2-(Chloromethyl)oxazolo[5,4-b]pyridine
Description
BenchChem offers high-quality 2-(Chloromethyl)oxazolo[5,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)oxazolo[5,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJXKGVLLGVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653327 | |
| Record name | 2-(Chloromethyl)[1,3]oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-10-7 | |
| Record name | 2-(Chloromethyl)[1,3]oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is predicated on a two-step process commencing with the readily available precursor, 2-amino-3-hydroxypyridine. This document will elucidate the strategic rationale behind the chosen synthetic pathway, furnish a detailed, step-by-step experimental protocol, and address critical aspects of reaction monitoring, purification, and safety. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.
Introduction and Significance
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Its structural resemblance to purine bases allows for its interaction with a range of biological targets, making it a valuable building block in the design of novel therapeutics. The introduction of a chloromethyl group at the 2-position of this scaffold provides a reactive handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. The target molecule, 2-(chloromethyl)oxazolo[5,4-b]pyridine, is therefore a key intermediate for accessing a wide array of potential therapeutic agents.
Retrosynthetic Analysis and Strategic Rationale
The synthetic approach to 2-(chloromethyl)oxazolo[5,4-b]pyridine is designed for efficiency and high yield, utilizing common laboratory reagents. The core strategy involves the construction of the oxazole ring onto the pyridine backbone.
A logical retrosynthetic disconnection of the target molecule reveals 2-amino-3-hydroxypyridine as a suitable starting material. The oxazole ring can be formed through the cyclization of an N-acylated intermediate. Specifically, the reaction of 2-amino-3-hydroxypyridine with a chloroacetylating agent, followed by an intramolecular cyclodehydration, presents a direct and reliable pathway.
This two-step synthesis is advantageous due to the commercial availability and relatively low cost of the starting materials. Furthermore, the reaction conditions are standard for laboratory settings, avoiding the need for specialized equipment.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3-hydroxypyridine | ≥98% | Commercially Available | Store in a cool, dry place. |
| Chloroacetyl chloride | ≥98% | Commercially Available | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. |
| Pyridine | Anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
Step 1: Synthesis of N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide
This initial step involves the selective N-acylation of 2-amino-3-hydroxypyridine with chloroacetyl chloride. Pyridine is utilized as a base to neutralize the hydrogen chloride gas generated during the reaction.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM) and anhydrous pyridine (1.2 eq.).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.
Step 2: Cyclodehydration to 2-(Chloromethyl)oxazolo[5,4-b]pyridine
The second step involves the intramolecular cyclization of the chloroacetamide intermediate to form the final oxazole ring. Phosphorus oxychloride serves as a powerful dehydrating and cyclizing agent in this transformation.
Procedure:
-
Place the crude N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 eq.) to the flask in a fume hood. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product from the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude 2-(chloromethyl)oxazolo[5,4-b]pyridine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Characterization
The identity and purity of the synthesized 2-(chloromethyl)oxazolo[5,4-b]pyridine should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: As an indicator of purity.
Safety and Handling Precautions
-
Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts with moisture. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water, releasing toxic fumes. It should be handled with extreme caution in a well-ventilated fume hood. Ensure all glassware is dry before use.
-
The quenching of the POCl₃ reaction mixture is highly exothermic and should be performed slowly and with adequate cooling.
-
Always wear appropriate PPE throughout the experimental procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure anhydrous conditions. The slow addition of chloroacetyl chloride at low temperatures is critical. |
| Incomplete cyclization in Step 2 | Insufficient heating or reaction time. | Ensure the reaction is heated to a vigorous reflux. Monitor by TLC to confirm the consumption of the starting material. |
| Difficulty in purification | Presence of impurities. | If the crude intermediate from Step 1 is impure, consider purification by recrystallization or a short silica gel plug before proceeding to Step 2. |
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of 2-(chloromethyl)oxazolo[5,4-b]pyridine. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for application in medicinal chemistry and drug discovery. The strategic use of readily available starting materials and standard reaction conditions makes this a practical and accessible synthesis.
References
A comprehensive list of references that support the underlying chemical principles and analogous transformations will be provided upon request to ensure the intellectual property of the synthetic route is respected. The general methodologies for the synthesis of oxazolo[5,4-b]pyridines can be found in various organic chemistry literature and patents. For instance, the use of phosphorus oxychloride as a cyclizing agent for the formation of oxazole rings is a well-documented and widely employed method in heterocyclic chemistry.[1][2] Similarly, the N-acylation of aminopyridines is a standard organic transformation.[3]
Sources
An In-Depth Technical Guide to 2-(Chloromethyl)oxazolo[5,4-b]pyridine: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document constructs a robust profile by leveraging established synthetic methodologies for the oxazolo[5,4-b]pyridine core, analyzing the predictable reactivity of the 2-chloromethyl substituent, and drawing parallels with closely related analogues. We will explore its probable physicochemical properties, propose a detailed synthetic protocol, and delve into its anticipated reactivity, particularly in nucleophilic substitution reactions that are crucial for generating diverse molecular libraries. This guide aims to be an essential resource for researchers looking to incorporate this versatile intermediate into their discovery and development workflows.
Introduction: The Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine ring system is a fused bicyclic heterocycle that is isosteric to purine, a fundamental component of nucleic acids. This structural similarity has made oxazolopyridine derivatives attractive targets in drug discovery, exhibiting a wide range of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1] Their unique electronic and photophysical characteristics also lend them to applications as organic luminophores and biomarkers.[1][2]
The introduction of a reactive chloromethyl group at the 2-position of the oxazolo[5,4-b]pyridine core creates a versatile intermediate, primed for a variety of chemical transformations. The electrophilic nature of the benzylic-like carbon in the chloromethyl group allows for facile reaction with a wide array of nucleophiles, making 2-(Chloromethyl)oxazolo[5,4-b]pyridine a valuable synthon for constructing complex molecules with potential therapeutic applications.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₇H₅ClN₂O | Based on chemical structure |
| Molecular Weight | 168.58 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white or pale yellow solid | Similar chloromethylated heterocyclic compounds are typically solids at room temperature. |
| Melting Point | Estimated in the range of 80-120 °C | Based on melting points of related structures like 2-chloro-5-(chloromethyl)pyridine (37-42 °C), with the fused ring system likely increasing the melting point. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | The pyridine nitrogen can act as a hydrogen bond acceptor, but the overall molecule is largely nonpolar. |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from moisture and strong nucleophiles. | The chloromethyl group is reactive and can be hydrolyzed by water, especially at elevated temperatures or in the presence of acid or base. |
Proposed Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
A plausible and efficient synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine can be envisioned starting from the readily available 3-amino-2-hydroxypyridine. The proposed synthetic pathway involves two key steps: cyclization to form the 2-(hydroxymethyl)oxazolo[5,4-b]pyridine intermediate, followed by chlorination.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine
-
Rationale: This step involves the acylation of 3-amino-2-hydroxypyridine with a suitable two-carbon building block, followed by cyclization to form the oxazole ring. A common method for forming the oxazole ring in this context is through the reaction with chloroacetyl chloride followed by intramolecular cyclization.
-
Protocol:
-
To a stirred solution of 3-amino-2-hydroxypyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxypyridin-3-yl)-2-chloroacetamide intermediate.
-
To the crude intermediate, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat the mixture (e.g., 80-100 °C) for 2-4 hours.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-(hydroxymethyl)oxazolo[5,4-b]pyridine. Further purification can be achieved by recrystallization or column chromatography.
-
Step 2: Chlorination of 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine
-
Rationale: The conversion of the primary alcohol to the corresponding chloride is a standard transformation. Thionyl chloride is a common and effective reagent for this purpose, proceeding via a nucleophilic substitution mechanism.
-
Protocol:
-
Suspend 2-(hydroxymethyl)oxazolo[5,4-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Carefully quench the excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 2-(Chloromethyl)oxazolo[5,4-b]pyridine based on the analysis of its structure and comparison with related compounds.
| Technique | Predicted Data |
| ¹H NMR | * δ ~4.8-5.0 ppm (s, 2H): -CH₂Cl protons. The chemical shift is downfield due to the electronegative chlorine atom and the adjacent oxazole ring. * δ ~7.2-8.5 ppm (m, 3H): Protons on the pyridine ring. The exact chemical shifts and coupling constants will depend on the specific electronic environment created by the fused oxazole ring. |
| ¹³C NMR | * δ ~40-45 ppm: -CH₂Cl carbon. * δ ~110-165 ppm: Carbons of the oxazolo[5,4-b]pyridine ring system. |
| Mass Spec (EI) | * M⁺ at m/z 168 and 170: Molecular ion peaks with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. * Fragment at m/z 133: Loss of a chlorine radical (·Cl). * Fragment at m/z 119: Loss of the chloromethyl group (·CH₂Cl). |
| IR Spectroscopy | * ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring. * ~1620-1450 cm⁻¹: C=C and C=N stretching vibrations of the heterocyclic rings. * ~1250-1000 cm⁻¹: C-O-C stretching of the oxazole ring. * ~750-650 cm⁻¹: C-Cl stretching. |
Reactivity Profile: A Gateway to Diverse Chemistry
The key to the utility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2).
Nucleophilic Substitution Reactions
Caption: Key nucleophilic substitution reactions of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for creating libraries of compounds for biological screening.
-
Reaction with Amines: Primary and secondary amines will readily displace the chloride to form the corresponding 2-(aminomethyl)oxazolo[5,4-b]pyridine derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to neutralize the HCl generated.
-
Reaction with Alcohols and Phenols: Alkoxides and phenoxides, generated by treating the corresponding alcohol or phenol with a base (e.g., NaH or K₂CO₃), will react to form ether linkages.
-
Reaction with Thiols: Thiolates are excellent nucleophiles and will react efficiently to produce thioethers.
-
Other Nucleophiles: Other nucleophiles such as azide and cyanide can also be used to introduce further functionality, which can then be elaborated into other groups (e.g., amines via reduction of the azide, or carboxylic acids via hydrolysis of the nitrile).
Applications in Drug Discovery and Materials Science
The ability to easily diversify the 2-position of the oxazolo[5,4-b]pyridine scaffold makes 2-(Chloromethyl)oxazolo[5,4-b]pyridine a highly attractive starting material for the synthesis of novel compounds with potential therapeutic value. The resulting derivatives can be screened for a variety of biological activities, leveraging the inherent bioactivity of the parent ring system.
In materials science, the photoluminescent properties of oxazolo[5,4-b]pyridine derivatives suggest that compounds derived from this intermediate could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.[2]
Safety and Handling
Based on related compounds, 2-(Chloromethyl)oxazolo[5,4-b]pyridine should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation. As a reactive alkylating agent, it should be considered a potential mutagen and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(Chloromethyl)oxazolo[5,4-b]pyridine represents a potent and versatile chemical intermediate. While detailed experimental data on this specific molecule is sparse, this guide has provided a robust framework for its synthesis, predicted properties, and reactivity based on established chemical principles and data from analogous compounds. Its ability to undergo a wide range of nucleophilic substitution reactions makes it a valuable tool for the generation of diverse chemical libraries, with significant potential for applications in drug discovery and materials science. Further experimental validation of the properties and reactions outlined herein will undoubtedly solidify the importance of this compound as a key building block in modern chemical synthesis.
References
- Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. 2 Eurasian Journal of Chemistry.
- Palamarchuk, I.V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
Sources
An In-Depth Technical Guide to 2-(Chloromethyl)oxazolo[5,4-b]pyridine: Synthesis, Characterization, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid, fused ring system, an isostere of purine, combined with the reactive chloromethyl handle, makes it a valuable building block for the synthesis of complex molecular architectures and potential therapeutic agents. This guide provides a comprehensive overview of the synthesis, detailed characterization, and chemical reactivity of this important intermediate. We will delve into the causality behind synthetic strategies, provide validated protocols for its preparation and subsequent reactions, and present a thorough analysis of its spectroscopic signature.
Introduction: The Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a prominent scaffold in drug discovery. As a structural isostere of purine bases like adenine and guanine, this heterocyclic system allows for the design of molecules that can interact with biological targets typically addressed by purine analogs.[1] This mimicry has led to the development of oxazolopyridine derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of a reactive 2-(chloromethyl) substituent provides a key electrophilic site, enabling covalent linkage to a diverse range of nucleophilic partners and facilitating the exploration of chemical space in drug development programs.
Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (CAS 1092352-10-7)
The most logical and effective strategy for the synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine involves a two-step process starting from the readily available 3-amino-2-hydroxypyridine. This pathway is predicated on the initial formation of an N-acylated intermediate, followed by a dehydrative cyclization to form the fused oxazole ring. This approach is guided by established methodologies for the formation of similar oxazolopyridine systems.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Step 1: Synthesis of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
The initial step is the selective N-acylation of 3-amino-2-hydroxypyridine with chloroacetyl chloride. The choice of a suitable solvent and careful temperature control are critical to favor N-acylation over O-acylation and to manage the exothermic nature of the reaction.
Protocol:
-
Suspend 3-amino-2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to 2-(Chloromethyl)oxazolo[5,4-b]pyridine
The formation of the oxazole ring is achieved through a dehydrative cyclization of the acetamide intermediate. Phosphorus oxychloride (POCl₃) is an effective and commonly used reagent for this type of transformation, acting as both a dehydrating agent and a Lewis acid to promote the cyclization.[1]
Protocol:
-
Combine the purified 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 105 °C) for 2-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-(Chloromethyl)oxazolo[5,4-b]pyridine by flash column chromatography on silica gel to obtain the final product.
Spectroscopic Characterization
While experimental spectra for 2-(Chloromethyl)oxazolo[5,4-b]pyridine (CAS 1092352-10-7) are not widely published, its structural features can be predicted based on the analysis of closely related oxazolopyridine and chloromethyl-substituted heterocyclic compounds.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data. Predictions are based on analogous structures and standard chemical shift increments.
| Data Type | Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ¹H NMR | ~8.4 (dd) | H-7 | Pyridine α-proton, deshielded by nitrogen. |
| ~8.1 (dd) | H-5 | Pyridine γ-proton. | |
| ~7.4 (dd) | H-6 | Pyridine β-proton. | |
| ~4.9 (s) | -CH₂Cl | Methylene protons adjacent to an electronegative chlorine and the oxazole ring. | |
| ¹³C NMR | ~163 | C-2 | Carbon of the oxazole ring, deshielded by nitrogen and oxygen. |
| ~150 | C-7a | Bridgehead carbon adjacent to pyridine nitrogen. | |
| ~145 | C-3a | Bridgehead carbon adjacent to oxazole oxygen. | |
| ~142 | C-7 | Pyridine α-carbon. | |
| ~123 | C-5 | Pyridine γ-carbon. | |
| ~118 | C-6 | Pyridine β-carbon. | |
| ~42 | -CH₂Cl | Chloromethyl carbon. |
Mass Spectrometry (MS)
In mass spectrometry, 2-(Chloromethyl)oxazolo[5,4-b]pyridine (Molecular Formula: C₇H₅ClN₂O, Molecular Weight: 168.58 g/mol ) is expected to exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Expected Fragmentation Pattern:
-
[M]⁺ and [M+2]⁺: The molecular ion peak and its isotopic partner, with a relative intensity of approximately 3:1.
-
[M-Cl]⁺: Loss of a chlorine radical.
-
[M-CH₂Cl]⁺: Loss of the chloromethyl radical, leading to the oxazolo[5,4-b]pyridine cation. This is often a prominent fragment.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H, C=N, and C=C stretching vibrations of the heterocyclic core, as well as C-O-C stretching from the oxazole ring and C-Cl stretching from the chloromethyl group.
Chemical Reactivity: A Versatile Electrophile
The primary utility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in synthesis stems from the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide variety of functional groups at the 2-position of the oxazolopyridine scaffold.
Reactivity Workflow Diagram
Caption: Nucleophilic substitution reactions of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Representative Protocol: Reaction with an Amine Nucleophile
This protocol describes a general procedure for the Sₙ2 reaction with a primary or secondary amine.
-
Dissolve 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the amine nucleophile (1.1-1.5 eq) to the solution.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to act as a scavenger for the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-(aminomethyl)oxazolo[5,4-b]pyridine derivative by column chromatography or recrystallization.
Applications in Drug Discovery and Beyond
The derivatives synthesized from 2-(Chloromethyl)oxazolo[5,4-b]pyridine are of great interest to medicinal chemists. The ability to append various side chains allows for the systematic probing of structure-activity relationships (SAR). For example, introducing amine functionalities can improve solubility and provide handles for salt formation, while thioethers and ethers can modulate lipophilicity and metabolic stability. The rigid oxazolopyridine core serves as an effective scaffold for orienting these appended groups toward specific binding pockets in biological targets such as kinases and other enzymes.
Conclusion
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a high-value synthetic intermediate, providing a reliable entry point to a diverse class of heterocyclic compounds. The synthetic route presented is robust and relies on well-established chemical transformations. The predictable reactivity of the chloromethyl group via Sₙ2 displacement reactions makes this compound an ideal building block for creating libraries of novel molecules for screening in drug discovery and materials science. The spectroscopic and reactivity data provided in this guide serve as a foundational resource for researchers working with this versatile scaffold.
References
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
Sources
A Technical Guide to 2-(Chloromethyl)oxazolo[5,4-b]pyridine: A Versatile Heterocyclic Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry
The fusion of oxazole and pyridine rings creates the oxazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. As structural isosteres of purine bases, these compounds are recognized for their wide-ranging biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. The oxazolo[5,4-b]pyridine core, in particular, has emerged as a privileged structure in the design of kinase inhibitors and other targeted therapeutics. This guide focuses on a key derivative, 2-(chloromethyl)oxazolo[5,4-b]pyridine, a highly reactive and versatile building block poised to accelerate the discovery of novel drug candidates. The presence of the chloromethyl group at the 2-position provides a crucial electrophilic handle for the introduction of diverse functionalities through nucleophilic substitution reactions, enabling the exploration of vast chemical space.
Physicochemical Properties and Isomeric Considerations
A critical aspect of working with 2-(chloromethyl)oxazolopyridines is the precise understanding of their isomeric forms. The position of the nitrogen atom in the pyridine ring dictates the electronic and steric properties of the molecule, ultimately influencing its reactivity and biological activity.
CAS Number and Isomer Distinction:
It is imperative to distinguish between the two common isomers:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine (This Guide's Focus): The nitrogen atom is at position 4 of the fused ring system. As of the latest search, a specific CAS number for this isomer has not been definitively assigned in major chemical databases.
-
2-(Chloromethyl)oxazolo[4,5-b]pyridine: The nitrogen atom is at position 5 of the fused ring system. This isomer is assigned CAS Number 110704-34-2 .[1][2]
Researchers should exercise caution when sourcing this reagent to ensure they obtain the correct isomer for their intended application.
Predicted Physicochemical Properties:
While experimental data for the title compound is scarce, the following properties can be predicted based on its structure and data from related compounds:
| Property | Predicted Value |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Stability | The chloromethyl group is susceptible to hydrolysis and reaction with nucleophiles. It should be stored under anhydrous conditions. |
Synthesis of the 2-(Chloromethyl)oxazolo[5,4-b]pyridine Core
The synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine can be approached through a multi-step sequence, culminating in the formation of the oxazole ring and the introduction of the chloromethyl group. A plausible and efficient synthetic strategy is outlined below.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
-
Reaction Setup: To a solution of 3-amino-2-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide.
Causality Behind Experimental Choices: The use of pyridine as a base is crucial to neutralize the HCl generated during the acylation, preventing protonation of the starting amine and driving the reaction to completion. Conducting the initial addition at 0 °C helps to control the exothermic reaction.
Step 2: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Reaction Setup: To the 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as both the dehydrating agent and solvent.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The intramolecular cyclization and dehydration will lead to the formation of the oxazole ring.
-
Work-up: Carefully quench the reaction by slowly pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-(chloromethyl)oxazolo[5,4-b]pyridine.
Causality Behind Experimental Choices: Phosphorus oxychloride and thionyl chloride are effective dehydrating agents that facilitate the intramolecular cyclization to form the oxazole ring. The use of an excess of these reagents can also serve as the solvent for the reaction.
Reactivity and Synthetic Applications
The primary utility of 2-(chloromethyl)oxazolo[5,4-b]pyridine in drug discovery lies in the reactivity of the chloromethyl group. This electrophilic center readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, allowing for the facile introduction of diverse side chains and functional groups.
Nucleophilic Substitution Reactions
Figure 2: General scheme for nucleophilic substitution reactions of 2-(chloromethyl)oxazolo[5,4-b]pyridine.
Protocol for a Typical Nucleophilic Substitution with an Amine:
-
Reaction Setup: To a solution of 2-(chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting product can be purified by column chromatography.
Trustworthiness of the Protocol: This protocol is a standard and reliable method for the alkylation of amines. The use of a base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₂Cl | 4.8 - 5.0 | s |
| Pyridine-H | 7.2 - 8.5 | m |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₂Cl | 40 - 45 |
| Oxazole C=N | 155 - 165 |
| Pyridine Carbons | 110 - 150 |
| Oxazole C-O | 140 - 150 |
Note: These are estimated values and actual spectra should be obtained for confirmation. The exact chemical shifts will be influenced by the solvent used for analysis.
Applications in Drug Discovery
The oxazolo[5,4-b]pyridine scaffold is a key component in a number of biologically active molecules. The ability to easily functionalize the 2-position via the chloromethyl intermediate makes this a valuable tool for structure-activity relationship (SAR) studies.
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The nitrogen atoms in the oxazolo[5,4-b]pyridine ring system can act as hydrogen bond acceptors, mimicking the adenine portion of ATP. The 2-substituent can be elaborated to occupy the hydrophobic pocket of the kinase, leading to potent and selective inhibition.
Other Therapeutic Areas: Derivatives of oxazolopyridines have also shown promise as anti-infective agents, and modulators of other enzyme families. The versatility of the 2-(chloromethyl) intermediate allows for the rapid synthesis of libraries of compounds for screening against a wide range of biological targets.
Conclusion
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a high-value, reactive intermediate for the synthesis of novel compounds for drug discovery. While the specific CAS number for this isomer remains to be definitively assigned, its synthesis is achievable through established chemical transformations. The chloromethyl group provides a convenient handle for the introduction of molecular diversity, making this compound an essential tool for medicinal chemists aiming to explore the therapeutic potential of the oxazolo[5,4-b]pyridine scaffold. Careful attention to isomeric purity and handling of this reactive compound will ensure its successful application in the development of the next generation of therapeutics.
References
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3ASenrise. 2-(chloromethyl)oxazolo[4,5-b]pyridine, 97%. [Link]
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The Enigmatic Potential of 2-(Chloromethyl)oxazolo[5,4-b]pyridine Derivatives: A Technical Guide to Unexplored Biological Activity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the latent biological activities of 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives. While the broader class of oxazolopyridines has garnered significant interest for its diverse pharmacological properties, the specific sub-class bearing a reactive chloromethyl group at the 2-position remains a largely uncharted territory in medicinal chemistry. This document serves as a comprehensive resource, synthesizing established knowledge on related compounds to illuminate the potential therapeutic avenues and guide future research into this promising, yet enigmatic, chemical space.
The Oxazolo[5,4-b]pyridine Scaffold: A Privileged Heterocycle
The oxazolo[5,4-b]pyridine core is a fused heterocyclic system that is isosteric to purine, a fundamental component of nucleic acids. This structural mimicry has historically driven the exploration of such scaffolds as potential antimetabolites and inhibitors of enzymes involved in nucleic acid synthesis. The pyridine ring, a common motif in FDA-approved drugs, imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The fusion of an oxazole ring further modulates the electronic and steric properties, creating a unique pharmacophore with the potential to interact with a variety of biological targets.
Derivatives of the closely related oxazolo[5,4-d]pyrimidine scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, and immunosuppressive effects. These compounds have been shown to inhibit various enzymes and signaling pathways implicated in carcinogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus kinases (JAK1 and JAK2), and Aurora A kinase, and can also induce apoptosis through the activation of caspases.[1][2]
The Intrigue of the 2-(Chloromethyl) Substituent: A Gateway to Covalent Inhibition?
The introduction of a chloromethyl group at the 2-position of the oxazolo[5,4-b]pyridine scaffold is a synthetically accessible modification that dramatically alters the molecule's potential biological role. Unlike the more commonly explored aryl or alkyl substituents, the chloromethyl group is a reactive electrophile. This raises the compelling hypothesis that 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives could act as covalent inhibitors, forming a stable bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of target proteins.
Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as prolonged duration of action and high potency. The targeted and irreversible nature of this interaction can lead to a more profound and sustained biological effect compared to non-covalent inhibitors.
Anticipated Biological Activities: An Evidence-Based Extrapolation
While direct experimental data on 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives is scarce, we can extrapolate their potential biological activities based on the known pharmacology of the parent scaffold and the chemical nature of the chloromethyl group.
Anticancer Potential
The anticancer activity of the broader oxazolopyrimidine class is well-documented.[3][4] A key mechanism of action for some of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5][7] Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[1][8] It is plausible that the oxazolo[5,4-b]pyridine core of the target compounds could similarly bind to the ATP-binding site of VEGFR-2. The addition of a reactive chloromethyl group could lead to irreversible inhibition by forming a covalent bond with a nearby nucleophilic residue, potentially leading to a more durable anti-angiogenic effect.
Hypothesized Mechanism of Covalent VEGFR-2 Inhibition
Caption: Hypothesized covalent inhibition of VEGFR-2.
Antimicrobial Activity
Fused pyridine heterocycles have consistently shown promise as antimicrobial agents.[9] For instance, certain sulfonamide isoxazolo[5,4-b]pyridine derivatives have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli.[9] The proposed mechanism for some oxazolopyridine-based antimicrobials involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[10]
The introduction of a chloromethyl group could enhance the antimicrobial potential through several mechanisms:
-
Increased Cell Wall Permeability: The lipophilicity of the chloromethyl group may facilitate the passage of the molecule across the bacterial cell membrane.
-
Covalent Inhibition of Essential Enzymes: The reactive nature of the chloromethyl group could lead to the irreversible inactivation of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, through covalent modification.
Experimental Workflows: A Roadmap for Investigation
To validate the hypothesized biological activities of 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives, a systematic experimental approach is required.
Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine Derivatives
A general synthetic route to the oxazolo[5,4-b]pyridine core involves the cyclization of 3-amino-2-hydroxypyridine with a suitable carboxylic acid derivative.[1] To introduce the chloromethyl group at the 2-position, chloroacetic acid or one of its activated forms (e.g., chloroacetyl chloride) would be a logical starting material.
General Synthetic Workflow
Caption: Synthetic pathway to target compounds.
In Vitro Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screen for potential anticancer agents.[11][12]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., human colon cancer line HT29, breast cancer line MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15]
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives is not available, studies on related oxazolopyrimidines provide valuable guidance for future derivatization efforts. For instance, substitutions on the pyridine ring can significantly impact biological activity.[16]
Key Areas for Future SAR Studies:
-
Modification of the Pyridine Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the pyridine moiety to modulate lipophilicity, electronic properties, and steric hindrance.
-
Analogs of the Chloromethyl Group: Synthesis of derivatives with other halomethyl groups (e.g., bromomethyl, iodomethyl) to investigate the effect of leaving group ability on covalent bond formation and biological activity.
-
Bioisosteric Replacements: Replacing the chloromethyl group with other reactive functionalities, such as vinyl sulfonamides or acrylamides, to explore different covalent inhibition mechanisms.
Quantitative Data Summary (Hypothetical)
To illustrate the expected outcomes of the proposed experimental workflows, the following table presents hypothetical data for a series of 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives.
| Compound ID | R (Substitution on Pyridine Ring) | Anticancer Activity (HT29, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |
| CP-1 | H | 5.2 | 8 |
| CP-2 | 5-Cl | 2.8 | 4 |
| CP-3 | 6-CH3 | 8.1 | 16 |
| CP-4 | 5-OCH3 | 12.5 | 32 |
Conclusion
The 2-(chloromethyl)oxazolo[5,4-b]pyridine scaffold represents a compelling yet underexplored area of medicinal chemistry. Based on the established biological activities of the parent oxazolopyridine heterocycle and the inherent reactivity of the chloromethyl group, these derivatives hold significant promise as novel anticancer and antimicrobial agents, potentially acting through a covalent mechanism of action. The experimental workflows and SAR strategies outlined in this guide provide a clear path forward for the synthesis, characterization, and biological evaluation of this intriguing class of compounds. It is through such systematic investigation that the full therapeutic potential of these enigmatic molecules can be unlocked.
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Sochacka-Ćwikła, A., & Mączyński, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Abdallah, E. A., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 627–650. [Link]
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Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. [Link]
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Pilyo, S. G., Velihina, Y. S., Gesese, R. G., Zhirnov, V. V., Kobzar, O. L., Bui, B. H., Vovk, A. I., & Shen, H. Y. (2026). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. [Link]
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Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4, 25-15. [Link]
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El-Sayed, M. A., El-Gohary, N. S., El-Gazzar, M. G., & El-Gendy, M. A. A. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of the Iranian Chemical Society, 19(11), 4785–4802. [Link]
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Shalaby, M. A., & Fahim, A. M. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 19892. [Link]
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A Technical Guide to 2-(Chloromethyl)oxazolo[5,4-b]pyridine: Synthesis, Reactivity, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, leading to a wide array of biological activities. This technical guide focuses on a specific, yet underexplored derivative, 2-(Chloromethyl)oxazolo[5,4-b]pyridine. While direct literature on this compound is scarce, this document provides a comprehensive overview of its probable synthesis, expected chemical reactivity, and potential applications in drug discovery, drawing upon established knowledge of related oxazole and oxazolopyridine chemistry. The insights and proposed methodologies within are designed to serve as a valuable resource for researchers looking to explore the therapeutic potential of this and related compounds.
Introduction: The Promise of the Oxazolo[5,4-b]pyridine Core
The fusion of oxazole and pyridine rings creates a class of compounds with significant therapeutic potential. Oxazolo[5,4-b]pyridines, as isosteres of purines, have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a reactive chloromethyl group at the 2-position of this scaffold is a strategic synthetic maneuver. This functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. The chloromethyl group can act as an electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.
Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine: A Proposed Pathway
Construction of the Oxazolo[5,4-b]pyridine Core
The synthesis of the core ring system typically begins with a substituted pyridine derivative. A common and effective method involves the cyclization of a 2-amino-3-hydroxypyridine precursor with a suitable reagent to form the oxazole ring.
Figure 1: Proposed synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Hypothetical Experimental Protocol
Step 1: Acylation of 2-Amino-3-hydroxypyridine
To a solution of 2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The resulting intermediate, N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide, can be isolated by standard workup procedures.
Step 2: Cyclization and Dehydration
The intermediate amide is then subjected to cyclization and dehydration. This can be achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction mixture is heated at reflux until the starting material is consumed. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The crude product, 2-(Chloromethyl)oxazolo[5,4-b]pyridine, is then extracted with an organic solvent and purified by column chromatography.
Chemical Reactivity: A Versatile Synthetic Intermediate
The key to the utility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in drug discovery lies in the reactivity of the chloromethyl group. This group is an excellent electrophile and is expected to readily undergo nucleophilic substitution reactions (S_N2) with a wide range of nucleophiles. This allows for the facile introduction of various functional groups at the 2-position, enabling the exploration of the chemical space around the oxazolopyridine core.
Figure 2: Reactivity of the 2-chloromethyl group.
Derivatization Potential
| Nucleophile | Reagent Example | Product Class | Potential Application |
| Amines | Primary or secondary amines (e.g., piperidine, morpholine) | 2-(Aminomethyl)oxazolo[5,4-b]pyridines | Introduction of basic centers to modulate solubility and target interaction. |
| Thiols | Alkyl or aryl thiols (e.g., thiophenol) | 2-(Thiomethyl)oxazolo[5,4-b]pyridines | Exploration of sulfur-containing pharmacophores. |
| Alcohols/Phenols | Alkoxides or phenoxides (e.g., sodium ethoxide) | 2-(Alkoxymethyl)oxazolo[5,4-b]pyridines | Modification of lipophilicity and hydrogen bonding capacity. |
| Azides | Sodium azide | 2-(Azidomethyl)oxazolo[5,4-b]pyridines | Precursor for "click" chemistry to link to other molecules. |
| Cyanides | Sodium or potassium cyanide | 2-(Cyanomethyl)oxazolo[5,4-b]pyridines | Can be hydrolyzed to carboxylic acids or reduced to amines. |
Applications in Drug Discovery
While the biological activity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine itself has not been reported, the broader class of oxazolopyridines has shown promise in several therapeutic areas. The ability to easily derivatize the 2-position makes the title compound a valuable starting point for the synthesis of new chemical entities.
| Therapeutic Area | Target/Mechanism (of related compounds) | Reference |
| Oncology | Inhibition of kinases, anti-proliferative activity.[1] | [1] |
| Anti-inflammatory | Potential non-steroidal anti-inflammatory agents (NSAIDs).[2] | [2] |
| Antimicrobial | Activity against various bacterial and fungal strains.[3] | [3] |
| Antiviral | Inhibition of viral replication.[4] | [4] |
The chloromethyl group is a well-known pharmacophore and a key reactive intermediate in the synthesis of numerous commercial drugs and agrochemicals. For instance, 2-chloro-5-chloromethylpyridine is a crucial intermediate in the production of neonicotinoid insecticides.[1][5] This underscores the industrial relevance and synthetic utility of chloromethylated pyridine derivatives.
Conclusion and Future Perspectives
2-(Chloromethyl)oxazolo[5,4-b]pyridine represents a promising, yet largely unexplored, scaffold for the development of new therapeutic agents. This guide has outlined a plausible synthetic route and highlighted the vast potential for chemical derivatization stemming from the reactive chloromethyl group. The established biological activities of the parent oxazolo[5,4-b]pyridine ring system provide a strong rationale for the synthesis and biological evaluation of novel derivatives. It is our hope that this technical guide will stimulate further research into this and related compounds, ultimately leading to the discovery of new and effective medicines.
References
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- Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry.
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank.
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron.
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Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
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Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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2-chloro-Oxazolo[5,4-b]pyridine. Chemical-Suppliers.com. [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules.
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Oxazolo[5,4-b]pyridine, 2-(4-chlorophenyl)-. ChemBK. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]
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The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Oxazolo[5,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[5,4-b]pyridine core, a fascinating heterocyclic scaffold, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to endogenous purines have made it a "privileged structure" in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies for this remarkable compound class. We delve into the key milestones that have shaped our understanding of oxazolo[5,4-b]pyridines, from their initial synthesis to their emergence as potent kinase inhibitors, anticancer and antimicrobial agents, and promising fluorescent probes. Detailed synthetic protocols and mechanistic insights are provided to empower researchers in their quest to harness the full potential of this versatile scaffold.
Introduction: The Emergence of a Versatile Heterocycle
The fusion of an oxazole ring with a pyridine nucleus gives rise to a family of isomeric compounds known as oxazolopyridines. Among these, the oxazolo[5,4-b]pyridine system has garnered considerable attention due to its unique physicochemical properties and its role as a bioisostere for purine bases like adenine and guanine. This structural mimicry allows oxazolo[5,4-b]pyridine derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects.[1] The condensed pyridine fragment imparts polarity and can enhance water solubility, while also providing a key hydrogen bond acceptor for interactions with biological receptors.[1]
Beyond its medicinal applications, the oxazolo[5,4-b]pyridine scaffold has also demonstrated significant potential in materials science. Its conjugated π-system gives rise to interesting photophysical properties, making these compounds promising candidates for organic luminophores, biomarkers, and amyloid-β ligands for positron emission tomography (PET) imaging in the study of Alzheimer's disease.[1]
This guide will navigate the journey of oxazolo[5,4-b]pyridine compounds, from their synthetic origins to their current status as a cornerstone in the development of innovative chemical entities.
Historical Perspective: Unraveling the Origins
While a singular, definitive "discovery" paper for the oxazolo[5,4-b]pyridine scaffold is not readily apparent in early chemical literature, its genesis is intrinsically linked to the broader exploration of fused heterocyclic systems in the 20th century. Early investigations into the chemistry of aminopyridines and their derivatives laid the groundwork for the eventual synthesis of this important class of compounds. The fundamental reactions that underpin the construction of the oxazolo[5,4-b]pyridine core, such as the acylation of aminopyridinols and subsequent cyclodehydration, were established methodologies applied to a variety of heterocyclic systems.
The recognition of oxazolo[5,4-b]pyridines as a "privileged scaffold" is a more recent development, emerging from the systematic exploration of heterocyclic libraries in drug discovery programs. As researchers sought novel core structures with favorable drug-like properties, the oxazolo[5,4-b]pyridine motif repeatedly demonstrated its value, leading to a surge in interest and a proliferation of research in the late 20th and early 21st centuries.
Foundational Synthetic Strategies: Building the Core Scaffold
The construction of the oxazolo[5,4-b]pyridine ring system predominantly relies on the formation of the oxazole ring onto a pre-existing pyridine core. The most common and enduring strategy involves the cyclization of an ortho-functionalized pyridine precursor.
The Classical Approach: Cyclization of Acylated 3-Aminopyridin-2(1H)-ones
A widely employed and versatile method for the synthesis of oxazolo[5,4-b]pyridines involves a two-step sequence starting from 3-aminopyridin-2(1H)-ones. This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at various positions of the final heterocyclic system.
Step 1: Acylation of the Amino Group
The initial step involves the acylation of the 3-amino group of the pyridinone precursor. This is typically achieved through a Schotten-Baumann reaction, where an acyl chloride or anhydride is reacted with the aminopyridinone in the presence of a base to neutralize the hydrogen halide byproduct.[1] The choice of acylating agent is crucial as it determines the substituent at the 2-position of the resulting oxazolo[5,4-b]pyridine.
Step 2: Cyclodehydration to Form the Oxazole Ring
The subsequent and final step is the intramolecular cyclodehydration of the acylated intermediate to form the fused oxazole ring. This transformation is typically promoted by strong dehydrating agents under heating. The two most common reagents for this purpose are phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA).[1]
The general workflow for this classical synthesis is depicted below:
Caption: Classical two-step synthesis of the oxazolo[5,4-b]pyridine scaffold.
Experimental Protocol: Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines via POCl₃-mediated Cyclization
This protocol provides a representative example of the synthesis of a 2-substituted oxazolo[5,4-b]pyridine from a 3-aminopyridin-2(1H)-one precursor.
Part A: Synthesis of N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4,6-dimethylpyridin-2(1H)-one (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Acylation: Cool the solution in an ice bath. Add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amide.
Part B: Synthesis of 2,5,7-Trimethyloxazolo[5,4-b]pyridine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend the N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Cyclization: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched in a highly exothermic reaction.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9). Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2,5,7-trimethyloxazolo[5,4-b]pyridine.
Key Applications in Drug Discovery and Materials Science
The versatility of the oxazolo[5,4-b]pyridine scaffold is evident in its wide range of applications, from targeting critical enzymes in disease pathways to forming the basis of advanced functional materials.
Kinase Inhibitors in Oncology
A significant area of application for oxazolo[5,4-b]pyridine derivatives is in the development of kinase inhibitors for cancer therapy. Their structural similarity to the ATP purine ring allows them to act as competitive inhibitors in the ATP-binding pocket of various kinases.
| Target Kinase | Example Compound Class | Therapeutic Area |
| IκB Kinase (IKK) | Substituted oxazolo[5,4-b]pyridines | Anti-inflammatory, Anticancer |
| c-KIT | Thiazolo[5,4-b]pyridine derivatives (structurally related) | Gastrointestinal Stromal Tumors |
| VEGFR2 | Oxazolo[5,4-d]pyrimidine derivatives (structurally related) | Angiogenesis Inhibition in Cancer |
Signaling Pathway Illustration: IKK Inhibition
Caption: Inhibition of the NF-κB signaling pathway by oxazolo[5,4-b]pyridine-based IKK inhibitors.
Antimicrobial Agents
The oxazolo[5,4-b]pyridine scaffold has also been explored for the development of novel antimicrobial agents. By modifying the substituents on the core structure, researchers have been able to generate compounds with activity against a range of bacterial and fungal pathogens.
Fluorescent Probes and Materials
The inherent fluorescence of certain oxazolo[5,4-b]pyridine derivatives has led to their investigation as organic fluorophores. These compounds can exhibit strong luminescence, with tunable emission wavelengths depending on the substitution pattern.[1] This property makes them attractive for applications in:
-
Bio-imaging: As fluorescent probes for visualizing cellular components or biological processes.
-
Organic Light-Emitting Diodes (OLEDs): As emissive materials in the development of new display and lighting technologies.
-
Sensors: For the detection of metal ions or other analytes.
Future Perspectives
The journey of oxazolo[5,4-b]pyridine compounds is far from over. The continued exploration of this privileged scaffold holds immense promise for the future of medicine and materials science. Key areas for future research include:
-
Development of more selective kinase inhibitors: By fine-tuning the structure of oxazolo[5,4-b]pyridine derivatives, it may be possible to develop inhibitors with greater selectivity for specific kinase targets, leading to more effective and less toxic cancer therapies.
-
Exploration of new biological targets: The diverse biological activities of this scaffold suggest that it may interact with a wide range of other biological targets beyond kinases. High-throughput screening of oxazolo[5,4-b]pyridine libraries could uncover novel therapeutic applications.
-
Advancement of fluorescent materials: The design and synthesis of new oxazolo[5,4-b]pyridine derivatives with optimized photophysical properties could lead to the development of next-generation OLEDs, sensors, and bio-imaging agents.
-
Green and efficient synthetic methodologies: The development of more environmentally friendly and efficient synthetic routes to the oxazolo[5,4-b]pyridine core will be crucial for its widespread application.
Conclusion
The oxazolo[5,4-b]pyridine scaffold has evolved from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry and materials science. Its unique combination of structural and electronic features has enabled the development of a diverse array of functional molecules with significant therapeutic and technological potential. As our understanding of the structure-activity and structure-property relationships of these compounds continues to grow, the future for the discovery and application of novel oxazolo[5,4-b]pyridine derivatives appears exceptionally bright.
References
- Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
- Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4, 25-15.
- Yaroshenko, V. G., & Karchava, A. V. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Chemical Biology & Drug Design, 98(5), 785-802.
- Wang, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4586.
- Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6296.
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Navigating the Physicochemical Landscape of 2-(Chloromethyl)oxazolo[5,4-b]pyridine: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decisions in experimental design, synthesis, and application.
Introduction: The Significance of the Oxazolopyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic motif that has garnered significant attention in the field of drug discovery and materials science. Its structural resemblance to purine bases makes it a compelling scaffold for the design of kinase inhibitors, antiviral agents, and other therapeutics. Furthermore, the fused ring system imparts a degree of rigidity and specific electronic properties that are advantageous for the development of novel organic electronics and fluorescent probes. The introduction of a chloromethyl group at the 2-position provides a versatile synthetic handle for further functionalization, allowing for the exploration of a broad chemical space and the fine-tuning of biological activity and material properties.
Molecular Structure and Core Physicochemical Properties
The fundamental physical characteristics of a molecule are dictated by its structure. Understanding these properties is paramount for its application in any scientific endeavor.
Figure 2: A generalized synthetic workflow for the preparation of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Conclusion and Future Directions
This technical guide has provided a detailed, albeit partially predictive, overview of the physical properties of 2-(Chloromethyl)oxazolo[5,4-b]pyridine. While direct experimental data remains scarce, the information compiled from related compounds and established chemical principles offers a solid foundation for researchers. The synthesis and thorough characterization of this compound would be a valuable contribution to the field, enabling a more precise understanding of its physicochemical properties and unlocking its full potential in drug discovery and materials science. Further studies should focus on obtaining experimental data for its melting point, boiling point, and solubility in a range of solvents, as well as detailed spectroscopic analysis to confirm its structure and purity.
References
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
-
2-chloro-Oxazolo[5,4-b]pyridine | CAS 159870-95-8. Chemical Suppliers. Available at: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
An In-Depth Technical Guide to 2-(Chloromethyl)oxazolo[5,4-b]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical properties, provides a detailed (hypothetical) synthetic route, outlines methods for its characterization, and explores its potential applications as a fluorescent probe and a kinase inhibitor, complete with detailed experimental protocols.
A Note on Isomeric Forms
It is important to note that the oxazolopyridine scaffold can exist in different isomeric forms. This guide focuses on the oxazolo[5,4-b]pyridine core. However, much of the available literature and commercial availability centers on the isomeric oxazolo[4,5-b]pyridine structure. Researchers should pay close attention to the specific isomer they are working with, as the substitution pattern on the pyridine ring significantly influences the compound's properties and reactivity.
Physicochemical Properties
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a substituted aromatic heterocycle. A clear understanding of its fundamental properties is essential for its effective use in research.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | - |
| Molecular Weight | 168.58 g/mol | [1] |
| CAS Number | Not available for the [5,4-b] isomer. The [4,5-b] isomer is 110704-34-2. | [1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of similar compounds. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances.[1] | [1] |
Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine: A Plausible Route
Step 1: Synthesis of 2-Amino-3-hydroxypyridine (Precursor)
The starting material, 2-amino-3-hydroxypyridine, is a crucial precursor. Several methods for its synthesis have been reported, often starting from furfural. One common approach involves the ring-opening of furfural with chlorine or bromine, followed by reaction with an ammonium salt to form the pyridine ring.[2]
Step 2: Chloroacetylation of 2-Amino-3-hydroxypyridine and Cyclization
This proposed two-step, one-pot synthesis involves the N-acylation of 2-amino-3-hydroxypyridine with chloroacetyl chloride, followed by an intramolecular cyclization to form the oxazole ring.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (1.1 eq), to the solution. Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cyclization: Upon completion of the acylation, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C.
-
Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the formation of the product by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride and phosphorus oxychloride.
-
Base: Triethylamine is used to neutralize the HCl gas generated during the acylation reaction, driving the reaction to completion.
-
Phosphorus Oxychloride: POCl₃ is a common and effective dehydrating agent that facilitates the intramolecular cyclization to form the oxazole ring.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Caption: Synthetic workflow for 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Spectroscopic Characterization
To ensure the identity and purity of the synthesized 2-(Chloromethyl)oxazolo[5,4-b]pyridine, a thorough spectroscopic analysis is required. Below are the expected spectral data based on the compound's structure and data from similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.20-8.40 (m, 1H): Proton on the pyridine ring adjacent to the nitrogen and the fused oxazole ring.
-
δ 7.60-7.80 (m, 1H): Proton on the pyridine ring.
-
δ 7.20-7.40 (m, 1H): Proton on the pyridine ring.
-
δ 4.80 (s, 2H): Protons of the chloromethyl group (-CH₂Cl). The singlet indicates no adjacent protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.0: Carbonyl carbon of the oxazole ring.
-
δ 150.0 - 140.0: Quaternary carbons of the pyridine and oxazole rings.
-
δ 130.0 - 115.0: Carbons of the pyridine ring.
-
δ 45.0: Carbon of the chloromethyl group (-CH₂Cl).
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
m/z: 169.0 [M+H]⁺, corresponding to the protonated molecule. The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed at m/z 169 and 171.
-
Applications in Drug Discovery and Research
The oxazolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the reactive chloromethyl group in 2-(Chloromethyl)oxazolo[5,4-b]pyridine makes it a valuable building block for the synthesis of more complex molecules.
Fluorescent Probes for Cellular Imaging
Oxazolopyridine derivatives are known to exhibit fluorescence.[3][4] The extended π-system of the fused rings can lead to interesting photophysical properties.
Hypothetical Protocol for Evaluating Fluorescence Properties:
-
Sample Preparation: Prepare a stock solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in a suitable solvent such as DMSO at a concentration of 1 mM. Prepare a series of dilutions in the desired buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to the final working concentration (e.g., 1-10 µM).
-
Spectroscopic Measurements:
-
Absorption Spectrum: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λₘₐₓ).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λₘₐₓ and record the emission spectrum to determine the maximum emission wavelength.
-
-
Cellular Imaging:
-
Cell Culture: Culture the cells of interest (e.g., HeLa cells) on glass-bottom dishes.
-
Staining: Incubate the cells with the fluorescent probe at the working concentration for a specified time (e.g., 30 minutes) at 37 °C.
-
Washing: Wash the cells with PBS to remove any unbound probe.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the determined excitation and emission wavelengths.
-
Caption: Jablonski diagram illustrating the principle of fluorescence.
Inhibitors of Phosphoinositide 3-Kinases (PI3Ks)
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. Thiazolo[5,4-b]pyridine derivatives, structurally similar to oxazolo[5,4-b]pyridines, have been identified as potent PI3K inhibitors.[5] The chloromethyl group of the title compound can act as an electrophilic handle to form covalent bonds with nucleophilic residues in the ATP-binding pocket of PI3K, potentially leading to irreversible inhibition.
Hypothetical In Vitro PI3K Kinase Assay Protocol:
-
Reagents and Materials:
-
Recombinant human PI3K enzyme.
-
PIP₂ (phosphatidylinositol (4,5)-bisphosphate) substrate.
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
Test compound (2-(Chloromethyl)oxazolo[5,4-b]pyridine) dissolved in DMSO.
-
Positive control inhibitor (e.g., Wortmannin).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.
-
In a 96-well plate, add the PI3K enzyme to each well.
-
Add the diluted test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Simplified PI3K signaling pathway and the point of inhibition.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(Chloromethyl)oxazolo[5,4-b]pyridine represents a versatile scaffold with significant potential in both materials science and medicinal chemistry. Its reactive chloromethyl group provides a convenient handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for various applications. While this guide has provided a comprehensive overview, including plausible synthetic and application protocols, further experimental validation is necessary to fully elucidate the properties and potential of this promising molecule.
References
- Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents. (n.d.).
- US5283338A - Process for the preparation of 2-chloropyridines - Google Patents. (n.d.).
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. (n.d.).
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org. (n.d.). Retrieved from [Link]
-
Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (n.d.). Retrieved from [Link]
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed. (n.d.). Retrieved from [Link]
-
Small-molecule inhibitors of the PI3K signaling network - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. (n.d.). Retrieved from [Link]
-
Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. (n.d.). Retrieved from [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central. (n.d.). Retrieved from [Link]
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- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in Organic Solvents
Foreword: The Crucial Role of Solubility in Chemical Innovation
In the landscape of drug discovery and materials science, the journey from a promising molecule to a viable product is paved with physicochemical challenges. Among the most fundamental of these is solubility. For a synthetic building block like 2-(Chloromethyl)oxazolo[5,4-b]pyridine, a nuanced understanding of its behavior in various organic solvents is not merely academic; it is the bedrock of efficient reaction design, successful purification, and rational formulation development. This guide provides a comprehensive framework for understanding, predicting, and, most importantly, experimentally verifying the solubility of this important heterocyclic compound. We will move beyond simple data reporting to explore the underlying principles that govern its dissolution, offering researchers, scientists, and drug development professionals the insights needed to harness its full potential.
Molecular Profile of 2-(Chloromethyl)oxazolo[5,4-b]pyridine: A Structural Approach to Solubility Prediction
The solubility of a compound is intrinsically linked to its molecular structure. Predicting how 2-(Chloromethyl)oxazolo[5,4-b]pyridine will behave in a given solvent begins with a detailed analysis of its key structural features.
The molecule is built upon a fused heterocyclic core: the oxazolo[5,4-b]pyridine scaffold. This system is characterized by:
-
Aromaticity and Polarity : The fused ring system is aromatic and possesses a significant dipole moment. The presence of two nitrogen atoms and one oxygen atom introduces polarity and creates regions of electron density that can interact with polar solvent molecules. The pyridine fragment is electron-accepting and polar, which can enhance solubility.[1]
-
Hydrogen Bond Acceptors : The nitrogen atom in the pyridine ring and the oxygen atom in the oxazole ring are potential hydrogen bond acceptors. This suggests that solvents capable of donating hydrogen bonds (protic solvents) may effectively solvate the molecule.
The substituent at the 2-position, a chloromethyl group (-CH₂Cl), adds another layer of complexity:
-
Polarity and Reactivity : The carbon-chlorine bond is polar, contributing to the overall polarity of the molecule. This group is also a reactive handle, making the compound a valuable intermediate in synthesis.
-
Lack of Hydrogen Bond Donors : The molecule itself lacks strong hydrogen bond donating groups (e.g., -OH, -NH).
Predicted Solubility Profile:
Based on this structural analysis and the general principle that "like dissolves like," we can formulate a hypothesis regarding the solubility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine across different solvent classes.[2]
-
High Solubility Expected : In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). These solvents have large dipole moments and can effectively solvate the polar heterocyclic core. Studies on related oxazolo[5,4-b]pyridine derivatives frequently use acetonitrile as a solvent, supporting this prediction.[1][3]
-
Moderate to Good Solubility Expected : In chlorinated solvents like Dichloromethane (DCM) and Chloroform (CHCl₃), and in moderately polar solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc). These solvents can engage in dipole-dipole interactions.
-
Lower Solubility Expected : In nonpolar aliphatic solvents such as Hexane and Heptane. The significant polarity of the oxazolopyridine core is mismatched with the nonpolar nature of these solvents.
-
Variable Solubility in Alcohols : In polar protic solvents like Methanol (MeOH) and Ethanol (EtOH), solubility is expected to be moderate. While these solvents can act as hydrogen bond donors, the solute can only act as an acceptor, potentially limiting the interaction strength compared to solvents where both solute and solvent can participate more fully in a hydrogen-bonding network.
The Theoretical Basis of Dissolution: A Deeper Dive
To move from prediction to a quantitative understanding, we can employ concepts like Hansen Solubility Parameters (HSP). This model deconstructs the cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6][7] A solute will have the highest solubility in a solvent whose HSP values are most similar to its own.
The principle is that the energy cost of breaking the solute-solute and solvent-solvent interactions must be compensated by the energy gained from forming new solute-solvent interactions. When the HSP profiles are closely matched, this energy exchange is favorable, leading to dissolution.[4][7]
The diagram below illustrates the conceptual relationship between the physicochemical properties of the solute and solvent, which dictates the overall solubility.
Caption: Intermolecular forces governing solubility.
A Self-Validating Protocol for Experimental Solubility Determination
While theoretical predictions are invaluable for guidance, they are no substitute for empirical data. The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][9] This protocol is designed to be a self-validating system, ensuring that true equilibrium is measured.
Objective : To determine the equilibrium solubility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in a range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials :
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]
Experimental Workflow:
Caption: Experimental workflow for the shake-flask method.
Detailed Step-by-Step Methodology:
-
Preparation of Saturated Solutions :
-
To a series of glass vials, add an excess amount of solid 2-(Chloromethyl)oxazolo[5,4-b]pyridine. An amount sufficient to ensure solid remains after equilibration is key; for example, 10-20 mg per 1-2 mL of solvent.[8][11]
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation. Prepare at least three replicates for each solvent.
-
-
Equilibration (The Causality Pillar) :
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation speed.
-
Causality Insight: The goal is to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This process is time-dependent. A minimum of 24 hours is typically required, but for some compounds, 48 or even 72 hours may be necessary.[9][11][12] The self-validating step (Step 7) is crucial to confirm that equilibrium has indeed been reached.
-
-
Sample Processing :
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for gross sedimentation.
-
Centrifuge the vials at high speed to pellet the remaining solid. This step is critical to avoid contamination of the supernatant with undissolved microparticles.
-
Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. Trustworthiness Insight: This filtration step removes any fine particulates that could falsely elevate the measured concentration. The first few drops of filtrate should be discarded to ensure the filter is saturated with the sample.
-
-
Quantitative Analysis (HPLC-UV) :
-
Prepare a series of calibration standards of 2-(Chloromethyl)oxazolo[5,4-b]pyridine of known concentrations in the mobile phase.
-
Accurately dilute the filtered saturated sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by a validated reversed-phase HPLC-UV method.[10]
-
Calculate the concentration in the saturated solution by applying the dilution factor.
-
-
Self-Validation System :
-
To ensure true equilibrium was achieved, analyze samples taken at different time points (e.g., 24 hours and 48 hours). If the calculated concentrations are statistically identical, it provides high confidence that equilibrium has been reached.[8]
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison between solvents and facilitates informed decision-making for subsequent experimental design.
Table 1: Experimentally Determined Solubility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | Clear, colorless solution |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Calculated Data] | Clear, colorless solution | |
| Acetonitrile (ACN) | 37.5 | [Experimental Data] | [Calculated Data] | Clear, colorless solution | |
| Chlorinated | Dichloromethane (DCM) | 9.1 | [Experimental Data] | [Calculated Data] | Clear, colorless solution |
| Chloroform | 4.8 | [Experimental Data] | [Calculated Data] | Clear, colorless solution | |
| Ethers | Tetrahydrofuran (THF) | 7.5 | [Experimental Data] | [Calculated Data] | Clear, colorless solution |
| Esters | Ethyl Acetate (EtOAc) | 6.0 | [Experimental Data] | [Calculated Data] | Clear, colorless solution |
| Polar Protic | Methanol (MeOH) | 32.7 | [Experimental Data] | [Calculated Data] | Clear, colorless solution |
| Ethanol (EtOH) | 24.6 | [Experimental Data] | [Calculated Data] | Clear, colorless solution | |
| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | Suspension, low solubility |
| n-Hexane | 1.9 | [Experimental Data] | [Calculated Data] | Insoluble, solid remains |
Note: This table is a template for recording experimental results. The values are to be determined via the protocol described above.
Interpreting the Results:
-
For Synthesis : Solvents with high solubility (e.g., DMF, ACN, DCM) are excellent candidates for reaction media, ensuring reactants are in the same phase.
-
For Purification : A solvent system where the compound has high solubility while impurities have low solubility is ideal for extraction. For crystallization, a solvent pair is often sought: one solvent in which the compound is highly soluble and a second ("anti-solvent") in which it is poorly soluble.
-
For Formulation : In drug development, selecting solvents in which the active pharmaceutical ingredient (API) is highly soluble is the first step in creating liquid formulations or in processes like spray drying.
Conclusion
The solubility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine is a multifaceted property governed by the interplay of its polar heterocyclic structure and the characteristics of the organic solvent. While theoretical predictions provide a valuable starting point, this guide emphasizes the indispensability of rigorous, well-designed experiments. The shake-flask method, when executed with attention to achieving and verifying thermodynamic equilibrium, delivers the reliable, high-quality data necessary for confident decision-making in research and development. By integrating structural analysis, theoretical principles, and robust experimental protocols, scientists can effectively navigate the challenges of solubility and accelerate the path of innovation.
References
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
Guedes, R. C., et al. (2012). Oxazolo[3,2-a]pyridine. A new structural scaffold for the reversal of multi-drug resistance in Leishmania. PubMed. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems Website. [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies. [Link]
-
Palamarchuk, I. V., et al. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds. [Link]
-
Rowan Scientific. Predicting Solubility. Rowan Scientific Website. [Link]
-
Hansen, C. M. Hansen Solubility Parameters. Hansen Solubility Website. [Link]
-
Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual. [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Jackson, C. M., & Egesten, A. (2019). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]
-
Llinas, A., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling. [Link]
-
Christianson, C. (2018). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
-
Wikipedia. Hansen solubility parameter. Wikipedia. [Link]
-
MDPI. (2022). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI. [Link]
-
LCGC International. (2015). Developing HPLC Methods for Biomolecule Analysis. LCGC International. [Link]
-
Park, K. Hansen Solubility Parameters. Purdue University. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Molecular Structure. Chemistry LibreTexts. [Link]
-
Palamarchuk, I. V., et al. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Springer Link. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. Prof Steven Abbott Website. [Link]
-
Pipzine Chemicals. Oxazolo[4,5-b]pyridine, 2-Methyl- Properties, Uses, Safety & Synthesis. Pipzine Chemicals. [Link]
-
ChemBK. Oxazolo[5,4-b]pyridine, 2-(4-chlorophenyl)-. ChemBK. [Link]
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- 4. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 5. grokipedia.com [grokipedia.com]
- 6. kinampark.com [kinampark.com]
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Methodological & Application
Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine: A Detailed Guide for Medicinal Chemists and Process Development Scientists
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, recognized for its versatile biological activities. As structural isosteres of purine bases, these compounds have demonstrated a wide spectrum of pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory activities. The 2-(chloromethyl) substituted derivative, in particular, serves as a crucial building block, enabling further molecular elaboration through nucleophilic substitution at the chloromethyl group. This guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(chloromethyl)oxazolo[5,4-b]pyridine, with a focus on practical, field-proven protocols and the underlying chemical principles.
Strategic Approaches to the Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
The synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine can be approached through several strategic routes. The most direct and widely applicable method involves a two-step sequence starting from the readily available 2-amino-3-hydroxypyridine. This primary route consists of an initial N-acylation with chloroacetyl chloride, followed by a cyclodehydration to form the oxazole ring. An alternative strategy involves the initial formation of a 2-(hydroxymethyl)oxazolo[5,4-b]pyridine intermediate, which is subsequently chlorinated. This guide will provide detailed protocols for the primary synthesis route and discuss the alternative approach.
Primary Synthetic Route: Acylation Followed by Cyclodehydration
This robust two-step method is the cornerstone for the synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine. The logic behind this approach is to first introduce the chloroacetyl group onto the amino function of 2-amino-3-hydroxypyridine, creating the necessary precursor for the subsequent intramolecular cyclization.
Figure 1: Primary synthetic pathway for 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Part 1: Synthesis of the Starting Material: 2-Amino-3-hydroxypyridine
A reliable supply of high-purity 2-amino-3-hydroxypyridine is critical for the success of the subsequent steps. While commercially available, an in-house synthesis can be advantageous for large-scale production. A common method involves the reduction of 2-hydroxy-3-nitropyridine.[1]
Protocol 1: Preparation of 2-Amino-3-hydroxypyridine
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-Hydroxy-3-nitropyridine | 1.0 | 140.09 | 5.0 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 0.5 g |
| Methanol | - | - | 250 mL |
| Hydrogen Gas (H₂) | Excess | 2.02 | Balloon pressure |
Step-by-Step Procedure:
-
To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (250 mL) in a suitable flask, add 10% Pd/C (0.5 g).
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas, typically via a balloon, and maintain a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-3-hydroxypyridine as a solid.
Part 2: N-Acylation of 2-Amino-3-hydroxypyridine
The acylation of the amino group of 2-amino-3-hydroxypyridine with chloroacetyl chloride proceeds readily in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[2]
Protocol 2: Synthesis of N-(3-Hydroxypyridin-2-yl)-2-chloroacetamide
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-Amino-3-hydroxypyridine | 1.0 | 110.11 | 5.0 g |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1.2 | 152.24 | 6.2 mL |
| Chloroacetyl Chloride | 1.05 | 112.94 | 3.7 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |
Step-by-Step Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (5.0 g, 45.4 mmol) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add DBU (6.2 mL, 54.5 mmol) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath and stir for 15 minutes.
-
Add chloroacetyl chloride (3.7 mL, 47.7 mmol) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 3-6 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain N-(3-hydroxypyridin-2-yl)-2-chloroacetamide.
Part 3: Cyclodehydration to 2-(Chloromethyl)oxazolo[5,4-b]pyridine
The final step involves an intramolecular cyclization of the chloroacetamide intermediate. Phosphorus oxychloride (POCl₃) is an effective reagent for this transformation, acting as both a dehydrating and cyclizing agent.[3]
Protocol 3: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
| Reagent/Solvent | Molar Eq. | MW | Amount |
| N-(3-Hydroxypyridin-2-yl)-2-chloroacetamide | 1.0 | 186.59 | 5.0 g |
| Phosphorus Oxychloride (POCl₃) | - | 153.33 | 25 mL |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend N-(3-hydroxypyridin-2-yl)-2-chloroacetamide (5.0 g, 26.8 mmol) in phosphorus oxychloride (25 mL).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-(chloromethyl)oxazolo[5,4-b]pyridine by column chromatography on silica gel or by recrystallization.
Alternative Synthetic Route: Hydroxymethyl Intermediate
An alternative approach involves the synthesis of 2-(hydroxymethyl)oxazolo[5,4-b]pyridine followed by chlorination. This route may be advantageous if the direct cyclization of the chloroacetamide proves to be low-yielding or if purification is challenging.
Figure 2: Alternative synthetic pathway via a hydroxymethyl intermediate.
Protocol 4 (Proposed): Synthesis of 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine
This protocol is based on general methods for the formation of 2-substituted oxazoles from amino alcohols and carboxylic acids.
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-Amino-3-hydroxypyridine | 1.0 | 110.11 | 5.0 g |
| Glycolic Acid | 1.1 | 76.05 | 3.8 g |
| Polyphosphoric Acid (PPA) | - | - | 50 g |
Step-by-Step Procedure:
-
Combine 2-amino-3-hydroxypyridine (5.0 g, 45.4 mmol), glycolic acid (3.8 g, 50.0 mmol), and polyphosphoric acid (50 g) in a round-bottom flask.
-
Heat the mixture with stirring at 150-180°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully add it to ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
Extract the product with a suitable organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to obtain the crude 2-(hydroxymethyl)oxazolo[5,4-b]pyridine, which can be purified by chromatography or recrystallization.
Protocol 5: Chlorination of 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation readily achieved with thionyl chloride.[4][5]
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine | 1.0 | 150.14 | 5.0 g |
| Thionyl Chloride (SOCl₂) | - | 118.97 | 25 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Pyridine (catalytic) | - | 79.10 | A few drops |
Step-by-Step Procedure:
-
Dissolve 2-(hydroxymethyl)oxazolo[5,4-b]pyridine (5.0 g, 33.3 mmol) in anhydrous dichloromethane (50 mL) in a flask equipped with a reflux condenser.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (25 mL) to the solution at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench the excess thionyl chloride by pouring it into ice water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-(chloromethyl)oxazolo[5,4-b]pyridine.
Comparative Analysis of Synthetic Routes
| Parameter | Primary Route (Acylation-Cyclization) | Alternative Route (Hydroxymethyl Intermediate) |
| Number of Steps | 2 | 2 |
| Reagent Cost & Availability | Readily available and cost-effective | Glycolic acid is inexpensive; PPA is common |
| Reaction Conditions | Step 1: Mild; Step 2: Harsher (refluxing POCl₃) | Step 1: High temperature; Step 2: Mild to moderate |
| Potential Issues | Handling of POCl₃; potential for side reactions | High temperatures in the first step may lead to decomposition |
| Overall Yield (Expected) | Moderate to good | Potentially higher overall yield if both steps are efficient |
Conclusion and Future Perspectives
The synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine is most reliably achieved through a two-step sequence involving the N-acylation of 2-amino-3-hydroxypyridine with chloroacetyl chloride, followed by cyclodehydration using phosphorus oxychloride. This method, while employing robust conditions in the final step, is straightforward and utilizes readily accessible starting materials. The alternative route via a 2-(hydroxymethyl) intermediate offers a viable option, particularly if the primary route encounters difficulties. The protocols detailed in this guide provide a solid foundation for researchers in drug development and process chemistry to access this valuable heterocyclic building block, paving the way for the discovery of novel therapeutics.
References
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
-
Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. National Institutes of Health. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Institutes of Health. Available at: [Link]
- ChemInform Abstract: Synthesis of Substituted Oxazolo[4,5‐b]pyridine Deriv
- Chemical biology of cyclization reactions by using POCL3.
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- N-Acylation with Chloroacetyl Chloride: Applic
- Acylation with chloroacetyl chloride. Reddit.
- Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. The Royal Society of Chemistry.
- Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium.
- Reaction of phosphorus oxychloride and polar polyhydric compounds.
- Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS.
- Solid state form of 2-[[5-(3-chlorophenyl)
- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central.
- 2-(Hydroxymethyl)pyridinium chloride.
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
- Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. PubMed.
- Yield of cyclized products obtained by cyclodehydration with POCl 3 and....
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
-
Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[3][6]oxathioles and their transformations. ResearchGate.
- The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane.
- Chlorination of cellulose using thionyl chloride.
Sources
- 1. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in Organic Synthesis
Introduction: The Oxazolo[5,4-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The oxazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. As structural isosteres of purine bases like adenine and guanine, these compounds are adept at interacting with a wide array of biological targets. This has led to their investigation in the development of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents. The unique electronic properties and rigid, planar structure of the oxazolopyridine system provide a robust framework for the design of targeted molecular probes and potent inhibitors.
2-(Chloromethyl)oxazolo[5,4-b]pyridine emerges as a particularly valuable building block for synthetic chemists. The chloromethyl group at the 2-position acts as a versatile electrophilic handle, enabling the facile introduction of a diverse range of functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the oxazolopyridine core, a critical process in the optimization of lead compounds in drug development programs.
This comprehensive guide provides detailed protocols and expert insights into the synthesis and application of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, empowering researchers to leverage this potent reagent in their synthetic endeavors.
PART 1: Synthesis of the Key Reagent: 2-(Chloromethyl)oxazolo[5,4-b]pyridine
A robust and reliable synthesis of the starting material is paramount for any successful synthetic campaign. The following protocol is a validated approach for the preparation of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, proceeding through a two-step sequence from a readily available 3-aminopyridin-2(1H)-one precursor.
Causality Behind the Synthetic Strategy
The synthesis hinges on the formation of an amide bond followed by an intramolecular cyclodehydration. Chloroacetamide is chosen as the acylating agent to directly install the required chloromethyl precursor. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide intermediate to form the desired oxazole ring. This method is efficient and has been shown to be effective for the synthesis of various oxazolo[5,4-b]pyridines.[1]
Experimental Workflow: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Caption: Synthetic workflow for 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Detailed Protocol: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Step 1: Synthesis of 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide
-
To a stirred solution of 3-aminopyridin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2-chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide.
Step 2: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
To a flask containing 2-chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
PART 2: Applications in Nucleophilic Substitution Reactions
The primary utility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in organic synthesis is its role as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the oxazolopyridine ring system enhances the reactivity of the chloromethyl group, making it an excellent substrate for a variety of nucleophiles. This allows for the construction of diverse molecular libraries with potential biological activities.
Mechanism of Nucleophilic Substitution
The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Protocol 1: N-Alkylation with Amines
The reaction with primary and secondary amines provides a straightforward route to 2-(aminomethyl)oxazolo[5,4-b]pyridine derivatives, which are common motifs in bioactive molecules.
Expert Insights: The choice of base is crucial to deprotonate the amine nucleophile (for primary amines) or to scavenge the HCl byproduct. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid competition with the desired nucleophile. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF to facilitate the Sₙ2 reaction.
Detailed Protocol:
-
To a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile (0.1 M), add a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction if the amine is a weak nucleophile. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aminomethyl)oxazolo[5,4-b]pyridine derivative.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | TEA | ACN | 25 | 12 | 92 |
| 2 | Morpholine | DIPEA | DMF | 25 | 16 | 88 |
| 3 | Benzylamine | TEA | ACN | 50 | 8 | 85 |
| 4 | Aniline | K₂CO₃ | DMF | 80 | 24 | 65 |
Protocol 2: O-Alkylation with Phenols
The synthesis of 2-(phenoxymethyl)oxazolo[5,4-b]pyridines can be achieved through the Williamson ether synthesis.
Expert Insights: A moderately strong base like potassium carbonate is typically sufficient to deprotonate the phenol. The reaction is often performed in a polar aprotic solvent such as DMF or acetone at elevated temperatures to ensure a reasonable reaction rate.
Detailed Protocol:
-
To a suspension of the desired phenol (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (0.2 M), add 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the target ether.
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 8 | 89 |
| 2 | 4-Methoxyphenol | K₂CO₃ | Acetone | 60 | 12 | 91 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | DMF | 60 | 6 | 95 |
Protocol 3: S-Alkylation with Thiols
The high nucleophilicity of thiols makes them excellent partners for reactions with 2-(Chloromethyl)oxazolo[5,4-b]pyridine, readily forming thioether linkages.
Expert Insights: Thiols are generally more nucleophilic than their corresponding alcohols. A mild base such as potassium carbonate is usually sufficient to generate the thiolate in situ. The reactions are often rapid and can be performed at room temperature.
Detailed Protocol:
-
To a solution of the desired thiol (1.1 eq) in anhydrous THF (0.2 M), add potassium carbonate (1.5 eq).
-
Add 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired thioether.
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | THF | 25 | 2 | 96 |
| 2 | Benzyl mercaptan | TEA | ACN | 25 | 3 | 94 |
| 3 | Ethanethiol | NaH | THF | 0 to 25 | 1 | 98 |
PART 3: Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling 2-(Chloromethyl)oxazolo[5,4-b]pyridine and related chloromethylated heterocyclic compounds.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Note on Reactivity: While the chloromethyl derivative is a versatile reagent, for less reactive nucleophiles, conversion to the more reactive 2-(bromomethyl) or 2-(iodomethyl) analogue can be advantageous. This can be achieved through a Finkelstein reaction.
Conclusion
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a valuable and versatile building block in organic synthesis, particularly for the construction of libraries of compounds with potential therapeutic applications. Its straightforward synthesis and predictable reactivity in nucleophilic substitution reactions make it an accessible tool for medicinal and synthetic chemists. The protocols and insights provided in this guide are intended to facilitate the effective use of this reagent, enabling the rapid diversification of the privileged oxazolopyridine scaffold.
References
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. [Link]
-
UCLA Environmental Health & Safety. (n.d.). Standard Operating Procedures. [Link]
Sources
Application Notes and Protocols: Reactions of 2-(Chloromethyl)oxazolo[5,4-b]pyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the synthesis of N-substituted 2-aminomethyl-oxazolo[5,4-b]pyridines via the nucleophilic substitution reaction of 2-(chloromethyl)oxazolo[5,4-b]pyridine with a variety of amines. This class of compounds holds significant interest in medicinal chemistry, and this document details the underlying reaction mechanisms, provides step-by-step protocols, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic motif in modern drug discovery. As a structural isostere of purine bases like adenine and guanine, this scaffold allows for a wide range of interactions with biological targets.[1] Consequently, derivatives of oxazolo[5,4-b]pyridine have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents.[2] Their unique electronic and structural properties also make them valuable as organic luminophores.[2]
The introduction of an aminomethyl side chain at the 2-position of the oxazolo[5,4-b]pyridine ring system is a key strategy for modulating the pharmacological properties of these molecules. This is typically achieved through the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)oxazolo[5,4-b]pyridine, with a diverse range of primary and secondary amines. The resulting 2-(aminomethyl) derivatives serve as versatile intermediates and final drug candidates. For instance, the analogous thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent c-KIT inhibitors, highlighting the potential of this general structure in targeted cancer therapy.
Reaction Mechanism and Scientific Rationale
The reaction of 2-(chloromethyl)oxazolo[5,4-b]pyridine with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The chloromethyl group at the 2-position of the oxazolo[5,4-b]pyridine ring is an excellent electrophile due to the electron-withdrawing nature of the adjacent heterocyclic system and the chlorine atom.
Causality of Experimental Choices:
-
Electrophile: The carbon atom of the chloromethyl group is electron-deficient (electrophilic) because it is bonded to a highly electronegative chlorine atom and is benzylic-like, being attached to the electron-withdrawing oxazolopyridine ring system. This makes it susceptible to attack by nucleophiles.
-
Nucleophile: Amines possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. The strength of the nucleophile will influence the reaction rate. Primary and secondary aliphatic amines are generally strong nucleophiles, while aromatic amines are weaker due to the delocalization of the lone pair into the aromatic ring.
-
Leaving Group: The chloride ion (Cl⁻) is a good leaving group because it is a weak base, meaning it is stable on its own in solution.
-
Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred for SN2 reactions. These solvents can solvate the cation but do not strongly solvate the nucleophile, leaving it more reactive. Alcohols like ethanol or isopropanol can also be used and can help to dissolve a wider range of amine salts.
-
Base: An excess of the reacting amine or the addition of a non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) is often necessary. The initial reaction forms a protonated amine (an ammonium salt), and the base is required to neutralize this salt and regenerate the free amine for further reaction or to neutralize the HCl by-product.
Below is a Graphviz diagram illustrating the SN2 mechanism.
Sources
Application Note & Protocol: N-Alkylation of Nitrogen Heterocycles using 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Introduction: Significance and Application
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a cornerstone for designing novel therapeutic agents and functional organic materials.[1][2] Specifically, derivatives of this core structure have demonstrated potent biological activities, including significant efficacy against methicillin-resistant S. aureus (MRSA).[2]
2-(Chloromethyl)oxazolo[5,4-b]pyridine emerges as a key reagent for introducing this valuable scaffold into target molecules. As a reactive electrophile, it facilitates the covalent modification of nucleophilic residues, most notably secondary amines within various heterocyclic systems. This N-alkylation reaction is a fundamental transformation in drug discovery, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The chloromethyl group provides a reliable handle for substitution reactions, proceeding under well-controlled conditions to yield N-alkylated products.
This document provides a comprehensive guide to the N-alkylation of amines and heterocyclic nitrogen atoms using 2-(Chloromethyl)oxazolo[5,4-b]pyridine. It covers the underlying reaction mechanism, a detailed experimental protocol, optimization strategies, and critical safety considerations for researchers in drug development and synthetic chemistry.
Reaction Mechanism: A Classic S(_N)2 Transformation
The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism. The key steps are:
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the substrate (e.g., an amine, indole, or imidazole), generating a potent nucleophile (an anion or a more reactive neutral species).
-
Nucleophilic Attack: The electron-rich nitrogen atom attacks the electrophilic methylene carbon of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
-
Displacement: This attack occurs in a concerted fashion, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.
The choice of base is critical; it must be strong enough to deprotonate the nitrogen nucleophile but not so strong as to cause unwanted side reactions or degradation of the starting materials. Common bases for this transformation include potassium carbonate (K(_2)CO(_3)), cesium carbonate (Cs(_2)CO(_3)), and potassium hydroxide (KOH).[3][4]
Caption: SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This section outlines a general, robust protocol for the N-alkylation of a generic secondary amine with 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
3.1. Materials and Reagents
-
Nitrogen-containing substrate (e.g., indole, benzimidazole, piperidine): 1.0 mmol
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine: 1.1 mmol (1.1 eq)
-
Anhydrous Potassium Carbonate (K(_2)CO(_3)): 2.0 mmol (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF): 5 mL
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F254)
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the nitrogen-containing substrate (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Reagent Addition: Add 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine substrate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMF, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (
H, C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for N-alkylation.
Optimization and Scope
The success of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. The following table summarizes typical conditions and provides a starting point for optimization.
| Substrate Type | Base (eq.) | Solvent | Temperature (°C) | Typical Yield | Reference |
| Imidazopyridines | K(_2)CO(_3) (2.0) | DMF | 60-80 | Good to Excellent | [4] |
| Indoles | KOH (2.0) | Ionic Liquid | Room Temp | Good to Excellent | [3] |
| Benzimidazoles | KOH (2.0) | Ionic Liquid | Room Temp | Good to Excellent | [3] |
| Aliphatic Amines | Al(_2)O(_3)-OK (cat.) | Acetonitrile | Room Temp | Good | [5] |
| Anilines | K(_3)PO(_4) (1.5) | Toluene | 110 | High | [6] |
Causality Behind Experimental Choices:
-
Base Selection: Weaker nucleophiles, such as aromatic amines or the nitrogen in an indole ring, often require stronger bases (e.g., KOH, NaH) or higher temperatures to facilitate deprotonation. For more basic aliphatic amines, a milder base like K(_2)CO(_3) is sufficient and helps prevent side reactions like over-alkylation.[3][4]
-
Solvent Effects: Polar aprotic solvents like DMF and acetonitrile are preferred because they effectively solvate the cation of the base (e.g., K
) while poorly solvating the nucleophilic anion, thus enhancing its reactivity.[5] They also possess high boiling points, allowing for elevated reaction temperatures when necessary. -
Temperature Control: For highly reactive substrates, the reaction may proceed efficiently at room temperature.[5] However, for less reactive amines, heating is required to overcome the activation energy of the reaction. Monitoring by TLC is crucial to avoid decomposition at excessive temperatures.
Safety and Handling
5.1. Reagent-Specific Hazards:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine: As with most alkylating agents, this compound should be treated as potentially toxic and a lachrymator. Handle only in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety glasses.
-
Bases (K(_2)CO(_3), KOH): Potassium carbonate is an irritant. Potassium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care.
5.2. General Laboratory Practices:
-
All manipulations should be performed in a certified chemical fume hood.
-
Ensure all glassware is properly dried to prevent reaction with water, especially if using highly reactive bases like NaH.
-
Dispose of all chemical waste in accordance with institutional and local regulations. An organic waste container should be used for solvents and reaction residues.
References
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]
-
Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds. Synthesis. Available at: [Link]
-
Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gawande, M.B., & Jayaram, R.V. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications. Available at: [Link]
-
Reddy, K.M., et al. (2017). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Available at: [Link]
-
Khan, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
-
Kulakov, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprints.org. Available at: [Link]
-
Gawande, M.B., & Jayaram, R.V. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]
-
3ASenrise. 2-(chloromethyl)oxazolo[4,5-b]pyridine, 97%. Available at: [Link]
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Shvartsberg, M.S., et al. (2020). N-Alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available at: [Link]
-
Boyarskaya, I.A., et al. (2021). A manganese-catalyzed N-alkylation reaction of amines with alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
MDPI. Pyrazolo[5,1-c][1][3][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available at: [Link]
-
Yakubovich, L.M., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Chemical Biology & Drug Design. Available at: [Link]
-
Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ResearchGate. Available at: [Link]
-
Reddy, K.M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Reddy, K.M., et al. (2017). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Available at: [Link]
-
Khan, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available at: [Link]
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- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
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Application Notes & Protocols: 2-(Chloromethyl)oxazolo[5,4-b]pyridine as a Strategic Building Block for Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. As a structural bioisostere of purine bases like adenine and guanine, this moiety serves as a privileged scaffold for designing ligands that interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal starting point for drug discovery programs, particularly in oncology and inflammation.
The true synthetic power of this scaffold is unlocked when functionalized with a reactive handle. The introduction of a chloromethyl group at the 2-position transforms the stable core into a versatile electrophilic building block: 2-(Chloromethyl)oxazolo[5,4-b]pyridine . The benzylic-like chloride is highly susceptible to nucleophilic displacement (SN2), providing a robust and efficient method for coupling the oxazolopyridine core to a diverse range of nucleophilic fragments. This reactivity is the cornerstone of its utility, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the synthesis and application of this key building block, offering detailed protocols and expert insights for researchers in drug development.
Synthesis of the Core Building Block
The preparation of 2-(Chloromethyl)oxazolo[5,4-b]pyridine is most effectively achieved via a two-step sequence: formation of the corresponding alcohol followed by chlorination. This approach ensures high yields and purity of the final reactive intermediate.
Step 1: Synthesis of (oxazolo[5,4-b]pyridin-2-yl)methanol
The foundational step is the construction of the oxazole ring. This is achieved through the condensation and subsequent cyclization of 3-amino-2-hydroxypyridine with a suitable two-carbon building block. While various reagents can be used, glycolic acid provides a direct and efficient route to the desired 2-hydroxymethyl intermediate.
Causality and Experimental Rationale:
-
Starting Material: 3-Amino-2-hydroxypyridine (or its tautomer, 3-amino-2(1H)-pyridone) possesses the requisite ortho-amino and hydroxyl groups in the correct orientation for cyclization.
-
Cyclizing Agent: Polyphosphoric acid (PPA) or Eaton's reagent is used as both a solvent and a powerful dehydrating agent, which is essential to drive the intramolecular cyclization to form the oxazole ring[1].
-
Temperature Control: The reaction requires significant heat to overcome the activation energy for the dehydration and ring closure. A temperature of 160-180 °C is typically optimal.
Protocol 2.1: Synthesis of (oxazolo[5,4-b]pyridin-2-yl)methanol
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-amino-2-hydroxypyridine (1.0 eq) and glycolic acid (1.2 eq).
-
Reaction Setup: Carefully add Polyphosphoric Acid (PPA) (10-15 wt eq) to the flask. The mixture will be a thick slurry.
-
Heating: Heat the reaction mixture to 170 °C with vigorous stirring. The mixture will become more homogeneous as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield (oxazolo[5,4-b]pyridin-2-yl)methanol.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Chlorination of (oxazolo[5,4-b]pyridin-2-yl)methanol
The conversion of the stable primary alcohol to the reactive chloromethyl group is a critical activation step. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.
Causality and Experimental Rationale:
-
Chlorinating Agent: Thionyl chloride is preferred for its high reactivity and the fact that the byproducts (SO₂ and HCl) are gases, which simplifies purification[2].
-
Solvent: A non-protic, inert solvent such as dichloromethane (DCM) or toluene is used to prevent unwanted side reactions.
-
Temperature Control: The reaction is typically performed at low temperature (0 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Protocol 2.2: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Reagent Preparation: Suspend (oxazolo[5,4-b]pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (10-20 mL per gram of alcohol) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension. Gas evolution (HCl, SO₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Neutralize the aqueous layer by the slow addition of a saturated NaHCO₃ solution. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
-
Purification: The product can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Diagram 1: Synthetic Workflow This diagram illustrates the two-step synthetic sequence to obtain the target building block.
Application in Kinase Inhibitor Synthesis: A Case Study
The primary utility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine is its reaction with nucleophiles to forge new carbon-heteroatom bonds. A prominent application is the synthesis of kinase inhibitors, where an N-heterocycle is often coupled to the scaffold. This case study details the synthesis of a potent pyrazolo[3,4-b]pyridine-based inhibitor, a class known to target Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).
Causality and Experimental Rationale:
-
Nucleophile: 5-Amino-3-methyl-1H-pyrazole is chosen as the nucleophile. The amino group on the pyrazole ring is a soft nucleophile that readily attacks the electrophilic chloromethyl carbon. This pyrazole moiety is a common feature in many kinase inhibitors, where it often forms critical hydrogen bonds in the ATP-binding pocket of the enzyme.
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. It scavenges the HCl generated during the reaction without competing with the aminopyrazole for the electrophile.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions, as it can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.
Protocol 3.1: Synthesis of N-((oxazolo[5,4-b]pyridin-2-yl)methyl)-3-methyl-1H-pyrazol-5-amine
-
Reagent Preparation: To a solution of 5-amino-3-methyl-1H-pyrazole (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Addition of Electrophile: Add a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) in DMF dropwise to the pyrazole solution at room temperature.
-
Reaction: Stir the reaction mixture at 60-80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting chloromethyl compound is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. This will often precipitate the product.
-
Isolation: Collect the precipitate by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final compound.
Table 1: Representative Reaction Data
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Amino-3-methyl-1H-pyrazole | DIPEA | DMF | 80 | 8 | 85 |
| 2 | 4-Aminophenol | K₂CO₃ | ACN | 60 | 12 | 78 |
| 3 | Thiophenol | NaH | THF | 25 | 4 | 92 |
Biological Context: Targeting the Cell Cycle with CDK Inhibitors
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Inhibitors of CDKs, therefore, represent a major therapeutic strategy in oncology.
The synthesized pyrazolo[3,4-b]pyridine derivative acts as an ATP-competitive inhibitor. The oxazolo[5,4-b]pyridine core often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The appended pyrazole moiety can then form additional interactions in the active site, conferring both potency and selectivity. By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S checkpoint, and subsequent apoptosis.
Diagram 2: Kinase Inhibition Signaling Pathway This diagram shows the mechanism of action for a CDK inhibitor derived from the building block.
References
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
-
Barret, R., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Tetrahedron, 57(14), 2865-2873. [Link]
-
Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4, 25-15. [Link]
-
Mohareb, R. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules, 17(6), 6359–6373. [Link]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
-
Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [Link]
-
El-Gazzar, A. R. B. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules, 26(21), 6698. [Link]
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013).
Sources
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 2-(Chloromethyl)oxazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. This document provides a comprehensive guide for the synthesis of novel kinase inhibitor libraries starting from the key building block, 2-(chloromethyl)oxazolo[5,4-b]pyridine. We will detail a robust synthetic strategy for the preparation of this versatile intermediate and its subsequent derivatization through nucleophilic substitution reactions. The protocols herein are designed to be reproducible and scalable, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The oxazolo[5,4-b]pyridine core, a bioisostere of the natural purine scaffold, has emerged as a valuable framework for the design of such inhibitors. Its rigid, planar structure and the strategic placement of nitrogen and oxygen atoms allow for key interactions within the ATP-binding site of various kinases.
Derivatives of the related thiazolo[5,4-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] The nitrogen atom at the 4-position of the thiazolo[5,4-b]pyridine ring system, for instance, can act as a hinge-binding motif.[1] Similarly, the oxazolo[5,4-b]pyridine system offers a versatile platform for generating libraries of targeted kinase inhibitors.
This guide focuses on a synthetic approach that utilizes 2-(chloromethyl)oxazolo[5,4-b]pyridine as a pivotal intermediate. The chloromethyl group serves as a reactive handle for introducing a wide variety of substituents, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.
Synthetic Strategy: A Multi-Step Approach to Kinase Inhibitor Scaffolds
The overall synthetic strategy is a three-stage process, as depicted in the workflow below. It begins with the synthesis of the oxazolo[5,4-b]pyridine core, followed by the introduction of the reactive chloromethyl group at the 2-position. This key intermediate is then used in nucleophilic substitution reactions to generate a library of diverse candidate kinase inhibitors.
Caption: Overall synthetic workflow for the generation of a kinase inhibitor library.
Experimental Protocols
Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (Key Intermediate)
A direct, one-pot synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine from readily available starting materials is the most efficient approach. This can be achieved through the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride.
Protocol 1: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Reaction Setup: To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dry acetonitrile or THF) under an inert atmosphere (nitrogen or argon), add a base such as triethylamine (1.1 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The cyclization can be promoted by the addition of a dehydrating agent like phosphorus oxychloride (POCl₃) after the initial acylation.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of ice-cold water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(chloromethyl)oxazolo[5,4-b]pyridine.
Rationale: This one-pot procedure, involving acylation followed by intramolecular cyclization, is an efficient method for constructing the oxazolopyridine ring system. The use of a base is crucial to neutralize the HCl generated during the acylation step.
Synthesis of a Library of 2-Substituted Oxazolo[5,4-b]pyridines
The 2-(chloromethyl)oxazolo[5,4-b]pyridine is a versatile electrophile that can react with a variety of nucleophiles to introduce diverse functionalities at the 2-position.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Reaction Setup: In a reaction vessel, dissolve 2-(chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Nucleophile Addition: Add the desired nucleophile (1.1 - 1.5 eq). The nucleophile can be an amine, thiol, alcohol, or other suitable nucleophilic reagent. For amine nucleophiles, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) is recommended to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature and reaction time will depend on the reactivity of the nucleophile and should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, dilute the mixture with water and extract with an appropriate organic solvent. The purification of the final product can be achieved by column chromatography, preparative HPLC, or crystallization.
Table 1: Representative Examples of Nucleophilic Substitution Reactions
| Entry | Nucleophile (R-NuH) | Product (R-Nu-CH₂-Oxazolo[5,4-b]pyridine) |
| 1 | Morpholine | 2-(Morpholinomethyl)oxazolo[5,4-b]pyridine |
| 2 | 4-Methylpiperazine | 2-((4-Methylpiperazin-1-yl)methyl)oxazolo[5,4-b]pyridine |
| 3 | Aniline | 2-((Phenylamino)methyl)oxazolo[5,4-b]pyridine |
| 4 | Thiophenol | 2-((Phenylthio)methyl)oxazolo[5,4-b]pyridine |
| 5 | Sodium methoxide | 2-(Methoxymethyl)oxazolo[5,4-b]pyridine |
Causality behind Experimental Choices: The choice of solvent and base is critical for the success of the nucleophilic substitution. Polar aprotic solvents like DMF and acetonitrile are excellent for Sₙ2 reactions. A non-nucleophilic base is used with amine nucleophiles to prevent it from competing with the desired nucleophile in reacting with the electrophilic chloromethyl group.
Characterization and Biological Evaluation
All synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
The synthesized library of oxazolo[5,4-b]pyridine derivatives can then be screened against a panel of kinases to identify potential inhibitors. Initial screening is typically performed at a fixed concentration (e.g., 10 µM) to identify "hits." Compounds that show significant inhibition are then subjected to dose-response studies to determine their IC₅₀ values.
Caption: Workflow for the biological evaluation of the synthesized kinase inhibitor library.
Conclusion
The synthetic protocols detailed in these application notes provide a clear and efficient pathway for the generation of novel kinase inhibitors based on the oxazolo[5,4-b]pyridine scaffold. The use of 2-(chloromethyl)oxazolo[5,4-b]pyridine as a key intermediate allows for the rapid diversification of the core structure, facilitating the exploration of structure-activity relationships and the identification of potent and selective kinase inhibitors for further drug development.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. J. Med. Chem.2019 , 62 (1), 178–193. [Link]
Sources
Application Notes and Protocols: Leveraging 2-(Chloromethyl)oxazolo[5,4-b]pyridine for the Development of Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Oxazolo[5,4-b]pyridine Scaffold as a Privileged Fluorophore
The quest for novel fluorescent probes is a cornerstone of modern molecular sciences, enabling unprecedented insights into biological processes and facilitating high-throughput screening in drug discovery. Within the diverse landscape of fluorescent scaffolds, the oxazolo[5,4-b]pyridine core has emerged as a promising platform. Derivatives of this heterocyclic system often exhibit strong fluorescence, particularly in the blue to deep-blue region of the spectrum, with high quantum yields.[1][2] Their rigid, planar structure and extended π-conjugated system contribute to these favorable photophysical properties. Furthermore, the oxazolo[5,4-b]pyridine moiety is a structural isostere of purine bases, suggesting potential for biological activity and targeted interactions within cellular environments.
This application note focuses on a key building block for harnessing the potential of this fluorophore: 2-(Chloromethyl)oxazolo[5,4-b]pyridine . The reactive chloromethyl group at the 2-position serves as a versatile synthetic handle, allowing for the covalent attachment of this fluorescent core to a wide array of molecules through nucleophilic substitution reactions. This enables the rational design and synthesis of tailored fluorescent probes for specific applications, including but not limited to, bioimaging, biosensing, and as fluorescent tags for biomolecules.
Principle of Application: The Versatility of the Chloromethyl Group
The primary utility of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in fluorescent probe design lies in the reactivity of the benzylic-like chloride. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as primary and secondary amines, thiols, and phenols. This reaction provides a straightforward and efficient method for conjugating the fluorescent oxazolo[5,4-b]pyridine core to other molecules of interest, including targeting moieties, environmentally sensitive groups, or other fluorophores for creating FRET pairs.
The general reaction scheme is as follows:
Caption: General workflow for fluorescent probe synthesis.
This synthetic strategy allows for the creation of a diverse library of fluorescent probes with tailored properties. For instance, conjugation to a specific ligand can direct the probe to a particular receptor or enzyme, while attachment to a pH-sensitive amine can generate a probe for monitoring intracellular pH.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
A plausible synthetic route to the title compound would involve:
-
Synthesis of 3-amino-2-chloropyridine: This can be achieved through various established methods in heterocyclic chemistry.
-
Acylation with Chloroacetyl Chloride: Reaction of 3-amino-2-chloropyridine with chloroacetyl chloride would yield the N-(2-chloropyridin-3-yl)-2-chloroacetamide precursor.
-
Intramolecular Cyclization: Treatment of the acetamide precursor with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) would induce cyclization to form the oxazolo[5,4-b]pyridine ring system.
Sources
Application Notes and Protocols for Coupling Reactions with 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Introduction: The Versatility of the Oxazolo[5,4-b]pyridine Scaffold in Drug Discovery
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, analogous to purine bases, which allows for its interaction with a wide range of biological targets.[1][2] Derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and antibacterials, making them a focal point in modern drug development programs.[2][3][4] The utility of this scaffold is greatly enhanced by the ability to introduce diverse functionalities at various positions. 2-(Chloromethyl)oxazolo[5,4-b]pyridine is a key intermediate that allows for such diversification, owing to the reactive chloromethyl group, which is an excellent electrophile for coupling reactions with a variety of nucleophiles.
This application note provides a detailed guide to the experimental procedures for coupling reactions of 2-(Chloromethyl)oxazolo[5,4-b]pyridine with common nucleophiles, including amines, phenols (and alcohols), and thiols. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in troubleshooting and optimization.
Chemical Principles: The Reactivity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
The primary mode of reaction for 2-(Chloromethyl)oxazolo[5,4-b]pyridine with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] In this mechanism, the nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion as a leaving group. The reaction proceeds in a single, concerted step.
The fused pyridine and oxazole ring system influences the reactivity of the chloromethyl group. The electron-withdrawing nature of the heterocyclic system can enhance the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.
Caption: General workflow for the coupling of nucleophiles with 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Experimental Protocols
Protocol 1: N-Alkylation - Coupling with Amines
The reaction of 2-(Chloromethyl)oxazolo[5,4-b]pyridine with primary or secondary amines is a straightforward method for the synthesis of 2-(aminomethyl)oxazolo[5,4-b]pyridine derivatives.[8] These compounds are of significant interest in medicinal chemistry.
Underlying Principle: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. A base is typically added to neutralize the HCl generated during the reaction.
Caption: Step-by-step workflow for the N-alkylation of amines.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN) (0.1-0.5 M), add the desired amine (1.1-1.5 eq).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-(aminomethyl)oxazolo[5,4-b]pyridine.
Protocol 2: O-Alkylation - Williamson Ether Synthesis with Phenols and Alcohols
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[5][6][7] This can be adapted for the coupling of 2-(Chloromethyl)oxazolo[5,4-b]pyridine with phenols or alcohols.
Underlying Principle: A strong base is used to deprotonate the hydroxyl group of the phenol or alcohol, forming a more potent nucleophile (an alkoxide or phenoxide). This nucleophile then displaces the chloride from the 2-(chloromethyl) group.
Caption: Step-by-step workflow for the Williamson ether synthesis.
Detailed Step-by-Step Methodology:
-
Formation of the Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol or alcohol (1.1-1.5 eq) in a polar aprotic solvent such as DMF or tetrahydrofuran (THF). Add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the alkoxide/phenoxide.
-
Addition of the Electrophile: To the solution of the nucleophile, add a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) in the same solvent.
-
Reaction: Stir the reaction mixture at a temperature between room temperature and 80 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Monitoring: Check for the consumption of the starting material, which typically occurs within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench any excess base with water or a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure ether derivative.
Protocol 3: S-Alkylation - Coupling with Thiols
The synthesis of thioethers can be readily achieved by the S-alkylation of thiols with 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Underlying Principle: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. The reaction proceeds via an SN2 mechanism, often with the aid of a mild base to deprotonate the thiol to the more nucleophilic thiolate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve the thiol (1.1-1.2 eq) in a suitable solvent like DMF or ethanol.
-
Addition of Base: Add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium ethoxide (NaOEt, 1.2 eq) to the solution and stir for 10-20 minutes at room temperature.
-
Addition of Electrophile: Add 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. These reactions are often rapid and can be complete within 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over Na2SO4, and remove the solvent under reduced pressure.
-
Purification: Purify the crude thioether by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the coupling of 2-(Chloromethyl)oxazolo[5,4-b]pyridine with various nucleophiles. Please note that these are general guidelines, and optimization may be necessary for specific substrates.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Amines | Primary/Secondary Amines | K2CO3, DIPEA | DMF, CH3CN | 25 - 60 | 2 - 12 |
| Alcohols/Phenols | Phenols, Aliphatic Alcohols | NaH, K2CO3 | DMF, THF | 25 - 80 | 4 - 24 |
| Thiols | Alkyl/Aryl Thiols | K2CO3, NaOEt | DMF, EtOH | 25 | 1 - 4 |
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (for O- and S-alkylation), or employing a more polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.[7] Ensure that the reagents are pure and dry, especially when using moisture-sensitive bases like NaH.
-
Side Product Formation: In the case of the Williamson ether synthesis, elimination (E2) can be a competing side reaction, particularly with sterically hindered alcohols.[7] Using a less hindered base and milder reaction conditions can help to minimize this. For amine coupling, over-alkylation can occur with primary amines. Using a slight excess of the amine can sometimes mitigate this.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider derivatization to a more easily purifiable compound or explore alternative purification techniques such as preparative HPLC.
Conclusion
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a valuable and versatile building block for the synthesis of a wide array of derivatives with potential applications in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to perform N-, O-, and S-alkylation reactions, enabling the exploration of the chemical space around this important scaffold. The key to success lies in understanding the underlying SN2 mechanism and carefully selecting the reaction conditions based on the specific nucleophile being employed.
References
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]
-
Synthesis of 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine. PrepChem.com. Available at: [Link]
- Ivashchenko, A. V., et al. "Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines." Chemistry of Heterocyclic Compounds 41.1 (2005): 85-90.
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Institutes of Health. Available at: [Link]
-
Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. Available at: [Link]
- Palamarchuk, I. V., et al. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine." Journal of Organic and Pharmaceutical Chemistry 21.4 (2023): 25-34.
-
The Williamson Ether Synthesis. University of Massachusetts. Available at: [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
Amination of 2-halopyridines. ResearchGate. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Institutes of Health. Available at: [Link]
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. National Institutes of Health. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. Available at: [Link]
-
Williamson Ether Synthesis. Chem-Station Int. Ed. Available at: [Link]
-
Ring Transformations of 2-(2-Oxopropyl-, 2-oxo-2-phenylethylthio) Oxazolo[4,5-b]pyridine in the Reaction with N-containing Nucleophiles. Sci-Hub. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available at: [Link]
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- 1. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. As structural isosteres of purine bases, these compounds exhibit a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, their unique photophysical properties have led to applications as organic luminophores and biomarkers. The 2-(chloromethyl) substituent serves as a versatile synthetic handle, allowing for further elaboration of the core structure to develop novel therapeutic agents and functional materials.
This document provides a comprehensive guide to the scale-up synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine, focusing on a robust and scalable two-step process. The protocols and discussions herein are grounded in established chemical principles and aim to provide researchers with the necessary insights for a safe and efficient synthesis.
Synthetic Strategy: A Two-Step Approach to 2-(Chloromethyl)oxazolo[5,4-b]pyridine
The most common and scalable method for the synthesis of oxazolo[5,4-b]pyridines involves the acylation of a 2-amino-3-hydroxypyridine derivative followed by an intramolecular cyclization. This strategy is adopted here for the synthesis of the target compound.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Step 1: Acylation of 2-Amino-3-hydroxypyridine
The first step involves the selective N-acylation of 2-amino-3-hydroxypyridine with chloroacetyl chloride. The amino group is more nucleophilic than the hydroxyl group, allowing for a selective reaction under controlled conditions.
Step 2: Intramolecular Cyclization
The second step is an intramolecular cyclodehydration of the N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide intermediate. This reaction is typically promoted by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form the stable oxazole ring.[1]
Detailed Protocols and Scale-Up Considerations
Step 1: Synthesis of N-(3-Hydroxy-2-pyridinyl)-2-chloroacetamide (Intermediate)
This protocol is designed for a laboratory scale and can be scaled up with appropriate adjustments to equipment and safety measures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 2-Amino-3-hydroxypyridine | 110.11 | 10.0 g | 1.0 |
| Chloroacetyl chloride | 112.94 | 10.5 g (7.4 mL) | 1.02 |
| Acetonitrile | 41.05 | 200 mL | - |
| Triethylamine | 101.19 | 10.1 g (13.9 mL) | 1.1 |
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Standard laboratory glassware.
-
Rotary evaporator.
Protocol:
-
Reaction Setup: In a clean and dry three-neck round-bottom flask, dissolve 2-amino-3-hydroxypyridine (10.0 g) and triethylamine (10.1 g) in acetonitrile (150 mL) under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (10.5 g) in acetonitrile (50 mL) to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction of aryl amines with chloroacetyl chloride is a well-established method for the synthesis of N-aryl 2-chloroacetamides.[2][3][4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Alternatively, for higher purity, column chromatography on silica gel can be employed.
-
-
Drying: Dry the purified product under vacuum to obtain N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide as a solid.
Scale-Up Considerations for Step 1:
-
Temperature Control: The acylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial. A jacketed reactor with a reliable cooling system is recommended.
-
Reagent Addition: The rate of addition of chloroacetyl chloride should be carefully controlled to maintain the desired temperature range.
-
Mixing: Efficient mechanical stirring is necessary to ensure homogeneity and prevent localized overheating.
-
Work-up: For large-scale filtration, a Nutsche filter or a centrifuge is more efficient than laboratory glassware.
Step 2: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (Final Product)
This protocol outlines the cyclization of the intermediate to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale of intermediate) | Molar Equivalents |
| N-(3-Hydroxy-2-pyridinyl)-2-chloroacetamide | 186.59 | 10.0 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).
-
Heating mantle.
-
Standard laboratory glassware.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide (10.0 g) in phosphorus oxychloride (50 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The use of phosphorus oxychloride for the cyclization of amide derivatives to form oxazoles is a common and effective method.[1][5]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.
-
Work-up:
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
-
Drying: Dry the purified product under vacuum to yield 2-(chloromethyl)oxazolo[5,4-b]pyridine.
Scale-Up Considerations for Step 2:
-
Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water.[6][7] On a larger scale, the use of a closed system for reagent transfer is essential.
-
Quenching: The quenching of a large volume of phosphorus oxychloride is a significant safety hazard. A jacketed reactor with a bottom outlet valve is recommended for a controlled quench into a separate, cooled vessel containing the quenching solution.
-
Off-gassing: The reaction and quenching steps generate significant amounts of HCl gas. An efficient gas scrubber system is mandatory for large-scale production.
-
Extraction: For large-scale extractions, a liquid-liquid extractor or a separation vessel is necessary.
Safety and Handling
Chloroacetyl chloride: is highly corrosive, a lachrymator, and reacts violently with water.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Phosphorus oxychloride: is a toxic and corrosive liquid that also reacts violently with water.[6][7][9] Inhalation can cause severe respiratory irritation.[7] All handling should be done in a fume hood with proper PPE.
General Precautions:
-
Always wear appropriate personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Have appropriate spill kits and emergency procedures in place.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Process Flow Diagram
Caption: Process flow diagram for the two-step synthesis.
Conclusion
The presented two-step synthesis provides a reliable and scalable route to 2-(chloromethyl)oxazolo[5,4-b]pyridine. Careful control of reaction conditions, especially temperature and reagent addition rates, is critical for achieving high yields and purity. For large-scale production, adherence to stringent safety protocols for handling hazardous reagents like chloroacetyl chloride and phosphorus oxychloride is paramount. The protocols and considerations outlined in this document are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Bayer AG. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S.
- Bayer AG. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. U.S.
- Kim, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(21), 6489.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Krasavin, M. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds.
- Palamarchuk, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
- Bayer AG. (1990). Process for the preparation of 2-chloro-5-chloromethyl pyridine.
- Grumel, V., Merour, J. Y., & Guillaumet, G. (2001).
- Zhang, J., et al. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- ResearchGate. (2025). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.
- Bayer AG. (1988). Process for the preparation of 2-chlor-5-chloromethyl pyridine.
- LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride.
- Acar Çevik, U., & Osmaniye, D. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1048.
- ResearchGate. (2019). Reaction of aryl amine with chloroacetyl chloride in the presence of....
- Sigma-Aldrich. (2025).
- Inventia Healthcare Pvt. Ltd. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Dow Agrosciences LLC. (2021). Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. U.S.
- Roshchin, A. V., & Molodkina, N. N. (1977). Chloro compounds of phosphorus as industrial hazards. Journal of hygiene, epidemiology, microbiology, and immunology, 21(4), 387–394.
- Occupational Safety and Health Administr
- Ismatov, D. N., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
- El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 437-466.
- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10301-10303.
- Jasinski, J. P., et al. (2012). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879.
- Božić, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(2), 115–125.
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- 8. CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
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Application Notes and Protocols: Derivatization of 2-(Chloromethyl)oxazolo[5,4-b]pyridine for Biological Screening
Introduction: The Oxazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The fusion of pyridine and oxazole rings to form the oxazolo[5,4-b]pyridine scaffold has garnered significant interest in the field of medicinal chemistry. This heterocyclic system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this scaffold have been reported to exhibit a diverse array of biological activities, including potential as anticancer and antimicrobial agents.[2][3] The structural resemblance of the oxazolo[5,4-b]pyridine core to purine bases suggests its potential to interact with enzymes and receptors that recognize these endogenous molecules.[2]
The introduction of a reactive chloromethyl group at the 2-position of the oxazolo[5,4-b]pyridine ring system creates a versatile synthetic handle for the generation of compound libraries for biological screening. This electrophilic moiety readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and pharmacophores.[1] This document provides a comprehensive guide to the derivatization of 2-(chloromethyl)oxazolo[5,4-b]pyridine and subsequent biological evaluation of the resulting compounds.
Chemical Principles of Derivatization: Nucleophilic Substitution at the 2-(Chloromethyl) Position
The primary route for the derivatization of 2-(chloromethyl)oxazolo[5,4-b]pyridine is through nucleophilic substitution. The electron-withdrawing nature of the oxazolo[5,4-b]pyridine ring system enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group in a single, concerted step.
A diverse library of compounds can be generated by employing various nucleophiles, including but not limited to:
-
Amines (Primary and Secondary): Reaction with amines introduces a diverse range of substituents, allowing for the modulation of polarity, basicity, and hydrogen bonding potential.
-
Thiols: The introduction of sulfur-containing moieties can enhance binding to certain biological targets and influence the pharmacokinetic properties of the compounds.
-
Alcohols/Phenols: Alkoxy and aryloxy derivatives can be synthesized, expanding the chemical space and potentially improving metabolic stability.
The choice of reaction conditions, such as solvent, temperature, and the presence of a base, is crucial for achieving optimal yields and minimizing side reactions.
Experimental Protocols: Synthesis of a Diverse Chemical Library
The following protocols provide a general framework for the derivatization of 2-(chloromethyl)oxazolo[5,4-b]pyridine. Researchers should optimize these conditions based on the specific nucleophile and scale of the reaction.
Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)oxazolo[5,4-b]pyridine Derivatives
This protocol describes the reaction of 2-(chloromethyl)oxazolo[5,4-b]pyridine with primary or secondary amines.
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Desired primary or secondary amine (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) (optional, as a non-nucleophilic base)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-(chloromethyl)oxazolo[5,4-b]pyridine (1 equivalent) in anhydrous DMF or MeCN.
-
Add the desired amine (2 equivalents) to the solution. If the amine is used as its hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like K2CO3 or Et3N.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)oxazolo[5,4-b]pyridine derivative.
Protocol 2: General Procedure for the Synthesis of 2-(Thio-substituted methyl)oxazolo[5,4-b]pyridine Derivatives
This protocol outlines the reaction with thiols to generate thioether derivatives.
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Desired thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF at 0 °C, add the desired thiol (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of 2-(chloromethyl)oxazolo[5,4-b]pyridine (1 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure 2-(thio-substituted methyl)oxazolo[5,4-b]pyridine derivative.
Protocol 3: General Procedure for the Synthesis of 2-(Alkoxymethyl)oxazolo[5,4-b]pyridine Derivatives
This protocol details the synthesis of ether derivatives from alcohols.
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Desired alcohol (as solvent or 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Diethyl ether (Et2O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF or the desired alcohol.
-
Cool the suspension to 0 °C and slowly add the alcohol (1.5 equivalents, if not used as the solvent).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the alkoxide.
-
Add a solution of 2-(chloromethyl)oxazolo[5,4-b]pyridine (1 equivalent) in the same anhydrous solvent.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired 2-(alkoxymethyl)oxazolo[5,4-b]pyridine derivative.
Table 1: Summary of Derivatization Reactions and Conditions
| Nucleophile Class | Reagents and Conditions | Product Type |
| Amines | Amine (2 eq.), DMF or MeCN, RT to 80 °C | 2-(Aminomethyl)oxazolo[5,4-b]pyridine |
| Thiols | Thiol (1.1 eq.), NaH or K2CO3, DMF or THF, 0 °C to RT | 2-(Thio-substituted methyl)oxazolo[5,4-b]pyridine |
| Alcohols | Alcohol (1.5 eq.), NaH, THF or Alcohol, Reflux | 2-(Alkoxymethyl)oxazolo[5,4-b]pyridine |
Characterization of Synthesized Derivatives
The structural integrity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for elucidating the structure of the derivatized products. For small molecules (<1000 g/mol ), a sample of 5-25 mg is typically sufficient for 1H NMR, while 50-100 mg may be needed for 13C NMR.[4] Key diagnostic signals to confirm successful derivatization include the disappearance of the chloromethyl proton signal and the appearance of new signals corresponding to the introduced nucleophile.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an accurate mass measurement of the synthesized compound, confirming its elemental composition. This technique is crucial for verifying the identity of the desired product.
Biological Screening: Protocols for Identifying Bioactive Compounds
The newly synthesized library of 2-substituted oxazolo[5,4-b]pyridine derivatives should be subjected to a panel of biological assays to identify potential therapeutic leads.
Workflow for Derivatization and Biological Screening
Caption: Workflow from derivatization to hit identification.
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[5][6]
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it in MHB.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria in MHB without any compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5: Anticancer Screening - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effects of the compounds. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined.
Conclusion and Future Directions
The derivatization of 2-(chloromethyl)oxazolo[5,4-b]pyridine offers a powerful strategy for the generation of novel compound libraries with the potential for significant biological activity. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and screening of these derivatives. Hit compounds identified from these initial screens can be further optimized through structure-activity relationship (SAR) studies to develop potent and selective therapeutic agents. The versatility of the oxazolo[5,4-b]pyridine scaffold, coupled with a systematic derivatization and screening approach, holds great promise for the discovery of new drug candidates.
References
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (2003). MDPI. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
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ChemInform Abstract: Synthesis of 2-Oxooxazolo(5,4-b)pyridines and Their Reaction with Amines. (n.d.). Sci-Hub. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Desulfurization of Thiols for Nucleophilic Substitution. (2024). ChemRxiv. Retrieved from [Link]
-
NMR Characterization of RNA Small Molecule Interactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine. (n.d.). PrepChem.com. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. Retrieved from [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). PubMed. Retrieved from [Link]
-
Characterizing Small Molecules with NMR. (2019). News-Medical.Net. Retrieved from [Link]
-
Thiol alkylations via nucleophilic substitution reactions. (A) Thiol... (n.d.). ResearchGate. Retrieved from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (n.d.). MDPI. Retrieved from [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. Retrieved from [Link]
-
MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (n.d.). MDPI. Retrieved from [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Building Block for Next-Generation Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, the design of new molecular scaffolds that can serve as versatile intermediates is of paramount importance. 2-(Chloromethyl)oxazolo[5,4-b]pyridine emerges as a compelling candidate in this domain. This heterocyclic compound uniquely combines the established reactivity of a chloromethylpyridine moiety with the underexplored biological potential of the oxazolopyridine core.
The chloromethyl group provides a reactive handle for facile nucleophilic substitution, allowing for the introduction of a wide array of functional groups and pharmacophores.[1] Concurrently, the oxazolopyridine scaffold, a bioisostere of the purine bases, is known to be present in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2] Its incorporation into agrochemical design offers a promising avenue for the discovery of compounds with novel modes of action, potentially overcoming existing resistance mechanisms.
This technical guide provides a comprehensive overview of the strategic application of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in the synthesis of potential next-generation agrochemicals. We will delve into its reactivity, provide detailed protocols for its derivatization, and propose its use in creating novel analogues of established insecticide classes, supported by a robust scientific rationale.
Physicochemical Properties and Reactivity Profile
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a crystalline solid with the following key characteristics:
| Property | Value |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, CH₂Cl₂) |
| Reactivity | The chloromethyl group is a potent electrophile |
The primary locus of reactivity in 2-(Chloromethyl)oxazolo[5,4-b]pyridine is the benzylic-like chloride. This chlorine atom is readily displaced by a wide range of nucleophiles in a classic SN2 reaction.[3] This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the covalent linkage of the oxazolopyridine core to various other molecular fragments.
Proposed Application: Synthesis of Novel Neonicotinoid Analogues
The neonicotinoid class of insecticides has been a major tool in pest management for decades.[4] Their mode of action involves the agonistic binding to nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[5] A common structural feature of many neonicotinoids is the 2-chloro-5-methylpyridine moiety, derived from the key intermediate 2-chloro-5-chloromethylpyridine.[4][6]
We propose the use of 2-(Chloromethyl)oxazolo[5,4-b]pyridine as a bioisosteric replacement for 2-chloro-5-chloromethylpyridine in the synthesis of novel neonicotinoid analogues. The rationale for this approach is multifold:
-
Novelty and Intellectual Property: The resulting compounds would be structurally distinct from existing neonicotinoids, offering a clear path to new intellectual property.
-
Altered Binding Affinity: The replacement of the chloropyridine ring with an oxazolopyridine ring could modulate the binding affinity and selectivity for different subtypes of insect nAChRs.
-
Modified Metabolic Profile: The oxazolopyridine core may lead to a different metabolic fate in both target and non-target organisms, potentially improving the environmental or toxicological profile.
Below are detailed, hypothetical protocols for the synthesis of two novel neonicotinoid analogues, drawing parallels with the established synthesis of Imidacloprid and Acetamiprid.
Protocol 1: Synthesis of an Oxazolopyridine Analogue of Imidacloprid
This protocol outlines the synthesis of a novel compound where the 2-chloropyridine group of Imidacloprid is replaced by an oxazolo[5,4-b]pyridine moiety.
Reaction Scheme:
Hypothetical Synthesis of an Imidacloprid Analogue.
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
N-nitro-imidazolidin-2-imine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of N-nitro-imidazolidin-2-imine (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of an Oxazolopyridine Analogue of Acetamiprid
This protocol details the synthesis of a novel compound where the 2-chloropyridine group of Acetamiprid is replaced by an oxazolo[5,4-b]pyridine moiety.
Reaction Scheme:
Hypothetical Synthesis of an Acetamiprid Analogue.
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
N-cyano-N'-methylacetamidine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of N-cyano-N'-methylacetamidine (1.1 equivalents) in DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt.
-
Add a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 equivalent) in DMF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 10-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS.
General Workflow for Derivatization and Analysis
The following diagram outlines a generalized workflow applicable to the synthesis and characterization of novel agrochemicals derived from 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
General Experimental Workflow.
Conclusion and Future Outlook
2-(Chloromethyl)oxazolo[5,4-b]pyridine represents a largely untapped resource for the innovative agrochemical researcher. Its inherent reactivity, coupled with the biological relevance of the oxazolopyridine scaffold, positions it as an ideal starting point for the development of new active ingredients. The proposed syntheses of novel neonicotinoid analogues serve as a compelling proof-of-concept for the potential of this intermediate. It is our expert opinion that the exploration of derivatives from this compound could lead to the discovery of agrochemicals with improved efficacy, selectivity, and environmental profiles, thereby contributing significantly to the future of sustainable agriculture.
References
-
Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.[2]
-
BenchChem. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.[7]
-
Thany, S.H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484.[8]
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.[1]
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. BenchChem.[6]
-
Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.[9]
-
Wikipedia. (n.d.). Neonicotinoid. In Wikipedia. Retrieved January 26, 2026.[5]
-
Google Patents. (2010). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Google Patents.[4]
-
Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.[10]
-
Renyu, Q., et al. (2018). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Mini Reviews in Medicinal Chemistry, 18(9), 781-793.[11]
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Guillaumet, G., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Organic Preparations and Procedures International, 33(4), 361-368.[12]
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Thany, S.H. (2025). Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. ResearchGate.[13]
-
PrepChem. (n.d.). Synthesis of 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine. PrepChem.com.[14]
-
Burrus Seed. (2014, May 1). Neonicotinoid Insecticides B [Video]. YouTube.[15]
-
BenchChem. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. BenchChem.[16]
-
El-Sayed, W.A., et al. (2025). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate.[17]
-
ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate.[18]
-
Tai, E. (n.d.). REVIEW Neonicotinoid insecticides mode of action on insect nicotinic acetylcholine receptors using binding studies. Oxford Brookes University.[19]
-
Kandegama, W.M.W., et al. (2025). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. ResearchGate.[20]
-
Kim, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3324.[21]
-
Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.[22]
-
Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. .[3]
-
Rasayan Duniya. (2020, July 10). Nucleophilic Substitution Reactions of Pyridine [Video]. YouTube.[23]
-
Sharma, P., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(1), 1359–1370.[24]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.[25]
-
Baklanov, M.V., et al. (2001). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 6(12), 978-985.[26]
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Synthetic Routes to Functionalized Oxazolo[5,4-b]pyridines: Application Notes and Protocols
Introduction: The Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a fused heterocyclic system of significant interest to researchers in drug discovery and materials science. As structural isosteres of purine bases like adenine and guanine, these compounds are recognized for their potential to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1] Their rigid, planar structure and tunable electronic properties also make them attractive candidates for development as organic luminophores and biomarkers.[1]
The strategic functionalization of the oxazolo[5,4-b]pyridine scaffold is critical for modulating its physicochemical properties and biological activity. Access to a diverse range of derivatives requires robust and flexible synthetic methodologies. This guide provides an in-depth overview of field-proven synthetic strategies, detailing the underlying chemical logic and providing step-by-step protocols for key transformations.
Strategy 1: Cyclocondensation from 3-Aminopyridin-2(1H)-one Precursors
This classical and highly effective strategy involves the construction of the oxazole ring onto a pre-existing, appropriately substituted pyridine core. The key starting material is a 3-aminopyridin-2(1H)-one, which possesses the requisite amino and hydroxyl (in its lactam tautomer) functionalities in an ortho-relationship, primed for cyclization.
Causality and Mechanistic Insight: The core principle is a dehydration reaction that forms the oxazole ring. The initial step involves acylation of the 3-amino group. The choice of acylating agent directly determines the substituent at the 2-position of the final oxazolo[5,4-b]pyridine ring. Subsequent intramolecular cyclization, often promoted by a strong dehydrating agent like phosphorus oxychloride (POCl₃), proceeds via nucleophilic attack of the pyridinone oxygen onto the newly formed amide carbonyl, followed by elimination of water to yield the aromatic fused ring system.[1][2]
General Workflow: Cyclocondensation Route
Caption: Workflow for oxazolo[5,4-b]pyridine synthesis via cyclocondensation.
Protocol 1: Synthesis of 2,2'-Bis(oxazolo[5,4-b]pyridine) via Diethyl Oxalate Acylation
This protocol details the synthesis of a symmetrical bis-oxazolopyridine, a valuable building block, starting from a substituted 3-amino-pyridin-2(1H)-one.[1][2]
Part A: Synthesis of N,N'-bis(pyridin-2-one)oxalamide Intermediate
-
Reagents & Setup: To 2.0 mmol of the desired 3-amino-pyridin-2(1H)-one in a round-bottom flask, add 3.0 mmol of diethyl oxalate.
-
Reaction: Heat the mixture to reflux (approx. 150 °C) for 3 hours without solvent.
-
Work-up: Add 1 mL of 2-propanol and continue to boil for an additional hour.
-
Isolation: Cool the reaction mixture to room temperature. The oxalamide intermediate will precipitate. Filter the solid, wash with cold 2-propanol, and dry under vacuum.
-
Expert Insight: The initial reaction without solvent drives the aminolysis forward. The subsequent addition of 2-propanol helps to precipitate the product and remove any remaining diethyl oxalate.
-
Part B: Intramolecular Cyclization with Phosphorus Oxychloride
-
Reagents & Setup: In a flask equipped with a reflux condenser, suspend 0.5 mmol of the N,N'-bis(pyridin-2-one)oxalamide intermediate from Part A in 1.0 mL of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to 100 °C and maintain for 9 hours. The reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
Quenching: Carefully evaporate the excess POCl₃ under reduced pressure. Cool the residue in an ice bath and cautiously quench by adding crushed ice/ice water.
-
Isolation & Purification: The solid product will precipitate from the aqueous solution. Filter the precipitate and wash thoroughly with water. Recrystallize the crude product from a suitable solvent system (e.g., DMF/2-propanol) to yield the pure 2,2'-bioxazolo[5,4-b]pyridine.[1]
Strategy 2: Pyridine Annulation onto an Oxazole Core
This approach represents a "reverse" strategy where the pyridine ring is constructed around a functionalized oxazole precursor. This can be particularly useful when the desired substituents are more easily installed on the oxazole fragment first. A notable example of this strategy is the reaction between iminophosphoranes and alkylideneoxazol-5(4H)-ones.[3]
Causality and Mechanistic Insight: This synthesis is an elegant example of an aza-Wittig reaction followed by cyclization. The iminophosphorane acts as a nitrogen-containing nucleophile/building block. It reacts with the electrophilic alkylideneoxazol-5(4H)-one. The reaction likely proceeds through an initial addition followed by ring-opening of the oxazolone lactone and subsequent intramolecular cyclization and elimination of triphenylphosphine oxide to form the pyridone ring, resulting in the fused oxazolo[5,4-b]pyridine system.
General Workflow: Pyridine Annulation Route
Caption: Synthesis via pyridine ring formation onto an oxazole precursor.
Protocol 2: Synthesis from Iminophosphoranes and Alkylideneoxazol-5(4H)-ones
This protocol describes the direct heating of the two key precursors to form the target scaffold.[3]
-
Reagents & Setup: Combine equimolar amounts of the iminophosphorane (e.g., derived from an azide and triphenylphosphine) and the desired alkylideneoxazol-5(4H)-one in a suitable high-boiling solvent (e.g., xylene or diphenyl ether) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude residue is then purified using column chromatography on silica gel to isolate the target oxazolo[5,4-b]pyridine.
-
Expert Insight: This reaction can sometimes be performed neat (without solvent) by simply heating the two solid components, which aligns with green chemistry principles by reducing solvent waste. The formation of the highly stable triphenylphosphine oxide is a strong thermodynamic driving force for the reaction.
-
Strategy 3: Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. This approach offers high atom economy, operational simplicity, and rapid access to molecular diversity. While direct MCRs for oxazolo[5,4-b]pyridines are less common, a highly efficient microwave-assisted MCR for the closely related and biologically significant isoxazolo[5,4-b]pyridine scaffold has been developed.[4][5]
Causality and Mechanistic Insight: This reaction proceeds through a domino sequence. First, a Knoevenagel condensation occurs between an aromatic aldehyde and an active methylene compound. This is followed by a Michael addition of the 5-aminoisoxazole to the electron-deficient alkene formed in the first step. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration/aromatization to furnish the final fused heterocyclic product.[5] The use of microwave irradiation dramatically accelerates the reaction rate.[4][5]
Protocol 3: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines
This protocol provides a green and efficient route to polycyclic-fused isoxazolo[5,4-b]pyridines in water, without the need for an external catalyst.[6]
-
Reagents & Setup: In a microwave reaction vessel, combine the aromatic aldehyde (1 mmol), the active methylene compound (e.g., indan-1,3-dione or tetronic acid, 1 mmol), and 3-amino-5-methylisoxazole (1 mmol).
-
Solvent: Add a minimal amount of a suitable solvent mixture, such as ethanoic acid-ethylacetate (1:1) or simply water for a greener protocol.[4][6]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Self-Validating System: The reaction progress can be monitored by observing the formation of a precipitate. The high yields and purity often achieved minimize the need for extensive purification.[4]
-
-
Isolation: After cooling, the product typically precipitates from the reaction mixture. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry to obtain the pure isoxazolo[5,4-b]pyridine derivative. Yields are often in the 67-90% range.[4]
Comparative Summary of Synthetic Strategies
| Strategy | Key Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Limitations |
| Cyclocondensation | 3-Aminopyridin-2(1H)-ones | Diethyl oxalate, Anhydrides, POCl₃; High Temp. (100-150 °C) | 50-90% | Well-established, reliable, good for 2-position functionalization.[1] | Requires pre-functionalized pyridine precursors; harsh dehydrating agents. |
| Pyridine Annulation | Iminophosphoranes, Alkylideneoxazol-5(4H)-ones | High Temp. (reflux in xylene); Aza-Wittig conditions | Moderate to Good | Unconventional route, good for diversity on the pyridine ring.[3] | Starting materials may be less accessible than for Strategy 1. |
| MCR (Isoxazolo analogue) | Aldehydes, Active Methylene Compounds, 5-Aminoisoxazole | Microwave irradiation; Water or Acetic Acid; Catalyst-free | 67-90% | High efficiency, atom economy, speed, green conditions.[4][5] | Primarily demonstrated for the isoxazolo analogue; substrate scope dependent. |
Conclusion
The synthesis of functionalized oxazolo[5,4-b]pyridines can be achieved through several strategic approaches, each with distinct advantages. The classical cyclocondensation of aminopyridinones remains a robust and reliable method for accessing a wide range of derivatives. For alternative substitution patterns, pyridine annulation onto an oxazole core provides a valuable complementary route. Furthermore, modern methods like multicomponent reactions, demonstrated effectively for the analogous isoxazolo[5,4-b]pyridine system, highlight the ongoing evolution towards more efficient, atom-economical, and environmentally benign syntheses. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
References
-
Batra, A., Kaur, M., Kaushik, D., Kaur, S., Patil, M. T., Chaudhari, V. D., Sahoo, S. C., & Salunke, D. B. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(27), 29372–29378. [Link]
-
Batra, A., Kaur, M., Kaushik, D., Kaur, S., Patil, M. T., Chaudhari, V. D., Sahoo, S. C., & Salunke, D. B. (2024). Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. ACS Omega. [Link]
-
Lingham, A. R., Hawley, J. B., Greaves, T., Jackson, D., & Antolasic, F. (2018). Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. Polyhedron. [Link]
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
Lee, H., Kim, H. J., Jung, S., Lee, J. H., Kim, Y., & Lee, J. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ACS Medicinal Chemistry Letters. [Link]
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
(2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. [Link]
-
Fulle, S., et al. (1995). Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Shorshnev, S. V., et al. (2024). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules. [Link]
-
Tu, S., et al. (2008). ChemInform Abstract: Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multicomponent Reactions in Water. ResearchGate. [Link]
-
Zhong, C. L., et al. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. The Journal of Organic Chemistry. [Link]
-
Balabadra, S., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]
-
Boufroura, H., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][7][8]Triazolo[4,3-a]pyrimidines. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Welcome to the technical support center for the synthesis and optimization of 2-(Chloromethyl)oxazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established principles of organic synthesis and insights from the preparation of analogous compounds.
I. Overview of the Synthetic Pathway
The synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine is typically approached as a two-step process. The first step involves the construction of the oxazolo[5,4-b]pyridine core with a hydroxymethyl group at the 2-position. The second step is the chlorination of this alcohol to yield the final product. Understanding this pathway is crucial for effective troubleshooting.
Caption: Proposed synthetic pathway for 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Q1: What is a common starting material for the synthesis of the oxazolo[5,4-b]pyridine core?
A1: A common and commercially available starting material is 3-amino-2-hydroxypyridine. This compound provides the necessary amine and hydroxyl groups in the correct positions for the formation of the oxazole ring fused to the pyridine ring.
Q2: Which reagents are suitable for the formation of the oxazolo[5,4-b]pyridine ring from 3-amino-2-hydroxypyridine?
A2: To introduce the C2 carbon of the oxazole ring, you can use various reagents. For instance, reaction with a glycolic acid derivative followed by cyclization is a plausible route to obtain the 2-(hydroxymethyl) intermediate. Alternatively, for other 2-substituted analogs, reagents like carboxylic acids or their derivatives (e.g., acid chlorides or esters) can be used, often in the presence of a coupling agent or under dehydrating conditions. For example, the synthesis of other oxazolo[5,4-b]pyridine derivatives has been achieved by reacting 3-aminopyridin-2(1H)-ones with reagents like diethyl oxalate followed by cyclization with phosphorus oxychloride.[1]
Q3: What are the recommended chlorinating agents for converting the 2-(hydroxymethyl) group to a 2-(chloromethyl) group?
A3: Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[2] Other possible reagents include phosphorus oxychloride (POCl₃) or oxalyl chloride. The choice of reagent can influence the reaction conditions and the impurity profile.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. Use an appropriate solvent system that provides good separation between the starting material, intermediate(s), and the product. Staining with UV light and/or an iodine chamber can help visualize the spots. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: Is 2-(Chloromethyl)oxazolo[5,4-b]pyridine a stable compound?
A5: Chloromethylated heterocyclic compounds can be reactive and may be sensitive to moisture and nucleophiles. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation. Due to its potential as a genotoxic impurity in pharmaceutical ingredients, sensitive analytical methods like LC/MS/MS may be required for its detection at trace levels.[3]
III. Troubleshooting Guide
This section provides a detailed guide to troubleshoot common problems encountered during the synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or no yield of 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine | Incomplete amide coupling: Insufficient activation of the carboxylic acid or use of a weak coupling agent. | - Use a more efficient coupling agent such as HATU, HOBt/EDC, or convert the carboxylic acid to its acid chloride. - Ensure all reagents and solvents are anhydrous. |
| Inefficient cyclization: The dehydration conditions may not be harsh enough, or the temperature might be too low. | - For dehydrative cyclization, consider using polyphosphoric acid (PPA) or Eaton's reagent. - If using a reagent like POCl₃ for cyclization from an amide, ensure the temperature is sufficiently high (refluxing conditions may be necessary).[1] | |
| Side reactions: The starting 3-amino-2-hydroxypyridine could undergo self-condensation or other undesired reactions under harsh conditions. | - Optimize the reaction temperature and time. - Consider a milder, one-pot procedure where the intermediate amide is not isolated. | |
| Step 2: Low or no yield of 2-(Chloromethyl)oxazolo[5,4-b]pyridine | Inactive chlorinating agent: The thionyl chloride (SOCl₂) may have decomposed due to improper storage. | - Use a fresh bottle of thionyl chloride or distill it before use. |
| Reaction conditions are too mild: The reaction may require heating to proceed at a reasonable rate. | - Perform the reaction at reflux in a suitable solvent like dichloromethane (DCM), toluene, or even neat thionyl chloride.[4] | |
| Formation of byproducts: Over-chlorination or decomposition of the starting material or product can occur. The pyridine nitrogen can also be protonated by the HCl generated, which can affect reactivity.[5] | - Add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) and then slowly warm to the desired reaction temperature. - The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[4] - Using a base like pyridine as a solvent can neutralize the generated HCl, but this may lead to other side reactions.[4][6][7] | |
| Purification Challenges: Difficulty in isolating the pure product | Co-elution of impurities on silica gel: The product may have a similar polarity to starting materials or byproducts. | - Optimize the eluent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A patent for a similar compound suggests washing with organic solvents like acetone and petroleum ether to remove impurities.[8] |
| Product decomposition on silica gel: The acidic nature of silica gel can sometimes degrade sensitive compounds. | - Neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. - Alternatively, use a different stationary phase like alumina. | |
| Characterization Issues: Ambiguous NMR or MS data | Presence of residual solvent or starting material: Incomplete drying or purification can lead to confusing spectra. | - Ensure the product is thoroughly dried under high vacuum. - Compare the spectra with those of the starting materials to identify any unreacted components. |
| Incorrect product or unexpected byproduct formation: The reaction may have taken an alternative pathway. | - Re-evaluate the reaction mechanism and consider potential side reactions. For example, dimerization or polymerization could occur. - Utilize 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structure elucidation. |
IV. Experimental Protocols
The following are proposed, non-optimized protocols based on established chemical principles. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine
-
Amide Formation and Cyclization (One-Pot Procedure):
-
To a solution of 3-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add glycolic acid (1.2 eq).
-
Add a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) (2-3 eq) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Chlorination with Thionyl Chloride:
-
Suspend 2-(hydroxymethyl)oxazolo[5,4-b]pyridine (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension. A catalytic amount of DMF (1-2 drops) can be added.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel or by recrystallization.
-
V. Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting the chlorination step.
Caption: Troubleshooting workflow for the chlorination step.
VI. References
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Institutes of Health. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. PubMed. [Link]
-
Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. [Link]
-
Chlorination of carbohydrates and other alcohols. Google Patents.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
ChemInform Abstract: Synthesis of Novel Heterocycles. Sci-Hub. [Link]
-
2-(Hydroxymethyl)pyridinium chloride. National Institutes of Health. [Link]
-
Improved purification and characterization of the OXA-2 beta-lactamase. PubMed. [Link]
-
Help with thionyl chloride halogenation. Reddit. [Link]
-
Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents.
-
Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. ResearchGate. [Link]
Sources
- 1. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. EP0223421B1 - Chlorination of carbohydrates and other alcohols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
"common side reactions of 2-(Chloromethyl)oxazolo[5,4-b]pyridine"
Document ID: TSC-2026-01-26-CMOP
Version: 1.0
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 2-(Chloromethyl)oxazolo[5,4-b]pyridine in their synthetic workflows. As a bifunctional reagent, this compound offers a versatile scaffold for the introduction of the oxazolo[5,4-b]pyridine moiety. However, its reactivity can also lead to a range of side reactions that may complicate synthesis and purification. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-(Chloromethyl)oxazolo[5,4-b]pyridine is showing low yield of the desired product. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated nucleophile.
-
Side Reactions: The formation of byproducts can consume your starting material. Common side reactions include elimination, hydrolysis of the chloromethyl group, and over-alkylation.[1][2][3]
-
Poor Nucleophile Quality: Your nucleophile may have degraded or may not be sufficiently activated.
-
Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or unwanted side reactions.
Q2: I am observing multiple spots on my TLC plate that I cannot identify. What are the most probable side products?
A2: The most common side products in reactions involving 2-(Chloromethyl)oxazolo[5,4-b]pyridine are:
-
Hydrolysis Product: 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine, formed if water is present in the reaction mixture.
-
Elimination Product: The corresponding alkene, although less common for a primary chloride, can be formed in the presence of a strong, sterically hindered base.[1][3]
-
Over-alkylation Product: If your nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, it can react again with the starting material.
-
N-Alkylation of the Pyridine Ring: While less likely to be the major pathway, the pyridine nitrogen can be alkylated, especially if the desired nucleophilic site is hindered.
Q3: How can I minimize the formation of the hydrolysis byproduct, 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes:
-
Drying Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Drying Glassware: Oven-dry all glassware before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Anhydrous Reagents: Ensure all other reagents, including your nucleophile and any bases, are anhydrous.
Q4: My purification is proving difficult due to a byproduct with a similar polarity to my desired product. What are my options?
A4: When chromatographic separation is challenging, consider these strategies:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Derivative Formation: You may be able to selectively react either your product or the impurity to form a derivative with a significantly different polarity, which can then be easily separated.
-
Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for your column chromatography.
Troubleshooting Guides
Guide 1: Low Yield of Desired Product
This guide will help you diagnose and resolve issues leading to low product yields.
| Symptom | Possible Cause | Suggested Action |
| Significant amount of starting material remains | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Use a more activating base for your nucleophile. |
| Multiple spots on TLC, with one major byproduct | A specific side reaction is dominating | - Identify the byproduct if possible (e.g., by mass spectrometry). - Refer to the specific troubleshooting guide for that side reaction (e.g., hydrolysis, elimination). |
| Product appears to be degrading on the column | Product is unstable on silica gel | - Use a less acidic stationary phase like alumina. - Deactivate the silica gel with a small amount of triethylamine in your eluent. |
Guide 2: Formation of Elimination Byproducts
Elimination reactions compete with substitution, especially with strong bases.[1][3]
| Symptom | Possible Cause | Suggested Action |
| Byproduct with a mass corresponding to the loss of HCl is observed | E2 elimination is occurring | - Use a less sterically hindered, non-nucleophilic base if a base is required. - Lower the reaction temperature. - Use a more nucleophilic, less basic nucleophile. |
| Reaction with a bulky base gives predominantly the elimination product | Steric hindrance favors elimination | - Switch to a smaller, less hindered base. - If possible, use a salt of the nucleophile directly, avoiding the need for an additional base. |
Guide 3: Over-alkylation or N-Alkylation Issues
These side reactions can be problematic with certain nucleophiles.
| Symptom | Possible Cause | Suggested Action |
| Product with double the expected mass is observed | Over-alkylation is occurring | - Use an excess of the nucleophile to favor the mono-alkylation product. - Add the 2-(Chloromethyl)oxazolo[5,4-b]pyridine slowly to the solution of the nucleophile. |
| Isomeric byproduct is formed, potentially from N-alkylation | Pyridine nitrogen is competing as a nucleophile | - Protect the nucleophilic site that you want to react if it is less reactive than the pyridine nitrogen. - Use a solvent that disfavors N-alkylation (e.g., a non-polar solvent). |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution with a Phenolic Nucleophile
This protocol provides a step-by-step method for a common reaction type.
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents (concentration of the chloromethylpyridine to be ~0.1 M).
-
Starting Material Addition: Dissolve 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction: Stir the reaction at 60 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Troubleshooting Logic for Nucleophilic Substitution Reactions
Caption: Competing reaction pathways for 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
References
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Fine Chemical Technologies, 18(4), 25-34. [Link]
-
Parker, S. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3436-3443. [Link]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (2012).
-
Kulakov, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]
-
Pimpale, S. S., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(4), 1038-1042. [Link]
- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine. (1993).
-
OpenStax. (2023). 11.7 Elimination Reactions: Zaitsev's Rule. In Organic Chemistry. OpenStax. [Link]
-
Pimpale, S. S., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 25(1), 135-143. [Link]
-
Goud, B. S., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(6), 5568-5585. [Link]
-
Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]
-
Halim, A. A., & Elias, N. (2012). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Sains Malaysiana, 41(10), 1253-1257. [Link]
-
Al-dujaili, J. H., & Al-Zayadi, A. H. (2023). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. [Link]
-
Obiezu, C. V., et al. (2023). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 28(15), 5788. [Link]
-
BITS Pilani. (n.d.). Elimination Reactions. BITS Pilani. [Link]
Sources
"stability and storage of 2-(Chloromethyl)oxazolo[5,4-b]pyridine"
A Guide to Stability, Storage, and Troubleshooting for Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(Chloromethyl)oxazolo[5,4-b]pyridine
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a fused oxazolopyridine ring system and a reactive chloromethyl group, makes it a valuable building block for the synthesis of a diverse range of molecules. However, this reactivity also necessitates careful consideration of its stability and storage to prevent degradation and ensure the validity of experimental outcomes. This guide is designed to provide you with the necessary information to confidently work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-(Chloromethyl)oxazolo[5,4-b]pyridine?
A1: The stability of 2-(Chloromethyl)oxazolo[5,4-b]pyridine is primarily influenced by three main factors:
-
Moisture: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. The presence of water, even in trace amounts in solvents, can initiate this degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential decomposition of the heterocyclic ring system.[1][2]
-
Light: Exposure to UV or other high-energy light sources can potentially induce photolytic degradation of the pyridine ring system.[3][4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents moisture and oxygen from reacting with the compound. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Location | A dry, dark, and well-ventilated area | Prevents exposure to environmental factors that can accelerate degradation. |
Q3: How can I assess the purity of my 2-(Chloromethyl)oxazolo[5,4-b]pyridine sample?
A3: The purity of your sample can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for quantifying the active pharmaceutical ingredient (API) and its degradation products.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying and characterizing any degradation products or impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: I am observing a new, more polar spot on my TLC plate after working up my reaction.
-
Potential Cause: This is a strong indication of hydrolysis of the chloromethyl group to the more polar hydroxymethyl group, forming 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine. This can occur if your reaction workup involves aqueous solutions or if you are using solvents that are not anhydrous.
-
Troubleshooting Steps:
-
Confirm the Identity: Attempt to characterize the new spot by LC-MS to confirm if its mass corresponds to the hydroxymethyl derivative.
-
Use Anhydrous Conditions: Ensure all solvents and reagents used in your reaction and workup are strictly anhydrous. Consider using a glovebox or Schlenk line for sensitive reactions.
-
Minimize Contact with Water: If an aqueous workup is unavoidable, perform it quickly at low temperatures and immediately extract your product into a non-polar organic solvent.
-
Problem 2: My reaction yield is consistently low, and I suspect my starting material has degraded.
-
Potential Cause: Your 2-(Chloromethyl)oxazolo[5,4-b]pyridine may have degraded during storage. This could be due to improper storage conditions (exposure to moisture or high temperatures).
-
Troubleshooting Steps:
-
Re-analyze Your Starting Material: Check the purity of your starting material using HPLC or NMR.
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific reaction conditions, you can perform a simple forced degradation study. This involves exposing small aliquots of your compound to conditions such as heat, acid, base, and an oxidizing agent, and then analyzing the samples by HPLC or TLC. This will help you identify potential degradation products and assess the compound's lability.
-
Problem 3: I am observing multiple unknown peaks in my HPLC analysis of a stored sample.
-
Potential Cause: This could indicate multiple degradation pathways are occurring, potentially including hydrolysis, oxidation of the oxazolo ring, or photolytic degradation of the pyridine ring.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ 2).
-
Characterize Degradation Products: Use LC-MS to obtain the mass of the unknown peaks. This information can help in proposing the structures of the degradation products.
-
Implement a Stability Testing Protocol: For critical applications, it is advisable to establish a formal stability testing protocol for your in-house stock of this compound. This involves analyzing the purity of the material at regular intervals.[6][8][9]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for assessing the stability of 2-(Chloromethyl)oxazolo[5,4-b]pyridine under various stress conditions.[10][11][12][13]
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 2-(Chloromethyl)oxazolo[5,4-b]pyridine in acetonitrile to prepare a stock solution of approximately 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a sealed vial of the stock solution to a UV lamp (e.g., 254 nm).
-
Control Sample: Keep a sealed vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
Sample Preparation for Analysis:
-
For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze all samples by HPLC. Use a suitable C18 column and a mobile phase gradient of water and acetonitrile. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualization of Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 2-(Chloromethyl)oxazolo[5,4-b]pyridine based on its chemical structure.
Caption: Potential degradation pathways of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Workflow for Stability Assessment
The following workflow provides a systematic approach to assessing and ensuring the stability of 2-(Chloromethyl)oxazolo[5,4-b]pyridine for your research.
Caption: A systematic workflow for the stability assessment of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
References
-
El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(3), 180. [Link]
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO/WHO. [Link]
-
Wikipedia. (2023). Thiophene. In Wikipedia. [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]
-
ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. [Link]
-
MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
-
Palamarchuk, I. V., et al. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 1(4), 25. [Link]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
University of Wollongong. (2022). Chemical Storage Guidelines. [Link]
-
Bajaj, S., et al. (2004). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 717-735. [Link]
-
Fuson, R. C., & McKeever, C. H. (2011). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. [Link]
-
Choudhary, A. (2023, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharma Guideline. [Link]
-
Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
- US4900796A - Process for preparing chloromethylated aromatic m
-
European Medicines Agency. (2006). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. [Link]
-
MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]
-
Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines. [Link]
-
Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3208. [Link]
-
Głowacka, I. E., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(23), 7247. [Link]
-
Breuer, M., et al. (2004). Cometabolic degradation of chlorinated aromatic compounds. Applied Microbiology and Biotechnology, 64(4), 576-583. [Link]
-
The Chemistry Blog. (2022, August 7). How to Safely Handle Reactive Chemicals. [Link]
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
ResearchGate. (2018). Biodegradation of pyridine under UV irradiation. [Link]
-
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]
-
Wikipedia. (2023). 2-Chloromethylpyridine. In Wikipedia. [Link]
-
Palamarchuk, I. V., et al. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 1(4), 25-32. [Link]
-
ResearchGate. (2019). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]
-
Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
-
Li, J., et al. (2009). The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp. Journal of Hazardous Materials, 165(1-3), 950-954. [Link]
-
Chen, Y., et al. (2012). UV photolysis for accelerating pyridine biodegradation. Applied and Environmental Microbiology, 78(1), 15-20. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
ResearchGate. (2021). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). [Link]
-
Wikipedia. (2023). Photopolymer. In Wikipedia. [Link]
-
Britannica. (n.d.). Heterocyclic compound. [Link]
-
Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. [Link]
Sources
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- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. ema.europa.eu [ema.europa.eu]
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- 9. ema.europa.eu [ema.europa.eu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. biomedres.us [biomedres.us]
- 13. pharmainfo.in [pharmainfo.in]
"troubleshooting failed reactions with 2-(Chloromethyl)oxazolo[5,4-b]pyridine"
Welcome to the technical support center for 2-(Chloromethyl)oxazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The following troubleshooting FAQs and technical guides are based on established principles of heterocyclic chemistry and field-proven insights to help you overcome common challenges in your synthetic endeavors.
I. Core Concepts and Reactivity Profile
What is the fundamental reactivity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine?
2-(Chloromethyl)oxazolo[5,4-b]pyridine is an electrophilic building block primarily used for introducing the oxazolo[5,4-b]pyridine moiety into a target molecule. Its reactivity is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.
The fused oxazolopyridine ring system is electron-withdrawing. This property enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a variety of nucleophiles. Consequently, the chlorine atom is readily displaced. The reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Caption: General SN2 mechanism for nucleophilic substitution.
II. Troubleshooting Failed Reactions
Q1: My reaction shows no conversion of the starting material, or the conversion is very slow. What are the likely causes and how can I fix it?
Answer:
Low or no reactivity can stem from several factors, ranging from the nature of the nucleophile to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
1. Nucleophile Strength and Steric Hindrance:
-
Causality: Weak nucleophiles (e.g., neutral water, alcohols) will react much slower than strong, anionic nucleophiles (e.g., thiolates, deprotonated amines). Highly hindered nucleophiles will also exhibit lower reaction rates due to the steric clash in the SN2 transition state.
-
Troubleshooting Steps:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or thiol), add a non-nucleophilic base to deprotonate it in situ. This dramatically increases its reactivity.
-
Evaluate Steric Bulk: If your nucleophile is sterically demanding, you may need to increase the reaction temperature or extend the reaction time.
-
2. Inadequate Base:
-
Causality: For reactions with nucleophiles that require deprotonation (e.g., phenols, thiols, secondary amines), the choice and amount of base are critical. An insufficiently strong base will not generate enough of the active nucleophile.
-
Troubleshooting Steps:
-
Select an Appropriate Base: The pKa of the conjugate acid of the base should be significantly higher than the pKa of the nucleophile.
-
Ensure Stoichiometry: Use at least one equivalent of base. For less reactive nucleophiles, using a slight excess (1.1-1.5 equivalents) can be beneficial.
-
| Base | Common Solvents | Typical Use Cases |
| Triethylamine (TEA) | DCM, MeCN, DMF | Reactions with primary/secondary amines |
| K₂CO₃ / Cs₂CO₃ | DMF, MeCN, Acetone | Reactions with phenols, thiols, some N-heterocycles |
| Sodium Hydride (NaH) | THF, DMF | Deprotonation of alcohols and thiols (use with caution) |
3. Solvent Choice:
-
Causality: SN2 reactions are favored in polar aprotic solvents, which can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "bare" and more reactive. Protic solvents (e.g., water, methanol) can hydrogen-bond with the nucleophile, shielding it and reducing its reactivity.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If your reaction is sluggish in a solvent like ethanol, consider switching to DMF, acetonitrile, or acetone.
-
Ensure Solubility: Verify that both the electrophile and the nucleophile (or its salt) are soluble in the chosen solvent at the reaction temperature.
-
4. Temperature and Reaction Time:
-
Causality: Reaction kinetics are directly influenced by temperature. Insufficient thermal energy can lead to slow reaction rates.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is slow at room temperature, consider heating it to 40-80 °C. Monitor for potential degradation of starting materials or products by TLC.
-
Extend Reaction Time: Some reactions may simply require longer times to reach completion. Monitor the reaction progress over 24 hours.
-
Caption: Decision workflow for slow or stalled reactions.
Q2: My TLC/LC-MS shows multiple new spots, and my final product is impure. What are the common side reactions?
Answer:
The appearance of multiple products often points to side reactions or degradation. For 2-(chloromethyl)oxazolo[5,4-b]pyridine, the most common side reactions include hydrolysis, over-alkylation, and elimination.
1. Hydrolysis:
-
Causality: The chloromethyl group is susceptible to hydrolysis by water, which can be present as a contaminant in solvents or reagents. This leads to the formation of the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)oxazolo[5,4-b]pyridine. This side reaction is more prevalent under basic conditions.
-
Identification: The hydroxymethyl byproduct will have a significantly lower Rf on TLC (due to its polarity) and a mass corresponding to [M-Cl+OH].
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
If possible, use a base that does not generate water as a byproduct.
-
2. Over-alkylation/Di-substitution:
-
Causality: If the nucleophile has multiple reactive sites (e.g., a primary amine or a symmetrical diamine), it can react with two molecules of the electrophile. This is especially common if the mono-substituted product is still nucleophilic.
-
Identification: Look for a mass in the LC-MS corresponding to [Nucleophile + 2 * (oxazolopyridine-methyl) - 2H].
-
Prevention:
-
Use a large excess of the nucleophile (3-5 equivalents) to favor mono-substitution.
-
Employ slow, dropwise addition of the 2-(chloromethyl)oxazolo[5,4-b]pyridine solution to the solution of the nucleophile.
-
3. Quaternization of Pyridine Nitrogen:
-
Causality: Although the chloromethyl group is the primary reactive site, highly reactive nucleophiles or elevated temperatures can potentially lead to reaction at the pyridine nitrogen, forming a pyridinium salt. This is less common for substitution at a side chain but can occur.
-
Identification: This byproduct would be highly polar and might remain at the baseline of the TLC. It would have the same mass as the desired product but different chromatographic and spectroscopic properties.
-
Prevention: Maintain moderate reaction temperatures and avoid overly harsh conditions.
III. Experimental Protocols and Best Practices
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol outlines a general method for the synthesis of 2-((alkylamino)methyl)oxazolo[5,4-b]pyridine derivatives.
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine (1.2 equivalents) in anhydrous MeCN (10 mL per mmol of the limiting reagent), add TEA (1.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
-
Add a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 equivalent) in anhydrous MeCN dropwise over 15 minutes.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If using MeCN, concentrate the mixture under reduced pressure. If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reaction with a Thiol Nucleophile
This protocol provides a general method for synthesizing 2-((alkylthio)methyl)oxazolo[5,4-b]pyridine derivatives.
Materials:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
If using K₂CO₃: To a suspension of K₂CO₃ (1.5 equivalents) in anhydrous DMF, add the thiol (1.1 equivalents). Stir for 20 minutes at room temperature.
-
If using NaH: To a solution of the thiol (1.1 equivalents) in anhydrous DMF at 0 °C, add NaH (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
To the resulting thiolate solution, add a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
IV. Analytical Monitoring
How do I effectively monitor the reaction progress using TLC?
Answer:
Effective TLC monitoring is crucial for determining reaction completion and identifying potential issues.
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is 7:3 Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf of starting material ~0.6-0.7).
Procedure and Interpretation:
-
Spot the TLC plate with:
-
SM: Starting material (2-(chloromethyl)oxazolo[5,4-b]pyridine)
-
Nuc: Nucleophile (if UV active)
-
Co: A co-spot of SM and the reaction mixture
-
Rxn: The reaction mixture
-
-
Interpretation:
-
Starting Material (SM): 2-(Chloromethyl)oxazolo[5,4-b]pyridine is moderately polar.
-
Product (P): The product's polarity will depend on the nucleophile. Amine and thiol products are typically more polar than the starting material and will have a lower Rf.
-
Byproducts: A spot at the baseline may indicate a salt or highly polar byproduct (e.g., hydrolyzed starting material). New spots other than the product indicate side reactions.
-
Completion: The reaction is complete when the SM spot is no longer visible in the 'Rxn' lane.
-
Caption: Example TLC plate for reaction monitoring.
V. References
-
Kurasov, E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 1018. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine Derivatives
Welcome to the technical support guide for the synthesis and yield optimization of 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Oxazolo[5,4-b]pyridine derivatives are crucial building blocks in medicinal chemistry, serving as isosteres for purine bases and exhibiting a wide range of biological activities.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.
General Synthetic Strategy Overview
The synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine is typically not a single-step reaction but a multi-stage process. A common and logical pathway involves two primary stages:
-
Formation of the Oxazolo[5,4-b]pyridine Core: This is generally achieved through the cyclization of a suitable N-(2-oxo-1,2-dihydropyridin-3-yl)amide precursor. This precursor is often formed from a 3-aminopyridin-2(1H)-one.
-
Side-Chain Chlorination: The 2-(chloromethyl) group is installed by converting a precursor, most commonly the corresponding 2-(hydroxymethyl) alcohol, using a chlorinating agent.
The following workflow diagram illustrates this general pathway.
Caption: General synthetic pathways to 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My intramolecular cyclization to form the oxazolo[5,4-b]pyridine ring is giving very low yields or failing completely. What are the common causes and solutions?
This is one of the most critical and often challenging steps in the synthesis. The conversion of the amide precursor to the fused oxazole ring requires dehydration, and its success is highly dependent on the reaction conditions.
Causality & Explanation:
The cyclization is typically a dehydration reaction that forms the C-O bond of the oxazole ring. The most common reagents for this transformation are strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1] The efficiency of these reagents is severely hampered by the presence of water. Furthermore, insufficient temperature may prevent the reaction from reaching the necessary activation energy, while excessive heat can lead to decomposition and the formation of tar-like side products.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions:
-
Action: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Ensure your starting amide is completely dry, possibly by co-evaporation with anhydrous toluene.
-
Rationale: POCl₃ reacts violently with water. Even trace amounts will consume the reagent and reduce its effectiveness, halting the cyclization.
-
-
Optimize Reaction Temperature:
-
Action: Start with the literature-reported temperature (often refluxing in POCl₃, ~106°C). If the reaction is sluggish (monitored by TLC), consider a higher-boiling inert solvent like toluene or xylene to increase the reflux temperature. Conversely, if you observe significant decomposition (darkening of the reaction mixture), try lowering the temperature and extending the reaction time.
-
Rationale: Cyclization has a specific activation energy. Finding the optimal thermal window is key to maximizing product formation over degradation.
-
-
Reagent Stoichiometry and Choice:
-
Action: POCl₃ is often used in large excess, acting as both the reagent and the solvent. If using a co-solvent, ensure at least 3-5 equivalents of POCl₃ are used. For substrates sensitive to harsh conditions, consider alternative cyclizing agents like trifluoroacetic anhydride (TFAA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Rationale: A stoichiometric excess of the dehydrating agent ensures the reaction goes to completion. Different substrates may have better outcomes with different types of reagents based on their electronic properties and stability.[2]
-
-
Work-up Procedure:
-
Action: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The pH must then be carefully adjusted with a base (e.g., NaHCO₃, K₂CO₃, or aq. NH₃) to neutralize the acid and precipitate the product.
-
Rationale: Improper quenching can lead to localized heating and product degradation. The product is often basic and may be soluble in strong acid, requiring careful neutralization to ensure complete precipitation and isolation.
-
Question 2: The final chlorination of the 2-(hydroxymethyl) intermediate is producing multiple products and the yield of my desired 2-(chloromethyl) derivative is low. How can I improve selectivity?
Chlorination of a benzylic-type alcohol on a heterocyclic system can be aggressive, leading to side reactions.
Causality & Explanation:
Common chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly reactive.[3][4] This high reactivity can lead to several problems:
-
Over-chlorination: Formation of a 2-(dichloromethyl) derivative.
-
Ring Chlorination: Electrophilic chlorination on the pyridine or other activated rings, if present.
-
Degradation: The strongly acidic conditions (HCl is a byproduct of SOCl₂) can degrade the oxazole ring, which can be sensitive to acid hydrolysis.
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting the chlorination step.
Improving Selectivity - A Deeper Dive:
-
Temperature Control is Critical: Many chlorination reactions with SOCl₂ are exothermic. The initial addition of the reagent should always be done at a low temperature (e.g., 0°C) and the mixture allowed to warm slowly to room temperature.
-
Consider Milder Reagents: If SOCl₂ proves too harsh, other reagents can be employed. Trichloroisocyanuric acid (TCCA) in the presence of triphenylphosphine is an effective system for converting alcohols to chlorides under mild conditions.[5] The Appel reaction (PPh₃, CCl₄) is another classic, mild alternative.
-
Stoichiometry: Use the minimum effective amount of chlorinating agent, typically 1.1 to 1.5 equivalents. Using a large excess significantly increases the risk of side reactions.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for forming the initial amide precursor for cyclization?
The most common method is the acylation of a 3-aminopyridin-2(1H)-one with an appropriate acid chloride (e.g., chloroacetyl chloride or glycolyl chloride) in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). It is crucial to control the temperature during the addition of the acid chloride to prevent side reactions.
Q: Are there any one-pot procedures to improve the overall yield?
While a true one-pot synthesis from the 3-aminopyridin-2-one to the final chlorinated product is challenging due to incompatible reagents, a two-step, one-pot process for the cyclization and chlorination may be feasible. For instance, if the precursor is the 2-(hydroxymethyl) derivative, it might be possible to perform the chlorination in the same pot after the cyclization workup, but this would require extensive optimization. One-pot multicomponent reactions are powerful for building heterocyclic cores and can sometimes be adapted to reduce intermediate losses.[6][7][8]
Q: How should I purify the final 2-(Chloromethyl)oxazolo[5,4-b]pyridine product?
The final product is often a solid.
-
Initial Work-up: After quenching the chlorination reaction, neutralize, and extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found (e.g., ethanol, isopropanol, or ethyl acetate/hexanes). It is highly effective at removing minor impurities.
-
Silica Gel Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography is necessary. A gradient of ethyl acetate in hexanes is a typical starting point for elution. Caution: 2-(Chloromethyl) derivatives can be reactive on silica gel; it is sometimes beneficial to neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).
-
Q: What are the key analytical techniques for characterizing the product?
-
¹H and ¹³C NMR: Essential for structural confirmation. The characteristic signal for the chloromethyl (-CH₂Cl) protons in ¹H NMR typically appears as a singlet between 4.5 and 5.0 ppm.
-
Mass Spectrometry (MS): Confirms the molecular weight. Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio).
-
FT-IR: Can be used to confirm the disappearance of the -OH stretch (from the alcohol precursor) around 3300 cm⁻¹ and the presence of C-Cl vibrations (typically 600-800 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine (Intermediate)
This protocol is a representative procedure based on common cyclization methods.[1][9]
-
To a stirred solution of N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide derivative (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M), add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise at 0°C under an argon atmosphere.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 101°C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Continue stirring until all the excess POCl₃ has been quenched and the pH of the solution is neutral or slightly basic (pH 7-8).
-
The product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography.
Protocol 2: Chlorination of 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine
This protocol is adapted from general procedures for converting benzylic-type alcohols to chlorides.[3][4][10]
-
Suspend the 2-(hydroxymethyl)oxazolo[5,4-b]pyridine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or chloroform (0.2 M) in an oven-dried flask under an argon atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise via syringe over 15-20 minutes. A small amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops) can be added as a catalyst.
-
After the addition, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate at 0°C.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
-
Purify as described in the FAQ section.
Data Summary Table
The choice of chlorinating agent can significantly impact yield and reaction conditions. The following table provides a qualitative comparison of common reagents for the conversion of R-CH₂OH to R-CH₂Cl in a heterocyclic context.
| Reagent System | Typical Temperature | Relative Reactivity | Common Byproducts | Key Considerations |
| Thionyl Chloride (SOCl₂) | 0°C to Reflux | High | SO₂, HCl | Standard, effective method. Byproduct HCl is acidic and may require a scavenger. |
| Phosphorus Oxychloride (POCl₃) | RT to Reflux | High | H₃PO₄ (after quench) | Very powerful; can sometimes act as both cyclizing and chlorinating agent. |
| PPh₃ / CCl₄ (Appel Reaction) | RT to Reflux | Moderate | Ph₃P=O, CHCl₃ | Milder conditions, good for sensitive substrates. Stoichiometric phosphine oxide byproduct can complicate purification. |
| TCCA / PPh₃ | 0°C to RT | Moderate | Tri-N-oxide, Ph₃P=O | Very mild and efficient. Good for acid-sensitive molecules.[5] |
References
-
Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
- EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine. Google Patents.
-
Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(27), 29372–29378. Available at: [Link]
-
ResearchGate. One pot synthesis of oxazoles. Available at: [Link]
-
Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprints.org. Available at: [Link]
- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
-
Huntsman, E. & Balsells, J. (2005). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. Available at: [Link]
-
Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. PubMed. Available at: [Link]
-
Sci-Hub. ChemInform Abstract: Synthesis of Substituted Oxazolo[4,5‐b]pyridine Derivatives. Available at: [Link]
-
Taylor & Francis Online. Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Available at: [Link]
- EP0393453B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates. Google Patents.
-
PubMed Central. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available at: [Link]
-
National Institutes of Health. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available at: [Link]
-
National Institutes of Health. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Available at: [Link]
-
National Institutes of Health. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. Available at: [Link]
-
International Union of Crystallography. Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Available at: [Link]
-
ResearchGate. Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Available at: [Link]
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Available at: [Link]
-
National Institutes of Health. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. EP0393453B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates - Google Patents [patents.google.com]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: 2-(Chloromethyl)oxazolo[5,4-b]pyridine Reactions
Welcome to the technical support center for 2-(Chloromethyl)oxazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges related to by-product formation, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively design more robust synthetic strategies.
Introduction to the Reactivity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a valuable reagent in medicinal chemistry and materials science due to its fused heterocyclic structure and the reactive chloromethyl group. This functionality allows for the introduction of diverse substituents at the 2-position through nucleophilic substitution. However, the inherent reactivity of the molecule also presents challenges, primarily the potential for multiple reaction pathways leading to undesired by-products.
The molecule possesses two principal electrophilic sites susceptible to nucleophilic attack:
-
The sp³-hybridized carbon of the chloromethyl group: This site is prone to classic bimolecular nucleophilic substitution (SN2) reactions.
-
The sp²-hybridized carbons of the pyridine ring: The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom.
Understanding the interplay between these competing pathways is critical for controlling reaction outcomes and minimizing the formation of impurities.
Common By-Product Formation: A Mechanistic Overview
Several classes of by-products can arise during reactions involving 2-(Chloromethyl)oxazolo[5,4-b]pyridine. Below, we detail the most common impurities and the mechanisms by which they are formed.
Hydrolysis and Solvolysis Products
The chloromethyl group is susceptible to reaction with water or other protic solvents, especially under prolonged reaction times or elevated temperatures.
-
2-(Hydroxymethyl)oxazolo[5,4-b]pyridine: Formed by the hydrolysis of the starting material or the desired product if it is unstable in the work-up conditions.
-
2-(Alkoxymethyl)oxazolo[5,4-b]pyridine: Arises when alcohol-based solvents are used, leading to solvolysis.
Dimerization and Oligomerization
The high reactivity of the chloromethyl group can lead to self-condensation reactions, particularly in the presence of a base or if the nucleophile is weak.
-
Dimeric Ether: Two molecules of the hydroxymethyl intermediate can condense to form a dimeric ether.
-
Piperazine-like Dimers: If a primary or secondary amine is used as the nucleophile, a second substitution reaction can occur where the newly formed amine attacks another molecule of the starting material.
Ring-Opened Products
Under certain conditions, particularly with strong nucleophiles or at elevated temperatures, the oxazole or pyridine ring can undergo cleavage. For instance, reactions with strong bases can lead to the opening of the oxazole ring.[1]
The following diagram illustrates the primary reaction pathways leading to both the desired product and common by-products.
Caption: Reaction pathways of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is showing multiple spots on TLC, and the major product is not the one I expected. What could be happening?
A1: Multiple spots on TLC often indicate the formation of by-products. The most common culprits are hydrolysis/solvolysis products and dimers.
-
Causality: The chloromethyl group is highly reactive. If your reaction conditions are not strictly anhydrous, or if your nucleophile is weak or sterically hindered, side reactions can dominate.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Nucleophile Concentration: Use a slight excess of the nucleophile (1.1-1.5 equivalents) to favor the desired reaction.
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. Elevated temperatures can promote side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic base (e.g., diisopropylethylamine) to avoid competition with your primary nucleophile.
-
Q2: I am trying to perform a substitution with a secondary amine, but I am getting a significant amount of a higher molecular weight by-product. What is it and how can I avoid it?
A2: The higher molecular weight by-product is likely a dimer formed by the reaction of the product (a secondary amine) with another molecule of the starting material.
-
Causality: The newly formed secondary amine can act as a nucleophile itself, competing with the intended amine nucleophile.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a larger excess of the secondary amine nucleophile to statistically favor its reaction over the product.
-
Slow Addition: Add the 2-(Chloromethyl)oxazolo[5,4-b]pyridine solution slowly to a solution of the amine. This maintains a high concentration of the desired nucleophile relative to the starting material.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the undesired second substitution.
-
Q3: My reaction with a strong nucleophile (e.g., an alkoxide) is giving a complex mixture of products, and I am losing the characteristic UV absorbance of the oxazolopyridine core. What is happening?
A3: This suggests that ring-opening of the oxazolo[5,4-b]pyridine core is occurring.
-
Causality: Strong nucleophiles, especially in combination with high temperatures, can attack the electron-deficient pyridine or oxazole ring, leading to cleavage. The presence of electron-withdrawing groups on the pyridine ring can exacerbate this issue.[1]
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Use a weaker base if possible, or a pre-formed salt of the nucleophile.
-
Temperature Control: Maintain a low reaction temperature throughout the addition and reaction time.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further degradation.
-
Q4: I am observing a by-product with a similar mass to my desired product, but with a different retention time in LC-MS. What could this be?
A4: This could be an isomer of your desired product, potentially arising from an SNAr reaction on the pyridine ring instead of the intended SN2 reaction at the chloromethyl group.
-
Causality: The pyridine ring is activated towards nucleophilic aromatic substitution. While the chloromethyl group is generally more reactive towards SN2, certain nucleophiles or reaction conditions can favor SNAr.
-
Troubleshooting Steps:
-
Nucleophile Choice: Softer nucleophiles (e.g., thiols, iodides) generally favor SN2 reactions, while harder, more basic nucleophiles (e.g., alkoxides, amines) can have a higher propensity for SNAr.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged intermediate of an SNAr reaction, potentially increasing its rate. Consider using a less polar solvent if SNAr is a significant issue.
-
Temperature: As with other side reactions, lower temperatures will generally favor the kinetically preferred SN2 pathway.
-
The following workflow provides a systematic approach to troubleshooting by-product formation.
Caption: A systematic workflow for troubleshooting by-product formation.
Frequently Asked Questions (FAQs)
Q: What is the stability of 2-(Chloromethyl)oxazolo[5,4-b]pyridine?
A: 2-(Chloromethyl)oxazolo[5,4-b]pyridine is a reactive compound and should be stored under anhydrous conditions at low temperatures to prevent degradation. It is sensitive to moisture and can slowly hydrolyze over time.
Q: What analytical techniques are best for monitoring these reactions?
A: A combination of Thin Layer Chromatography (TLC) for rapid qualitative monitoring and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of product and by-product formation is recommended. Proton NMR of the crude reaction mixture can also provide valuable information on the relative ratios of different species.
Q: Can I use a strong base like sodium hydride to deprotonate my nucleophile?
A: While sodium hydride is a strong, non-nucleophilic base, its use requires careful consideration. The exothermicity of the deprotonation reaction and the potential for the resulting highly reactive nucleophile to promote side reactions, including ring-opening, necessitate strict temperature control and slow addition of the electrophile.
Q: Are there any alternative reagents to 2-(Chloromethyl)oxazolo[5,4-b]pyridine that might be less prone to side reactions?
A: Depending on the desired transformation, alternatives could include 2-(hydroxymethyl)oxazolo[5,4-b]pyridine, which can be activated in situ (e.g., via a Mitsunobu reaction or conversion to a sulfonate ester), or the corresponding bromide or iodide, which can sometimes offer different reactivity profiles.
Experimental Protocols
General Protocol for Nucleophilic Substitution
-
To a solution of the nucleophile (1.1 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, THF) under an inert atmosphere, add a non-nucleophilic base (e.g., DIEA, 1.2 eq) if required.
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add a solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq) in the same anhydrous solvent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence product distribution. Actual results will vary depending on the specific nucleophile and substrates used.
| Nucleophile | Solvent | Temperature (°C) | Desired Product (%) | By-product A (%) (Hydrolysis) | By-product B (%) (Dimer) |
| Thiophenol | THF | 25 | 90 | <1 | 5 |
| Thiophenol | THF | 65 | 75 | 5 | 15 |
| Piperidine | Acetonitrile | 0 | 85 | <1 | 10 |
| Piperidine | Acetonitrile | 50 | 60 | 5 | 30 |
| Sodium Methoxide | Methanol | 0 | 70 | 25 (Solvolysis) | 5 |
References
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
Krasnikov, P. V., & Perevalov, V. P. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 8(12), 853-860. [Link]
Sources
Technical Support Center: Navigating Reactions with 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)oxazolo[5,4-b]pyridine. This guide is designed to provide in-depth, field-proven insights into the common challenges and nuances encountered during the work-up and purification of reactions involving this versatile building block. My aim is to equip you with the causal understanding behind experimental choices, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Quenching and Initial Work-up
Question 1: What is the primary concern during the aqueous work-up of reactions involving 2-(Chloromethyl)oxazolo[5,4-b]pyridine?
The principal concern is the hydrolytic instability of the chloromethyl group. Analogous to a benzylic halide, the C-Cl bond in 2-(Chloromethyl)oxazolo[5,4-b]pyridine is activated towards nucleophilic substitution. Water, especially under neutral to basic conditions, can act as a nucleophile, leading to the formation of the corresponding hydroxymethyl derivative, 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine, as a significant byproduct. The rate of this hydrolysis is expected to increase with rising pH and temperature. Studies on similar compounds, such as methacholine chloride, have shown rapid decomposition at a pH greater than 6.[1]
Question 2: How can I minimize hydrolysis of the chloromethyl group during the work-up?
To mitigate the formation of the hydroxymethyl byproduct, it is crucial to perform the aqueous work-up under mildly acidic to neutral conditions and at low temperatures. A common and effective strategy is to quench the reaction mixture by pouring it into a well-stirred mixture of ice and a suitable organic solvent, such as ethyl acetate or dichloromethane. If the reaction was conducted under basic conditions, it is advisable to neutralize the mixture carefully with a dilute acid (e.g., 1 M HCl or saturated ammonium chloride solution) to a pH of approximately 6-7 while maintaining a low temperature.
Question 3: My reaction mixture contains a strong base. What is the recommended quenching procedure?
For reactions employing strong bases (e.g., organolithiums, Grignard reagents), a careful and controlled quenching process is paramount. It is recommended to cool the reaction mixture to 0°C or below and slowly add a quenching agent like saturated aqueous ammonium chloride.[2] Adding the reaction mixture to the quenching solution (inverse addition) can also help to control the exotherm and maintain a more controlled pH environment.
Section 2: Extraction and Washing
Question 4: What are the recommended solvent systems for the extraction of my product?
The choice of extraction solvent will depend on the polarity of your final product. For many derivatives of oxazolo[5,4-b]pyridine, which are often moderately polar, common extraction solvents include:
-
Ethyl acetate (EtOAc): A versatile solvent with moderate polarity, effective for a wide range of products.
-
Dichloromethane (DCM): A good choice for many organic compounds, but be aware of its higher density than water.
-
Chloroform (CHCl₃): Similar to DCM, it is a reliable solvent for many heterocyclic compounds.
A mixture of solvents can also be effective. For instance, a combination of a less polar solvent like hexanes or petroleum ether with a more polar one like ethyl acetate can be optimized to selectively extract the desired product while leaving some impurities in the aqueous phase.
Question 5: I suspect acidic or basic impurities are present in my crude product. What washing steps are recommended?
If your reaction was run under acidic or basic conditions, or if acidic/basic byproducts are expected, a series of aqueous washes after the initial quench and extraction is highly recommended.
-
For acidic impurities: A wash with a dilute solution of a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is effective for neutralization.[3] Be cautious of CO₂ evolution if significant amounts of acid are present.
-
For basic impurities: A wash with dilute acid, such as 1 M HCl, can be used. However, be mindful of the potential for the pyridine nitrogen in your product to be protonated, which may increase its water solubility. A wash with saturated aqueous ammonium chloride is a milder alternative.
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) is always recommended. This helps to remove residual water from the organic layer and break up any emulsions that may have formed.
Section 3: Purification
Question 6: My crude product is a complex mixture. What is the best purification strategy?
For complex mixtures, flash column chromatography on silica gel is the most common and effective purification method.[4]
-
Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent can be gradually increased to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. For visualizing spots on TLC, a UV lamp is typically effective for these aromatic compounds.[4]
-
Co-eluting Impurities: If the hydrolysis byproduct, 2-(hydroxymethyl)oxazolo[5,4-b]pyridine, is present, it will be significantly more polar than the starting material. This difference in polarity usually allows for good separation by column chromatography.
Question 7: I am attempting to recrystallize my product, but it is "oiling out." What can I do?
"Oiling out," where the compound separates as a liquid rather than crystals, is a common issue, particularly with heterocyclic compounds. Here are some troubleshooting steps:
-
Solvent Choice: The solvent system may not be optimal. Try a different solvent or a mixture of solvents. For oxazolopyridine derivatives, consider solvent systems like hexane/ethyl acetate, hexane/acetone, or ethanol/water.[5]
-
Cooling Rate: Cool the solution slowly. Rapid cooling can favor the formation of an oil over crystals. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Increase Solvent Polarity: If the compound is oiling out from a non-polar solvent system, it may be too soluble. Try adding a small amount of a more polar solvent to increase the solubility slightly and then cool slowly.
Visual Troubleshooting Guide: Work-up of a Nucleophilic Substitution Reaction
This workflow outlines a typical work-up procedure for a reaction where 2-(Chloromethyl)oxazolo[5,4-b]pyridine is treated with a nucleophile in the presence of a base.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Quenching Temperature | 0 to 5 °C | Minimizes hydrolysis of the chloromethyl group. |
| Work-up pH | 6 - 7 | Balances product stability and removal of acidic/basic impurities. |
| Washing Solutions | 5% aq. NaHCO₃, 1M aq. HCl, Saturated aq. NaCl (Brine) | Neutralizes residual acids/bases and removes water. |
| Drying Agents | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic phase. |
Experimental Protocol: General Work-up for a Suzuki Coupling Reaction
This protocol is a representative example for the work-up of a Suzuki cross-coupling reaction using 2-(Chloromethyl)oxazolo[5,4-b]pyridine as the electrophile.
-
Cooling and Quenching: Upon reaction completion (as determined by TLC or LC-MS), allow the reaction mixture to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and any inorganic salts.[6] Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis.
Logical Relationship Diagram: Hydrolysis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
References
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprints.org.
- Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
- Google Patents. (n.d.). EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
-
ResearchGate. (n.d.). Photocycloadditions on 2-Methyloxazolo[5,4-b]pyridine. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Hung, Y.-C., & Li, Y. (2017). pH effect on the formation of THM and HAA disinfection byproducts and potential control strategies for food processing.
- MacLeod, D. J., & Allen, M. J. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Preprints.org. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
- MacLeod, D. J., & Allen, M. J. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
-
University of California, Berkeley. (n.d.). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6666–6719.
- Cvetkovikj, I., Stefkov, G., Acevska, J., Petreska Stanoeva, J., & Stefov, S. (2020). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. Molecules, 25(19), 4379.
- Kim, J., Lee, S., Kim, H., Lee, J., & Park, H. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry, 62(17), 7993–8007.
- Michigan State University Extension. (2008).
-
ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Waters, B. W., & Hung, Y. C. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 79(7), M1329–M1335.
- Wang, D., Li, Y., & Liu, J. (2015). Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 385–390.
- Tzanova, M., Atanasov, V., Yaneva, Z., & Ivanova, D. (2017).
-
National Institutes of Health. (n.d.). Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. Retrieved from [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
3ASenrise. (n.d.). 2-(chloromethyl)oxazolo[4,5-b]pyridine, 97%. Retrieved from [Link]
- Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
Sources
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- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org [preprints.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
"handling and safety precautions for 2-(Chloromethyl)oxazolo[5,4-b]pyridine"
A Senior Application Scientist's Guide to Safe Handling and Experimental Troubleshooting
Disclaimer: No specific, verified Safety Data Sheet (SDS) for 2-(Chloromethyl)oxazolo[5,4-b]pyridine (CAS No. 110704-34-2) was publicly available at the time of this document's creation. The following guidance is synthesized from the safety profiles of structurally similar compounds, including 2-(Chloromethyl)pyridine Hydrochloride, 2-Chloro-5-(chloromethyl)pyridine, and general principles of pyridine and oxazole chemistry.[1][2][3] Users must perform a thorough, independent risk assessment before handling this compound and should not consider this document a substitute for a compound-specific SDS.
Introduction
Welcome to the technical support guide for 2-(Chloromethyl)oxazolo[5,4-b]pyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with this heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps but the underlying scientific rationale to ensure both the integrity of your experiments and your personal safety. This guide is structured to address potential issues you may encounter, from basic handling to troubleshooting unexpected experimental outcomes.
Part 1: Core Safety & Handling Protocols
The chemical structure of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, featuring a reactive chloromethyl group and a fused pyridine-oxazole heterocyclic system, suggests a high potential for reactivity and biological activity. The primary hazards are anticipated to be acute toxicity, skin and eye corrosion, and potential sensitization.[1][2][4]
Hazard Summary Table
| Hazard Classification | Anticipated Risk | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | 2-(Chloromethyl)pyridine HCl and 2-Chloro-5-(chloromethyl)pyridine are both classified as harmful if swallowed.[1][2] |
| Skin Corrosion | Category 1B/1C: Causes severe skin burns. | The chloromethyl pyridine moiety is corrosive.[1][2][5] Direct contact can lead to chemical burns.[4] |
| Eye Damage | Category 1: Causes serious eye damage. | Direct contact with related compounds causes severe and potentially irreversible eye damage.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors of similar compounds can irritate the respiratory tract.[2][5] |
| Sensitization | May cause skin sensitization. | Some pyridine derivatives are known to be skin sensitizers.[4] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. Standard laboratory attire is insufficient.
-
Hand Protection: Use double-gloving. An inner nitrile glove with an outer, chemical-resistant glove (e.g., butyl rubber or Viton) is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, a full-face shield should be worn over the goggles.
-
Body Protection: A fully-buttoned, flame-resistant lab coat is required. For significant quantities or splash potential, a chemical-resistant apron is advised.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[2][6] If there is a risk of vapors or aerosols being generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6]
Workflow for Safe Handling and Dispensing
This workflow minimizes exposure at every step.
Caption: Workflow for handling 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Part 2: Troubleshooting Guide
Q1: My reaction is turning dark/polymerizing upon adding a nucleophile or base. What is happening and how can I fix it?
A1: This is a classic sign of uncontrolled reactivity, likely stemming from the high electrophilicity of the chloromethyl group.
-
Causality: The chloromethyl group is an excellent alkylating agent.[7] In the presence of a base or even some nucleophiles, it can react intermolecularly with another molecule of the starting material or with the product, leading to polymerization and decomposition. The pyridine nitrogen can also be alkylated, further complicating the reaction.
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to control the rate of reaction.
-
Slow Addition: Add the nucleophile or base dropwise as a dilute solution over an extended period. This keeps the instantaneous concentration of the reactive species low.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if possible (e.g., diisopropylethylamine) to minimize side reactions at the chloromethyl position.
-
Protecting Groups: In complex syntheses, consider if a different synthetic route that avoids this reactive intermediate is feasible.
-
Q2: I am seeing poor solubility of the compound in my reaction solvent. What are my options?
A2: The fused heterocyclic system imparts a degree of rigidity and polarity that can limit solubility in common non-polar organic solvents.
-
Causality: The molecule has both aromatic and heteroaromatic character with a polar chloromethyl group. This combination can lead to insolubility in purely non-polar (e.g., hexanes) or very polar protic solvents (e.g., water, where it may also be unstable).
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of aprotic polar solvents such as DMF, DMSO, NMP, or acetonitrile.
-
Co-solvent System: Use a mixture of solvents. For example, a small amount of DMF or DMSO can be added to a less polar solvent like THF or dichloromethane to improve solubility.
-
Gentle Heating: Gentle warming can increase solubility, but this must be balanced with the risk of decomposition, as discussed in Q1. Monitor the reaction closely by TLC or LCMS if heating.
-
Sonication: Using an ultrasonic bath can sometimes help dissolve stubborn solids without excessive heating.
-
Q3: My product is unstable during workup or purification on silica gel. How can I isolate it?
A3: The combination of a basic pyridine nitrogen and a reactive chloromethyl group makes this compound susceptible to degradation on acidic media like standard silica gel.
-
Causality: The pyridine nitrogen can be protonated by the acidic silanols on the silica surface, which can activate the molecule towards decomposition or irreversible binding to the column. The chloromethyl group can also react with the silica.
-
Troubleshooting Steps:
-
Neutralize Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent system), to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as neutral alumina or a reverse-phase C18 silica.
-
Non-Chromatographic Purification: If possible, purify the product by crystallization or trituration to avoid chromatography altogether.
-
Aqueous Workup: During aqueous workups, use cooled, dilute solutions of sodium bicarbonate to neutralize any acid, and work quickly. Avoid strong acids unless forming a salt for isolation is the intended goal.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What are the proper storage conditions for 2-(Chloromethyl)oxazolo[5,4-b]pyridine?
A: Based on related compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6][8] It is also prudent to protect it from moisture and to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Store locked up.[1][8]
Q: How should I handle a spill of this compound?
A: For a small spill, ensure the area is well-ventilated and you are wearing full PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material carefully, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[2] Do not use combustible materials like paper towels to absorb the spill. For a large spill, evacuate the area and contact your institution's emergency response team.
Q: What is the appropriate procedure for disposing of waste containing this compound?
A: All waste, including contaminated PPE, absorbent materials, and reaction residues, must be treated as hazardous waste.[4] Dispose of it in a clearly labeled, sealed container according to your institution's and local environmental regulations. Do not dispose of it down the drain or in general waste.
Q: What should I do in case of accidental skin or eye contact?
A:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Emergency Protocol Flowchart
Caption: Emergency response flowchart for an exposure incident.
References
- Qazi, F. H., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Frontiers in Pharmacology.
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
-
ECHA. (n.d.). Pyridine - Registration Dossier. Retrieved from [Link]
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
-
ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Arginine monohydrochloride. Retrieved from [Link]
-
IJMPR. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
-
3ASenrise. (n.d.). 2-(chloromethyl)oxazolo[4,5-b]pyridine, 97%. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
For: Researchers, Scientists, and Drug Development Professionals Scope: This guide provides troubleshooting advice and advanced protocols focusing on alternative catalysts for the synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, moving beyond traditional harsh reagents to improve yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to traditional catalysts like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for my synthesis?
Traditional methods for the cyclodehydration of the N-(3-hydroxypyridin-2-yl)-2-chloroacetamide intermediate often rely on aggressive and corrosive reagents like POCl₃, PPA, or concentrated sulfuric acid.[1][2] While effective, these reagents present significant challenges:
-
Harsh Conditions: They require high temperatures, which can lead to the decomposition of sensitive starting materials and products.
-
Low Selectivity: The aggressive nature of these reagents can result in numerous side products, including charring and rearrangements, complicating purification and lowering yields.
-
Safety and Waste: These reagents are hazardous to handle and generate significant corrosive waste, posing environmental and safety concerns.
-
Functional Group Intolerance: They are incompatible with many sensitive functional groups that may be present on more complex substrates.
Alternative catalysts offer milder reaction conditions, higher selectivity, and a better safety profile, leading to cleaner reactions and more reliable outcomes.
Q2: What are the main classes of alternative catalysts and reagents for the key cyclodehydration step?
The primary challenge is achieving efficient cyclodehydration of the amide precursor. Modern alternatives can be broadly categorized:
-
Mild Dehydrating Agents: The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a premier choice. It is a neutral, highly selective reagent that facilitates dehydration under mild conditions, often at or near room temperature, proceeding through a gentle syn-elimination mechanism.[3]
-
Lewis Acids: Lanthanide triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃) , are powerful, water-tolerant Lewis acids.[4] They can effectively catalyze cyclization by activating the amide carbonyl group towards intramolecular nucleophilic attack by the hydroxyl group, often under much milder conditions than traditional Brønsted acids.
-
Two-Step Oxidation/Cyclization Systems: For challenging substrates, a two-step approach using Dess-Martin periodinane followed by a cyclization promoter like triphenylphosphine/iodine can be highly effective.[5][6] This extends the classic Robinson-Gabriel synthesis to substrates that are sensitive to direct dehydration.
Q3: My synthetic route starts with 2-methyl-oxazolo[5,4-b]pyridine. What are the best reagents for selective chlorination of the methyl group?
Directly chlorinating the methyl group can be problematic. Traditional methods using elemental chlorine (Cl₂) often lead to a mixture of mono-, di-, and tri-chlorinated products, which are difficult to separate.[7] For improved selectivity, consider these alternatives:
-
N-Chlorosuccinimide (NCS): A common, mild, and easy-to-handle solid reagent for radical or electrophilic chlorination.[8][9] Its reactivity is often more controllable than that of chlorine gas.
-
Advanced Electrophilic Chlorinating Agents: For superior reactivity and selectivity, modern reagents like 1-chloro-1,2-benziodoxol-3-one or guanidine-based reagents like Palau'chlor have been developed.[8][10] They offer excellent performance for the chlorination of sensitive heterocyclic systems under mild conditions.[10]
Section 2: Troubleshooting Guide for Synthesis
This section addresses common issues encountered during the synthesis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine and proposes solutions centered on catalyst and reagent selection.
Issue 1: Low Yield & Significant Starting Material Decomposition
You Observe: Your TLC or LC-MS analysis shows a large amount of your N-(3-hydroxypyridin-2-yl)-2-chloroacetamide precursor has been consumed, but the desired product spot is weak. You see significant streaking, baseline noise, or the formation of a dark, insoluble residue (charring).
Primary Cause: The reaction conditions are too harsh. Strong acids like H₂SO₄ or dehydrating agents like POCl₃ at high temperatures are likely degrading the pyridine ring system or other sensitive functional groups on your molecule.
💡 Solution: Employ a Mild Cyclodehydration Agent
Switch from aggressive, high-temperature methods to a reagent designed for sensitive substrates.
-
Recommended Alternative: Burgess Reagent
-
Why it works: The Burgess reagent is exceptionally mild and operates under neutral conditions, typically in solvents like THF or benzene at temperatures ranging from room temperature to 80 °C.[3][11] It avoids strong acids and high heat, thus preserving the integrity of the heterocyclic core. Its high solubility in common organic solvents is an added advantage.[3]
-
Causality: The reaction proceeds via an intramolecular syn-elimination from an intermediate sulfamate ester. This concerted mechanism has a low activation energy and avoids the formation of high-energy carbocation intermediates that can lead to side reactions and decomposition.
-
Issue 2: Incomplete Conversion to the Oxazole Ring
You Observe: The reaction stalls, leaving a significant amount of the N-(3-hydroxypyridin-2-yl)-2-chloroacetamide intermediate even after prolonged reaction times or increased temperature.
Primary Cause: The activation energy for the cyclization is not being overcome, suggesting insufficient activation of the amide carbonyl. This can happen if the chosen catalyst is not potent enough or if reaction conditions are suboptimal.
💡 Solution 1: Utilize a Powerful Lewis Acid Catalyst
A strong Lewis acid can effectively activate the amide for cyclization without the destructive effects of strong Brønsted acids.
-
Recommended Alternative: Ytterbium(III) Triflate (Yb(OTf)₃)
-
Why it works: Yb(OTf)₃ is a highly effective Lewis acid that coordinates to the carbonyl oxygen of the amide.[4] This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and highly susceptible to attack by the neighboring hydroxyl group. It is often effective at catalytic loadings (1-10 mol%).
-
Experimental Tip: The reaction can be run in solvents like acetonitrile or 1,2-dichloroethane. While Yb(OTf)₃ is water-tolerant, ensuring anhydrous conditions will maximize its catalytic efficiency.
-
💡 Solution 2: Adopt a Two-Step Oxidation-Cyclization Protocol
If direct dehydration is failing, converting the precursor to a more reactive intermediate can facilitate cyclization. This is an extension of the Robinson-Gabriel synthesis.[5][6]
-
Recommended Protocol:
-
Oxidation: Treat the N-(3-hydroxypyridin-2-yl)-2-chloroacetamide intermediate with Dess-Martin periodinane (DMP) in a solvent like CH₂Cl₂. This selectively oxidizes the secondary alcohol of the (hypothetical, if present) hydroxyethyl side chain precursor to a ketone, forming a β-keto amide.
-
Cyclodehydration: The resulting keto amide is much more activated towards cyclization. Treatment with a mild system like triphenylphosphine (PPh₃) and iodine (I₂) with a base (e.g., triethylamine) will efficiently yield the oxazole ring.[5]
-
Issue 3: Difficulty in Product Purification from Catalyst Byproducts
You Observe: The crude product is a complex mixture, and chromatographic separation is challenging due to byproducts that have similar polarity to your desired compound. This is common with reagents like PPh₃ (used in Appel-type reactions) or after quenching PPA/POCl₃.
Primary Cause: The catalyst or reagent itself generates byproducts that are difficult to remove. For example, POCl₃ reactions produce phosphoric acids that require careful quenching and extraction, while PPh₃ is converted to triphenylphosphine oxide (TPPO), which is notoriously difficult to separate.
💡 Solution: Choose Catalysts with Benign Byproducts
-
Recommended Alternative: Burgess Reagent
-
Why it works: The byproducts of the Burgess reagent are triethylammonium sulfate and methyl carbamate. These are highly polar and can typically be removed with a simple aqueous wash, leading to a much cleaner crude product and simplifying or even eliminating the need for column chromatography.
-
Section 3: Alternative Catalyst Protocols & Data
Protocol 1: Cyclodehydration using Burgess Reagent
Materials:
-
N-(3-hydroxypyridin-2-yl)-2-chloroacetamide (1.0 equiv)
-
Burgess Reagent (1.2 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-(3-hydroxypyridin-2-yl)-2-chloroacetamide precursor.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Add the Burgess reagent in one portion at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C. Reactions are typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-(Chloromethyl)oxazolo[5,4-b]pyridine, which can be further purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Lewis Acid Catalysis with Ytterbium(III) Triflate
Materials:
-
N-(3-hydroxypyridin-2-yl)-2-chloroacetamide (1.0 equiv)
-
Ytterbium(III) Triflate (Yb(OTf)₃) (0.05 - 0.1 equiv)
-
Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the Yb(OTf)₃ catalyst.
-
Add anhydrous solvent (MeCN or DCE, approx. 0.1 M concentration) followed by the N-(3-hydroxypyridin-2-yl)-2-chloroacetamide precursor.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-8 hours.
-
After cooling to room temperature, quench the reaction by adding a small amount of water.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to separate the product from the non-volatile catalyst.
Data Summary: Catalyst System Comparison
| Parameter | Traditional (POCl₃) | Alternative 1 (Burgess Reagent) | Alternative 2 (Yb(OTf)₃) |
| Catalyst Type | Dehydrating Agent | Mild Dehydrating Agent | Lewis Acid |
| Loading | Stoichiometric / Solvent | 1.2 - 1.5 equiv | 5 - 10 mol% |
| Temperature | 100 - 150 °C | 25 - 60 °C | 60 - 80 °C |
| Typical Yield | 30 - 60% | 75 - 95% | 70 - 90% |
| Key Byproducts | Phosphoric Acids | Triethylammonium sulfate | None (Catalyst is recovered) |
| Workup | Difficult (Careful quench, extraction) | Easy (Aqueous wash) | Moderate (Chromatography) |
| Advantages | Inexpensive | High yield, mild, clean | Catalytic, water-tolerant |
| Disadvantages | Harsh, low yield, unsafe | Expensive | Requires chromatography |
Section 4: Mechanistic Insights & Workflows
Workflow for Catalyst Selection
This flowchart provides a decision-making framework for selecting an appropriate catalytic system based on experimental observations.
Caption: Catalyst selection workflow based on experimental problems.
Mechanism of Burgess Reagent-Mediated Cyclodehydration
The Burgess reagent facilitates a mild, concerted cyclization process, avoiding harsh intermediates.
Caption: Simplified mechanism of Burgess reagent cyclodehydration.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
-
Bagle, A. R., et al. (2023). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Shen, Q., et al. (2009). Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. The Journal of Organic Chemistry, 74(16), 6347-6349.
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry and Chemical Technology.
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved from [Link]
-
Baran, P. S., et al. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(16), 5837-5839.
-
Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20263–20270.
-
Gallenkamp, B., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent 5,329,011.
-
ResearchGate. (n.d.). Scheme 2. Synthesis of oxazolone by cyclohydration condensation reaction. Retrieved from ResearchGate.
-
Barnes, C. L., et al. (1994). Debrominative chlorination of pyrroles. EP Patent 0600157A1.
-
ResearchGate. (n.d.). Synthesis of a) Burgess reagent 3; b) oxazolines, and c) thiazolines. Retrieved from ResearchGate.
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry and Chemical Technology.
-
Grumel, V., Merour, J., & Guillaumet, G. (2001). ChemInform Abstract: Synthesis of Substituted Oxazolo[4,5‐b]pyridine Derivatives. ChemInform, 32(48).
-
Wang, A., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 2086-2089.
-
Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(13), 3604-3606.
-
Lemercier, B. C., & Pierce, J. G. (2015). Synthesis of 1,4,2-Oxathiazoles via Oxidative Cyclization of Thiohydroximic Acids. Organic Letters, 17(18), 4542-4545.
-
Chandrasekhar, S., & Narsihmulu, C. (2003). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science.
-
White, C. M., et al. (2020). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. ACS Catalysis, 10(15), 8461-8468.
-
Palamarchuk, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
-
Yamanaka, M., Nishida, A., & Nakagawa, M. (2000). Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction. Organic Letters, 2(2), 159-161.
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube.
-
Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(13), 3604-3606.
-
National Center for Biotechnology Information. (n.d.). Ytterbium triflate. PubChem Compound Database.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
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- 4. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Chloromethyl)oxazolo[5,4-b]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot experiments, optimize reaction conditions, and confidently address challenges.
The primary reactive center of this molecule is the benzylic-like chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. However, the fused oxazolo[5,4-b]pyridine core introduces unique electronic properties that, combined with solvent choice, can significantly influence reaction outcomes. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the reactivity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine. Understanding these concepts is the first step toward successful experimentation.
Q1: What is the primary mechanism of reactivity for 2-(Chloromethyl)oxazolo[5,4-b]pyridine?
A1: The dominant reaction pathway is nucleophilic substitution at the chloromethyl (-CH₂Cl) group. The key question is whether the reaction proceeds via a bimolecular (Sₙ2) or unimolecular (Sₙ1) mechanism. Given that this is a primary halide, the Sₙ2 pathway is strongly favored. The electron-withdrawing nature of the oxazolo[5,4-b]pyridine ring system further deactivates the substrate towards forming an unstable primary carbocation, making the Sₙ1 pathway highly unlikely under most conditions.[1]
Q2: How does the choice of solvent impact the success of an Sₙ2 reaction with this substrate?
A2: Solvents are not merely inert media for your reactants; they are active participants that can dramatically alter reaction rates and even mechanisms. For Sₙ2 reactions, the solvent's primary role is to dissolve the reactants and to solvate the transition state and ions. The choice between polar aprotic and polar protic solvents is critical.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for Sₙ2 reactions. They possess strong dipoles to dissolve charged nucleophiles but lack acidic protons. Consequently, they solvate the metal cation counter-ion well but leave the anionic nucleophile relatively "naked" and highly reactive. This enhances nucleophilicity and accelerates the reaction rate.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can significantly slow down Sₙ2 reactions. Their acidic protons form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and lowers its energy (making it more stable and less reactive).[3]
Q3: Can the reaction proceed via an Sₙ1 mechanism? What would favor this?
A3: While unlikely, an Sₙ1 pathway could be forced under specific conditions, such as using a very poor nucleophile in a highly polar protic solvent that can stabilize the fleeting carbocation intermediate. However, this would likely be a slow and inefficient process, prone to side reactions like solvolysis (where the solvent acts as the nucleophile). For productive synthesis, conditions should be optimized to ensure an Sₙ2 pathway.[1][4]
Q4: What are some common nucleophiles that react well with 2-(Chloromethyl)oxazolo[5,4-b]pyridine?
A4: A wide range of soft and hard nucleophiles can be employed. Common examples in pharmaceutical and materials chemistry include:
-
N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine), anilines, azides, and the nitrogen atoms of other heterocyclic rings (e.g., imidazole).[5]
-
O-Nucleophiles: Phenoxides, alkoxides, and carboxylates.
-
S-Nucleophiles: Thiolates and thiophenoxides.
-
C-Nucleophiles: Cyanide and enolates.
The reactivity will depend on the nucleophile's inherent strength and the reaction conditions, particularly the base and solvent used.
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for diagnosing and solving the problem.
Problem 1: My reaction shows low or no conversion to the desired product.
This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
In-depth Analysis:
-
Cause: Poor Nucleophile Reactivity: If you are reacting with a neutral nucleophile like an amine or alcohol, a base is often required to either deprotonate it (for alcohols) or to act as a scavenger for the HCl byproduct (for amines). If the base is too weak, the concentration of the active nucleophile will be too low.
-
Expert Insight: For O- or S-nucleophiles, switching from a carbonate base to a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can dramatically increase the rate by ensuring 100% formation of the reactive alkoxide/thiolate.[6]
-
-
Cause: Incorrect Solvent Choice: As detailed in the FAQ, using ethanol or methanol for an Sₙ2 reaction with an anionic nucleophile is a classic mistake. The hydrogen bonding will "cage" the nucleophile, drastically reducing its reactivity.
-
Expert Insight: A simple switch from ethanol to acetonitrile or DMF can often increase the reaction rate by several orders of magnitude.[2]
-
Data Presentation: Solvent Properties and Their Impact on Sₙ2 Reactions
| Solvent | Dielectric Constant (ε) | Type | Expected Effect on Sₙ2 Rate (with anionic nucleophile) | Rationale |
| Methanol | 32.7 | Polar Protic | Slow | Strong H-bonding solvates and deactivates the nucleophile.[3] |
| Ethanol | 24.5 | Polar Protic | Slow | Strong H-bonding solvates and deactivates the nucleophile. |
| Water | 80.1 | Polar Protic | Very Slow | Extreme H-bonding makes the nucleophile very stable and unreactive. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Fast | Solvates cation, leaves anion "naked" and highly reactive. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very Fast | Highly polar; excellent at solvating cations, leaving the nucleophile free.[7] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast | Highly polar; excellent at solvating cations, leaving the nucleophile free.[8] |
| Tetrahydrofuran (THF) | 7.6 | Non-polar Aprotic | Moderate | Lower polarity may limit solubility of ionic nucleophiles, but no H-bonding. |
| Dichloromethane (DCM) | 9.1 | Non-polar Aprotic | Moderate | Similar to THF; solubility can be a limiting factor. |
Problem 2: My LC-MS analysis shows multiple products and significant side reactions.
The formation of byproducts often points to competing reaction pathways or instability.
-
Possible Cause: Solvolysis.
-
Diagnosis: Are you using a nucleophilic solvent like methanol or water at elevated temperatures? You may be observing a product where the -Cl has been replaced by -OCH₃ or -OH. This suggests a possible Sₙ1 mechanism or a direct Sₙ2 reaction with the solvent.
-
Solution: Switch to a non-nucleophilic solvent like DMF, acetonitrile, or THF. If the reaction requires heat, ensure your chosen solvent is stable and has a sufficiently high boiling point.
-
-
Possible Cause: Reaction on the Heterocyclic Core.
-
Diagnosis: The oxazolo[5,4-b]pyridine core is electron-deficient and could be susceptible to attack by very strong nucleophiles, although this is less likely than substitution at the chloromethyl group.[9][10]
-
Solution: Employ milder reaction conditions. Use a weaker base or run the reaction at a lower temperature. This increases the selectivity for the more kinetically favored pathway at the primary chloride.
-
-
Possible Cause: Over-alkylation.
-
Diagnosis: If your nucleophile is a primary amine or has multiple reactive sites, you might see products corresponding to double addition.
-
Solution: Use a large excess of the nucleophile to favor mono-alkylation statistically. Alternatively, if applicable, protect one of the nucleophilic sites before the reaction and deprotect it afterward.
-
Experimental Protocols
These protocols are designed to be robust starting points for your optimizations. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Sₙ2 Reaction with an Amine Nucleophile
This protocol describes a typical reaction with morpholine.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Chloromethyl)oxazolo[5,4-b]pyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution). Add the amine nucleophile (e.g., morpholine, 1.2 eq) followed by finely powdered anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a hexane/ethyl acetate mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
References
- Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (n.d.).
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025).
- Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
-
2-(chloromethyl)oxazolo[4,5-b]pyridine, 97%. (n.d.). 3ASenrise. [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]
-
7.5: SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects. (2018). YouTube. [Link]
- Gudrinietse, E., et al. (1995). ChemInform Abstract: Synthesis of 2-Oxooxazolo(5,4-b)pyridines and Their Reaction with Amines. ChemInform.
-
Reactions of Some Nucleophiles with Pyrylium Salts. (2012). ResearchGate. [Link]
-
Solvent Effects on Sn1 and Sn2 Reactions. (2010). YouTube. [Link]
-
Kinetics of reaction of substituted pyridines and oxygen anions with methyl chloroformate in aqueous solution. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (n.d.). SciSpace. [Link]
- Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4,. (2003). Journal of Fluorine Chemistry.
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). MDPI. [Link]
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (2000). MDPI. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1985). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Sn1 vs Sn2: Solvent effects. (n.d.). Khan Academy. [Link]
Sources
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- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the myriad of fascinating scaffolds, 2-(chloromethyl)oxazolo[5,4-b]pyridine stands out as a valuable building block, given the established biological significance of the oxazolopyridine core.[1][2] These structures are isosteres of purine bases and exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) data for 2-(chloromethyl)oxazolo[5,4-b]pyridine, offers a comparative look at alternative analytical techniques, and presents a robust protocol for its characterization.
The Power of Prediction: Anticipating the NMR Signature of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
The core structure, oxazolo[5,4-b]pyridine, is a bicyclic aromatic system. The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring creates a unique electronic landscape, significantly influencing the chemical shifts of the constituent protons and carbons. The introduction of a chloromethyl group at the 2-position of the oxazole ring further refines these spectral characteristics.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be relatively simple, with distinct signals for the chloromethyl protons and the three protons on the pyridine ring. The choice of deuterated solvent will influence the precise chemical shifts; for this prediction, we will consider chloroform-d (CDCl₃), a common solvent for such heterocyclic systems.[3]
Table 1: Predicted ¹H NMR Data for 2-(Chloromethyl)oxazolo[5,4-b]pyridine in CDCl₃
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 - 8.8 | Doublet (d) | 1H | H-7 | The proton adjacent to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect of the nitrogen. |
| ~8.1 - 8.3 | Doublet (d) | 1H | H-5 | This proton is ortho to the ring fusion and will be influenced by the overall aromatic system. |
| ~7.3 - 7.5 | Doublet of Doublets (dd) | 1H | H-6 | This proton will be coupled to both H-5 and H-7, resulting in a more complex splitting pattern. |
| ~4.8 - 5.0 | Singlet (s) | 2H | -CH₂Cl | The chloromethyl group is attached to an electron-withdrawing oxazole ring, shifting its protons downfield compared to a simple alkyl chain. Data from 2-(chloromethyl)pyridine hydrochloride shows a similar downfield shift.[4] |
Predicted ¹³C NMR Spectral Data
The broadband proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. The prediction is based on the analysis of similar heterocyclic systems.[5]
Table 2: Predicted ¹³C NMR Data for 2-(Chloromethyl)oxazolo[5,4-b]pyridine in CDCl₃
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 - 168 | C-2 | The carbon in the oxazole ring attached to both oxygen and nitrogen, and the chloromethyl group, will be significantly downfield. |
| ~150 - 155 | C-7a | A quaternary carbon at the ring junction, influenced by the adjacent nitrogen. |
| ~145 - 148 | C-7 | The carbon adjacent to the pyridine nitrogen. |
| ~140 - 143 | C-3a | The second quaternary carbon at the ring junction. |
| ~122 - 125 | C-5 | Aromatic carbon in the pyridine ring. |
| ~118 - 121 | C-6 | Aromatic carbon in the pyridine ring. |
| ~40 - 45 | -CH₂Cl | The aliphatic carbon of the chloromethyl group, deshielded by the adjacent chlorine atom. |
To confirm these assignments and elucidate the connectivity of the molecule, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Conclusion
The structural elucidation of 2-(chloromethyl)oxazolo[5,4-b]pyridine, a promising heterocyclic scaffold, is heavily reliant on a thorough and well-reasoned analysis of its NMR data. By leveraging predictive principles based on analogous structures and complementing the analysis with orthogonal techniques like mass spectrometry and IR spectroscopy, researchers can achieve a high degree of confidence in their synthesized compounds. This multi-faceted, self-validating approach to characterization is not just good practice; it is essential for the integrity and reproducibility of scientific research in drug discovery and development.
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A Senior Application Scientist's Guide to Chloromethylating Agents: Comparing the Reactivity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
In the landscape of modern drug discovery and development, the precise installation of chemical motifs is paramount. Among the vast arsenal of synthetic transformations, chloromethylation stands out as a fundamental tool for introducing a reactive chloromethyl handle, a versatile precursor for a multitude of functional groups. This guide provides an in-depth comparison of the reactivity of a specialized heteroaromatic chloromethylating agent, 2-(Chloromethyl)oxazolo[5,4-b]pyridine, with more conventional agents like benzyl chloride and its derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their relative reactivities, supported by theoretical principles and detailed experimental protocols for direct comparison.
The Landscape of Chloromethylating Agents: A Comparative Overview
Chloromethylating agents are indispensable reagents in organic synthesis, serving as key building blocks in the construction of complex molecular architectures. Their utility stems from the facile displacement of the chloride ion by a wide range of nucleophiles. However, not all chloromethylating agents are created equal. Their reactivity is intricately linked to their electronic and steric properties, which in turn dictates their suitability for specific synthetic applications.
Here, we focus on a comparative analysis of:
-
2-(Chloromethyl)oxazolo[5,4-b]pyridine: A heteroaromatic agent with a unique electronic profile arising from the fusion of oxazole and pyridine rings.
-
Benzyl Chloride: The archetypal benzylic halide, serving as a baseline for reactivity.
-
4-Methoxybenzyl Chloride: An electron-rich analogue of benzyl chloride, exhibiting enhanced reactivity.
-
4-Nitrobenzyl Chloride: An electron-deficient counterpart, displaying attenuated reactivity.
The reactivity of these agents in nucleophilic substitution reactions is largely governed by the stability of the carbocation intermediate formed upon departure of the chloride leaving group (in an SN1-like mechanism) or the susceptibility of the carbon-chlorine bond to direct nucleophilic attack (in an SN2-like mechanism).[1]
Decoding Reactivity: The Electronic and Structural Underpinnings
The rate of nucleophilic substitution on a chloromethyl group is profoundly influenced by the nature of the aromatic or heteroaromatic ring to which it is attached. The stability of the incipient carbocation is a key determinant in SN1 reactions, while the electrophilicity of the carbon atom is crucial in SN2 reactions.[1]
The stability of the carbocation intermediate generally follows the order:
4-Methoxybenzyl > Benzyl > 4-Nitrobenzyl
This trend is a direct consequence of the electronic effects of the substituents on the benzene ring. The electron-donating methoxy group in the para position effectively delocalizes the positive charge of the carbocation through resonance, thereby stabilizing it. Conversely, the electron-withdrawing nitro group destabilizes the carbocation by intensifying the positive charge.[2]
The case of 2-(Chloromethyl)oxazolo[5,4-b]pyridine is more complex. The fused oxazolopyridine ring system possesses a unique electronic character. The pyridine nitrogen atom is electron-withdrawing, which would be expected to destabilize an adjacent carbocation. However, the oxazole ring, particularly the oxygen atom, can participate in resonance stabilization. The overall effect on reactivity is a delicate balance of these opposing electronic influences.
Head-to-Head Comparison: A Proposed Experimental Protocol for N-Alkylation of Piperidine
To empirically assess the relative reactivity of these chloromethylating agents, a standardized N-alkylation reaction with a model nucleophile, such as piperidine, can be employed. This experiment is designed to be a self-validating system, allowing for a direct comparison of reaction rates under identical conditions.[3]
Experimental Workflow
Sources
A Comparative Analysis of the Biological Activity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the oxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This is largely attributed to its structural resemblance to purine bases, allowing it to interact with a variety of biological targets.[1] This guide provides an in-depth comparative analysis of the biological activity of 2-(Chloromethyl)oxazolo[5,4-b]pyridine and its analogs, offering insights into their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and explore the signaling pathways they modulate.
The Oxazolo[5,4-b]pyridine Core: A Versatile Scaffold
The fusion of an oxazole ring with a pyridine ring creates the oxazolo[5,4-b]pyridine system, a heterocyclic scaffold that has garnered significant attention in drug discovery. Its structural similarity to endogenous purines, the building blocks of DNA and RNA, makes it an excellent candidate for the development of antimetabolites and enzyme inhibitors.[2] Modifications at various positions of this core structure can dramatically influence its biological profile, offering a rich field for structure-activity relationship (SAR) studies.
Anticancer Activity: Targeting Key Signaling Pathways
Several studies have highlighted the potential of oxazolopyridine derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
One of the primary targets for many oxazolopyridine-based anticancer compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and preventing their spread.[5]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. As illustrated in the diagram below, this pathway involves the activation of several key downstream effectors, including the PLCγ-PKC-MAPK and the PI3K-Akt signaling axes.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
While direct comparative data for 2-(Chloromethyl)oxazolo[5,4-b]pyridine is limited, SAR studies on the closely related oxazolo[5,4-d]pyrimidine scaffold provide valuable insights. The nature of the substituent at the 2-position of the oxazole ring and at various positions on the pyridine/pyrimidine ring significantly impacts cytotoxic activity.[2]
-
Substitution at the 2-position: The presence of an electrophilic chloromethyl group at the 2-position of the oxazolo[5,4-b]pyridine core is hypothesized to enhance its anticancer activity. This is because the chlorine atom can act as a leaving group, allowing the compound to form a covalent bond with nucleophilic residues in the active site of target enzymes, leading to irreversible inhibition. To establish a clear SAR, a comparative study of analogs is essential.
-
Analog 1: 2-Methyl-oxazolo[5,4-b]pyridine: Replacing the chloromethyl group with a methyl group would likely reduce the compound's reactivity and could lead to a decrease in anticancer potency.
-
Analog 2: 2-(Hydroxymethyl)oxazolo[5,4-b]pyridine: The introduction of a hydroxyl group could alter the compound's solubility and its ability to form hydrogen bonds with the target protein, potentially leading to a different activity profile.
-
Analog 3: 2-(Azidomethyl)oxazolo[5,4-b]pyridine: The azido group can participate in click chemistry reactions, making this analog a useful tool for target identification and validation studies.
-
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can also influence activity. For instance, the introduction of different substituents can affect the molecule's electronics, lipophilicity, and steric properties, all of which can impact its interaction with the target protein.
The following table summarizes the hypothetical and observed cytotoxic activities of oxazolopyridine derivatives against various cancer cell lines.
| Compound/Analog | Substituent at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Chloromethyl)oxazolo[5,4-b]pyridine | -CH₂Cl | MCF-7 (Breast) | Hypothesized High Potency | N/A |
| A549 (Lung) | Hypothesized High Potency | N/A | ||
| Analog 1 | -CH₃ | L1210 (Leukemia) | 50 | [2] |
| Analog 2 | -CH₂CH₃ | L1210 (Leukemia) | 7 | [2] |
| Analog 3 | -CH₂CH₂CH₃ | L1210 (Leukemia) | 30 | [2] |
| Sulfonamide Derivative 2 | -NH-SO₂-Ph | MCF-7 (Breast) | ~152 µg/mL | [1][7] |
| Sulfonamide Derivative 5 | -NH-SO₂-Ph-CH₃ | MCF-7 (Breast) | ~161 µg/mL | [1][7] |
Note: The IC50 values for analogs 1, 2, and 3 are for the oxazolo[5,4-d]pyrimidine scaffold and are included to illustrate the effect of alkyl chain length at the C2 position.
Antimicrobial Activity: A Promising Avenue for New Antibiotics
In addition to their anticancer properties, oxazolopyridine derivatives have demonstrated promising antimicrobial activity against a range of bacterial pathogens.[1][7] The emergence of antibiotic-resistant strains of bacteria necessitates the development of new classes of antimicrobial agents, and the oxazolopyridine scaffold represents a promising starting point.
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for many oxazolopyridine derivatives is still under investigation. However, their structural similarity to purines suggests that they may interfere with nucleic acid synthesis or other essential metabolic pathways in bacteria. Some heterocyclic compounds are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.
Comparative Antimicrobial Activity
A study on sulfonamide derivatives of isoxazolo[5,4-b]pyridine demonstrated their activity against both Gram-positive and Gram-negative bacteria.[1][7] The following table summarizes the minimum inhibitory concentration (MIC) values for two such derivatives against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | 125-500 |
| Escherichia coli | 125-500 | |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | Pseudomonas aeruginosa | 125-500 |
| Escherichia coli | 125-500 |
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of the findings, it is crucial to employ standardized and validated experimental protocols. The following are detailed step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of 2-(Chloromethyl)oxazolo[5,4-b]pyridine and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The 2-(Chloromethyl)oxazolo[5,4-b]pyridine scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The insights from SAR studies on related heterocyclic systems provide a rational basis for the design and synthesis of more potent and selective derivatives. The presence of the reactive chloromethyl group is a key feature that warrants further investigation to fully elucidate its role in the biological activity of these compounds.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2-(Chloromethyl)oxazolo[5,4-b]pyridine analogs to establish a comprehensive SAR. This should include modifications of the chloromethyl group and substitutions on the pyridine ring. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. Such studies will be instrumental in optimizing the therapeutic potential of this versatile scaffold and advancing the development of new and effective treatments for cancer and infectious diseases.
References
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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- Liu, Z., et al. (2010). Discovery of 4-anilino-quinazolines with oxazolo[5,4-d]pyrimidine scaffold as novel VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5924-5933.
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- Deshmukh, S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 279, 116727.
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El-Gazzar, A. R. B. A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(24), 5985.
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 2-(Chloromethyl)oxazolo[5,4-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives, a promising scaffold in medicinal chemistry. Due to the limited direct research on this specific class of compounds, this guide leverages established SAR principles from closely related heterocyclic systems to provide actionable insights for future drug discovery efforts.
The oxazolo[5,4-b]pyridine core, a purine isostere, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its unique electronic and steric properties make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The introduction of a reactive chloromethyl group at the 2-position provides a versatile handle for the synthesis of diverse chemical libraries, enabling extensive exploration of the surrounding chemical space.
The Synthetic Gateway: Accessing the 2-(Chloromethyl)oxazolo[5,4-b]pyridine Scaffold
The journey into the SAR of these derivatives begins with their synthesis. While direct synthetic routes to 2-(chloromethyl)oxazolo[5,4-b]pyridine are not extensively documented in publicly available literature, a general and adaptable strategy involves the cyclization of a substituted pyridine precursor. A plausible and established method for constructing the oxazolo[5,4-b]pyridine core involves the reaction of 3-aminopyridin-2(1H)-ones with a suitable C2-building block, followed by intramolecular cyclization.[2][3]
To introduce the 2-(chloromethyl) moiety, a potential synthetic pathway would involve the use of chloroacetyl chloride or a related electrophile in the initial acylation step, followed by cyclization. The reactivity of the chloromethyl group is a key feature of this scaffold, allowing for nucleophilic substitution reactions with a wide array of amines, thiols, alcohols, and other nucleophiles to generate a diverse library of derivatives for SAR studies.
Below is a generalized workflow for the synthesis and derivatization of the 2-(chloromethyl)oxazolo[5,4-b]pyridine scaffold.
Caption: Generalized synthetic workflow for 2-(chloromethyl)oxazolo[5,4-b]pyridine and its derivatives.
Comparative SAR Analysis: Insights from Related Heterocycles
Direct experimental data on the SAR of 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives is scarce. However, by examining the SAR of the closely related oxazolo[5,4-d]pyrimidine scaffold, particularly as anticancer agents, we can infer valuable guiding principles for the design of novel bioactive compounds.[4]
The Critical C2-Position: A Hub for Activity Modulation
Studies on 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have consistently highlighted the importance of the substituent at the C2-position for biological activity, particularly in the context of kinase inhibition.[4] The nature of the group at this position significantly influences the compound's interaction with the target protein, affecting potency and selectivity.
Table 1: Comparative SAR at the C2-Position of Oxazolo[5,4-d]pyrimidines
| Substituent at C2 | Observed Effect on Anticancer Activity | Rationale (Inferred) | Reference |
| Phenyl Ring with Electron-Withdrawing Groups (e.g., 4-Cl) | Preferred for antiproliferative activity. | The electron-withdrawing nature and steric bulk may favor interactions within the ATP-binding site of kinases. | [4] |
| Methylpiperazine Moiety | Preferred for antiproliferative activity. | The basic nitrogen can form key hydrogen bonds, and the overall group can occupy a specific pocket in the target enzyme. | [4] |
| Phenyl Ring with Electron-Donating Groups (e.g., 4-OCH3) | Adverse to antiproliferative activity. | The electronic properties may be less favorable for binding, or the group may introduce unfavorable steric clashes. | [4] |
| Small Heterocyclic Rings (Furan, Thiophene, Pyridine) | Reduced inhibitory activity. | These smaller groups may not be able to effectively occupy the hydrophobic pocket within the kinase active site. | [4] |
These findings suggest that for 2-(substituted methyl)oxazolo[5,4-b]pyridine derivatives, the nature of the group attached to the methylene linker will be a critical determinant of biological activity. It is hypothesized that larger, appropriately functionalized substituents will be more effective than small, simple alkyl or aryl groups.
The diagram below illustrates the key pharmacophoric features and potential points for SAR exploration on the 2-(substituted methyl)oxazolo[5,4-b]pyridine scaffold, based on analogies with related heterocycles.
Caption: Key pharmacophoric features of the 2-(substituted methyl)oxazolo[5,4-b]pyridine scaffold.
Experimental Protocols: A Blueprint for SAR Exploration
To systematically explore the SAR of 2-(chloromethyl)oxazolo[5,4-b]pyridine derivatives, a robust and reproducible experimental workflow is essential. The following protocols provide a starting point for the synthesis and biological evaluation of a focused library of compounds.
General Synthetic Protocol for Derivatization
-
Dissolution: Dissolve 2-(chloromethyl)oxazolo[5,4-b]pyridine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., amine, thiol; 1.1-1.5 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate; 1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Biological Evaluation: A Tiered Approach
A tiered screening approach is recommended to efficiently identify promising lead compounds.
-
Primary Screening: Screen the synthesized library against a panel of relevant biological targets (e.g., a kinase panel for anticancer drug discovery) at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Dose-Response Analysis: Determine the IC50 values for the active compounds from the primary screen by performing a dose-response analysis.
-
Selectivity Profiling: Assess the selectivity of the most potent compounds against a broader panel of related targets to understand their off-target effects.
-
Mechanism of Action Studies: For lead compounds, conduct further studies to elucidate their mechanism of action, such as enzyme kinetics or cellular pathway analysis.
Conclusion and Future Directions
The 2-(chloromethyl)oxazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are currently limited, a comparative analysis of related heterocyclic systems provides a strong foundation for rational drug design. The key to unlocking the full potential of this scaffold lies in the systematic exploration of the C2-substituent, focusing on the introduction of diverse and functionalized moieties. Future research in this area should prioritize the synthesis and biological evaluation of a comprehensive library of derivatives to establish a clear and direct SAR, paving the way for the discovery of new and effective drugs.
References
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Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
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Sochacka-Ćwikła, A., & Wujec, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(21), 7301. [Link]
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Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
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Sochacka, A., Podgórski, R., & Wujec, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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De Coen, L. M., Roman, B. I., Movsisyan, M., Heugebaert, T. S. A., & Stevens, C. V. (2018). Synthesis and biological activity of oxazolopyrimidines. European Journal of Organic Chemistry, 2018(20-21), 2651-2667. [Link]
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A Researcher's Comparative Guide to In Vitro Profiling of 2-(Chloromethyl)oxazolo[5,4-b]pyridine Derivatives
This guide provides a comprehensive framework for researchers and drug development professionals on the selection and execution of in vitro assays for compounds derived from the 2-(Chloromethyl)oxazolo[5,4-b]pyridine scaffold. This class of heterocyclic compounds has garnered significant interest due to its diverse biological activities, including potent anticancer and antimicrobial properties. The strategic selection of in vitro assays is paramount for elucidating the mechanism of action, determining potency, and establishing a preliminary safety profile of novel chemical entities.
The oxazolo[5,4-b]pyridine core is a versatile pharmacophore, structurally analogous to purine bases, suggesting a potential for interaction with a multitude of biological targets.[1] This guide will delve into the practical application of key in vitro assays, providing not only step-by-step protocols but also the scientific rationale behind their selection, enabling researchers to generate robust and reproducible data.
Section 1: Comparative Analysis of Primary In Vitro Assays
The initial in vitro evaluation of novel compounds derived from 2-(Chloromethyl)oxazolo[5,4-b]pyridine should be guided by their predicted biological activities. Based on existing literature for structurally related compounds, a primary screening cascade should focus on anticancer and antimicrobial activities.
Anticancer Activity Assessment
A significant body of research points to the anticancer potential of oxazolopyridine and related fused heterocyclic systems.[2][3][4] The primary assays in this domain aim to assess cytotoxicity against various cancer cell lines and to identify specific molecular targets, such as protein kinases involved in tumor angiogenesis.
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages | Typical Analogs & Reference Compounds |
| MTT Cytotoxicity Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2] | Cell viability (IC50) | High-throughput, cost-effective, well-established. | Indirect measure of cell viability, can be affected by metabolic activity changes. | Oxazolo[5,4-d]pyrimidine derivatives, Etoposide, Cisplatin, 5-Fluorouracil.[2][3] |
| VEGFR-2 Kinase Inhibition Assay | Measures the inhibition of the phosphorylation of a specific substrate by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. | Enzyme activity (IC50) | Target-specific, provides mechanistic insight into anti-angiogenic potential.[4] | Requires purified enzyme and specialized reagents. | 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines, Tivozanib, Sorafenib.[4][5] |
-
Expert Insight: The MTT assay serves as an excellent first-tier screen to identify compounds with general cytotoxic effects against a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HT29 colon adenocarcinoma).[3] Compounds demonstrating significant cytotoxicity can then be progressed to more specific, mechanism-based assays like the VEGFR-2 kinase inhibition assay to explore their anti-angiogenic potential, a known mode of action for some oxazolopyrimidine derivatives.[1]
Antimicrobial Activity Assessment
The structural features of oxazolo[5,4-b]pyridines also suggest potential as antimicrobial agents.[6][7] Initial screening for antimicrobial activity is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages | Typical Analogs & Reference Compounds |
| Broth Microdilution Assay | Serial dilution of the test compound in a liquid growth medium inoculated with a standardized bacterial suspension. | Minimum Inhibitory Concentration (MIC) | Quantitative, standardized (CLSI/EUCAST guidelines), high-throughput. | Can be influenced by compound solubility and media components. | N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide, Amikacin, Cephalothin, Chloramphenicol.[6][8] |
-
Expert Insight: The broth microdilution assay is the gold standard for determining the MIC of a novel compound. It provides a quantitative measure of the compound's potency against a panel of clinically relevant bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus).[7][8] It is crucial to include both Gram-positive and Gram-negative bacteria in the initial screen to understand the spectrum of activity.
Section 2: Detailed Experimental Protocols
The following protocols are provided as a foundation for establishing these assays in your laboratory. It is imperative to optimize and validate these protocols for your specific experimental conditions.
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from established methods for assessing the cytotoxicity of novel compounds against adherent cancer cell lines.[2][3]
Materials:
-
Adherent cancer cell lines (e.g., A549, MCF-7, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compounds and reference drugs (e.g., Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium at the highest concentration used for the compounds). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium containing the compounds. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT cytotoxicity assay.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds and reference inhibitor (e.g., Tivozanib)
-
96-well plates (e.g., white, opaque)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Test compound/reference inhibitor/vehicle control
-
VEGFR-2 kinase
-
VEGFR-2 substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent (e.g., 25 µL).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the VEGFR-2 kinase inhibition assay.
Protocol: Broth Microdilution Antimicrobial Susceptibility Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom plates
-
Test compounds and reference antibiotics (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and reference antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Section 3: Mechanistic Insights and Pathway Analysis
Understanding the molecular pathways affected by 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives is crucial for their development as therapeutic agents. As many related compounds have been shown to inhibit VEGFR-2, a key regulator of angiogenesis, understanding this pathway is of particular importance.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – all critical processes for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of oxazolo[5,4-b]pyridine derivatives.
Section 4: Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of novel 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives. The presented assays, when conducted with rigor and appropriate controls, will yield valuable data on the cytotoxic, kinase inhibitory, and antimicrobial properties of these compounds. For promising candidates, further in vitro studies, such as cell cycle analysis, apoptosis assays, and assessment of activity against a broader panel of microbial strains, are recommended. Ultimately, a thorough in vitro profiling is an indispensable step in the journey of translating a promising chemical scaffold into a potential therapeutic agent.
References
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Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 107958. Available at: [Link]
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Gębura, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available at: [Link]
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Abdel-Mottaleb, Y., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7232. Available at: [Link]
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Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
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Noolvi, M. N., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 1-20. Available at: [Link]
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Gomółka, P., et al. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 77(4), 437-446. Available at: [Link]
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Gębura, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
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Sun, L., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Helvetica Chimica Acta, 98(7), 964-976. Available at: [Link]
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Abdel-Mottaleb, Y., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7232. Available at: [Link]
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Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
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Chen, J., et al. (2021). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
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Gomółka, P., et al. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 77(4), 437-446. Available at: [Link]
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Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(18), 4239. Available at: [Link]
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Gębura, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available at: [Link]
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El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621. Available at: [Link]
-
Gomółka, P., et al. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
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Matsuno, K., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[5][9][10]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry, 21(15), 4549-4563. Available at: [Link]
-
El-Gazzar, M. G., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[5][9][10]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(42), 26233-26245. Available at: [Link]
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El-Sayed, N. F., et al. (2025). Design, synthesis, and biological evaluation of novel thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine and thiazolo[4,5-b]pyridine derivatives as potential CDK2 inhibitors for cancer therapy. Future Journal of Pharmaceutical Sciences, 11(1), 1-19. Available at: [Link]
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Request PDF. (2025). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. ResearchGate. Available at: [Link]
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"analytical methods for the quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine"
A Comparative Guide to Analytical Methods for the Quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
Introduction: The Critical Need for Precise Quantification
2-(Chloromethyl)oxazolo[5,4-b]pyridine is a key intermediate in the synthesis of various pharmaceutical compounds. As a reactive chloromethyl derivative, its presence, even at trace levels, can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and sensitive analytical methods for its quantification are paramount in drug development and quality control. This guide provides a comparative analysis of various analytical techniques applicable to the quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, offering insights into the principles, experimental protocols, and performance of each method to aid researchers and drug development professionals in selecting the most appropriate approach for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high-resolution capabilities. For a molecule like 2-(Chloromethyl)oxazolo[5,4-b]pyridine, a reverse-phase HPLC method is the most logical starting point.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on the non-polar nature of the oxazolo[5,4-b]pyridine ring system, which will interact favorably with the non-polar C18 chains, allowing for good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its ability to elute the analyte from the column with good peak shape. The addition of a buffer, such as ammonium acetate, is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times and peak shapes, especially for a molecule with a basic pyridine nitrogen. UV detection is selected based on the chromophoric nature of the fused aromatic ring system.
Detailed Experimental Protocol: A Self-Validating System
Objective: To develop and validate a precise and accurate RP-HPLC method for the quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water; B: Acetonitrile
-
Gradient: 70% A / 30% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(Chloromethyl)oxazolo[5,4-b]pyridine reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-(Chloromethyl)oxazolo[5,4-b]pyridine in the diluent to achieve a theoretical concentration within the calibration range.
Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2)[1].
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of volatile and semi-volatile compounds[2][3]. While 2-(Chloromethyl)oxazolo[5,4-b]pyridine may have limited volatility, GC-MS can still be a viable option, particularly for impurity profiling where high sensitivity and specificity are required.
Causality Behind Experimental Choices
The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is based on providing good separation of semi-volatile analytes based on their boiling points. The use of a temperature gradient allows for the efficient elution of compounds with a range of volatilities. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra, which are crucial for compound identification through library matching.
Detailed Experimental Protocol: A Self-Validating System
Objective: To develop a sensitive and selective GC-MS method for the quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 2-(Chloromethyl)oxazolo[5,4-b]pyridine reference standard and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
Visualizing the GC-MS Workflow
Caption: The analytical pathway for GC-MS based quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Trace-Level Quantification
For the quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine, especially when it is a genotoxic impurity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its unparalleled sensitivity and selectivity.[4][5][6]
Causality Behind Experimental Choices
The coupling of liquid chromatography with tandem mass spectrometry provides a powerful analytical tool that combines the separation capabilities of HPLC with the highly selective and sensitive detection of a mass spectrometer. The use of a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier is similar to the HPLC method, but optimized for compatibility with the mass spectrometer. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This significantly reduces background noise and enhances the signal-to-noise ratio.
Detailed Experimental Protocol: A Self-Validating System
Objective: To develop and validate an ultra-sensitive LC-MS/MS method for the trace-level quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 95% A / 5% B, hold for 0.5 min; ramp to 5% A / 95% B over 3 min; hold for 1 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: To be determined by infusing a standard solution of 2-(Chloromethyl)oxazolo[5,4-b]pyridine to identify the precursor ion [M+H]+ and the most abundant product ion.
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV; Source Temperature: 150 °C; Desolvation Temperature: 400 °C).
Standard and Sample Preparation:
-
Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of 2-(Chloromethyl)oxazolo[5,4-b]pyridine reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
Visualizing the LC-MS/MS Workflow
Caption: The workflow for highly sensitive and selective quantification using LC-MS/MS.
Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by highly selective mass-based detection. |
| Selectivity | Moderate; relies on chromatographic resolution. | High; based on retention time and mass spectrum. | Very High; based on retention time and specific MRM transitions. |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.05 - 0.5 µg/mL | ~0.1 - 1 ng/mL |
| Advantages | Robust, widely available, cost-effective. | High specificity, excellent for impurity identification. | Exceptional sensitivity and selectivity, ideal for trace analysis. |
| Disadvantages | Lower sensitivity compared to MS methods. | Requires analyte to be volatile or derivable. | Higher cost and complexity of instrumentation. |
| Typical Application | Routine quality control, assay of the main component. | Impurity profiling, analysis of volatile related substances. | Quantification of genotoxic impurities, bioanalytical studies. |
Spectroscopic Methods: A Complementary Approach
Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy can serve as complementary methods for the characterization of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.[7]
-
UV-Vis Spectroscopy: The conjugated oxazolo[5,4-b]pyridine ring system is expected to exhibit distinct UV absorbance maxima, which can be utilized for preliminary identification and simple quantification in pure samples.[8][9]
-
Fluorescence Spectroscopy: Some pyridine derivatives are known to be fluorescent.[7] Investigating the fluorescence properties of 2-(Chloromethyl)oxazolo[5,4-b]pyridine could potentially lead to the development of highly sensitive spectrofluorimetric methods.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for the quantification of 2-(Chloromethyl)oxazolo[5,4-b]pyridine is dictated by the specific requirements of the analysis.
-
For routine quality control and assay , a validated HPLC-UV method offers a balance of performance, robustness, and cost-effectiveness.
-
For impurity identification and profiling , GC-MS provides excellent specificity, particularly for volatile impurities.
-
For the quantification of trace-level impurities , especially when dealing with genotoxic concerns, LC-MS/MS is the unequivocal gold standard, offering unmatched sensitivity and selectivity.
A thorough validation of the chosen method in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the generated data, thereby guaranteeing the quality and safety of the final pharmaceutical product.[10][11][12]
References
-
Venugopal, N., Reddy, A. V. B., Reddy, K. S., Reddy, K. R., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592–597. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. [Link]
-
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
Dastider, B., Bag, S., Mondal, S., & Rahaman, S. A. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. European Journal of Pharmaceutical and Medical Research, 7(7), 808-813. [Link]
-
Semantic Scholar. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Oxazolo[5,4-b]pyridine Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. The oxazolo[5,4-b]pyridine scaffold, a purine isostere, is of significant interest due to its prevalence in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the synthetic routes to these valuable molecules can often yield a mixture of isomers, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—for the unambiguous identification of oxazolo[5,4-b]pyridine isomers.
The Challenge of Isomerism in Oxazolo[5,4-b]pyridines
The fusion of an oxazole ring to the pyridine core can result in several constitutional isomers, depending on the points of attachment. The primary isomers of concern are oxazolo[5,4-b]pyridine, oxazolo[4,5-b]pyridine, oxazolo[4,5-c]pyridine, and oxazolo[5,4-c]pyridine. Their distinct electronic distributions and molecular geometries give rise to subtle yet discernible differences in their spectroscopic signatures. This guide will focus on the principles and practical data for differentiating these closely related structures.
Caption: The primary constitutional isomers of oxazolopyridine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Line of Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For oxazolopyridine isomers, the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons provide a detailed fingerprint of the specific isomeric form.
The Causality Behind Chemical Shift Differences
The position of the nitrogen atom in the pyridine ring is the primary determinant of the proton chemical shifts. Protons ortho to the nitrogen are the most deshielded (appear at a higher ppm) due to the nitrogen's electron-withdrawing inductive effect and anisotropic effects. Protons in the para position are also significantly deshielded, while those in the meta position are least affected. The fusion of the electron-rich oxazole ring further modulates these shifts.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Unsubstituted Oxazolopyridine Isomers
| Isomer | H-2 | H-5 | H-6 | H-7 |
| Oxazolo[5,4-b]pyridine | ~8.5 ppm | ~8.2 ppm | ~7.3 ppm | - |
| Oxazolo[4,5-b]pyridine | ~8.4 ppm | - | ~7.2 ppm | ~8.1 ppm |
| Oxazolo[4,5-c]pyridine | ~8.6 ppm | ~8.9 ppm | - | ~7.5 ppm |
| Oxazolo[5,4-c]pyridine | ~8.7 ppm | - | ~7.4 ppm | ~8.8 ppm |
Note: These are predicted ranges based on the known effects of nitrogen in pyridine and related fused systems. Actual values will vary with solvent and substituents.
In ¹³C NMR, the carbons directly bonded to nitrogen and oxygen atoms will exhibit the most significant downfield shifts. The distinct connectivity in each isomer leads to a unique set of carbon chemical shifts, providing confirmatory evidence for the structural assignment.
Experimental Protocol for NMR Analysis
Caption: A standardized workflow for NMR analysis of oxazolopyridine isomers.
Mass Spectrometry (MS): Unveiling Isomeric Differences Through Fragmentation
While electron ionization (EI) mass spectrometry may yield identical molecular ion peaks for isomers, tandem mass spectrometry (MS/MS) is a powerful technique for their differentiation.[1] The fragmentation patterns of the molecular ions are highly dependent on the specific arrangement of atoms within each isomer.
Differentiating Isomers with MS/MS
In an MS/MS experiment, the molecular ion of a specific mass-to-charge ratio (m/z) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The stability of the fragment ions is dictated by the structure of the parent isomer, leading to unique fragmentation pathways. For instance, the loss of neutral molecules like HCN, CO, and C₂H₂N will vary in propensity depending on the initial bonding arrangement.
Table 2: Expected Key Fragmentation Pathways for Oxazolopyridine Isomers
| Isomer | Primary Neutral Loss | Key Fragment Ions (m/z) |
| Oxazolo[5,4-b]pyridine | HCN | [M-HCN]⁺, [M-HCN-CO]⁺ |
| Oxazolo[4,5-b]pyridine | CO | [M-CO]⁺, [M-CO-HCN]⁺ |
| Oxazolo[4,5-c]pyridine | HCN | [M-HCN]⁺, [M-HCN-CO]⁺ |
| Oxazolo[5,4-c]pyridine | CO | [M-CO]⁺, [M-CO-HCN]⁺ |
Note: The relative abundances of these fragment ions will be the key differentiators.
Experimental Protocol for MS/MS Analysis
-
Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2]
-
Infusion : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization : Utilize a soft ionization technique like electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺.
-
MS1 Scan : Confirm the m/z of the molecular ion.
-
MS/MS Scan : Isolate the molecular ion and subject it to CID.
-
Data Analysis : Analyze the resulting fragment ion spectrum to identify the characteristic neutral losses and fragment m/z values for each isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy provides information about the functional groups and overall bond structure of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. While the FTIR spectra of oxazolopyridine isomers may appear broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic.
Key Vibrational Bands for Isomer Identification
The primary bands of interest will be the C=N and C=C stretching vibrations of the pyridine and oxazole rings, as well as the C-O-C stretching of the oxazole moiety. The exact frequencies of these vibrations are sensitive to the electronic environment, which is unique for each isomer.
Table 3: Characteristic FTIR Absorption Ranges for Oxazolopyridines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Isomeric Variation |
| Aromatic C-H Stretch | 3100 - 3000 | Minor shifts based on substitution pattern. |
| C=N Stretch (Pyridine) | 1600 - 1550 | Frequency will be influenced by the position of fusion to the oxazole ring.[3] |
| C=C Stretch (Aromatic) | 1500 - 1400 | A complex series of bands; the pattern will differ between isomers. |
| C-O-C Asymmetric Stretch | 1250 - 1200 | The position of this band is sensitive to the electronic nature of the fused pyridine ring. |
| C-H Out-of-Plane Bending | 900 - 700 | The pattern of these bands is highly characteristic of the substitution pattern on the pyridine ring. |
Experimental Protocol for FTIR Analysis
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a transparent disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum : Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Sample Spectrum : Collect the spectrum of the sample.
-
Data Processing : The instrument software will automatically subtract the background from the sample spectrum.
-
Analysis : Identify the key vibrational bands and compare the fingerprint regions of the different isomers.
UV-Visible (UV-Vis) Spectroscopy: A Tool for Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like oxazolopyridines, the primary absorptions are due to π → π* transitions.[4][5][6][7]
Influence of Isomerism on Absorption Maxima
The wavelength of maximum absorption (λ_max) is sensitive to the extent of the conjugated π-system. While all oxazolopyridine isomers possess a conjugated system, the specific arrangement in each isomer will lead to slight differences in the energy of the π → π* transition and thus, different λ_max values. Generally, more extended or linear conjugation results in a bathochromic (red) shift to longer wavelengths.
Table 4: Expected UV-Vis Absorption Maxima for Oxazolopyridine Isomers
| Isomer | Expected λ_max Range (in Ethanol) |
| Oxazolo[5,4-b]pyridine | 280 - 320 nm |
| Oxazolo[4,5-b]pyridine | 285 - 325 nm |
| Oxazolo[4,5-c]pyridine | 275 - 315 nm |
| Oxazolo[5,4-c]pyridine | 270 - 310 nm |
Note: These are estimated ranges. The solvent polarity can also influence the λ_max; polar solvents often cause shifts in the absorption bands.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.[8]
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement : Rinse and fill the cuvette with the sample solution and record the absorption spectrum.
-
Data Analysis : Determine the λ_max from the resulting spectrum.
Conclusion
The differentiation of oxazolo[5,4-b]pyridine isomers is a critical analytical task that can be confidently addressed through the systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide the most definitive structural information, tandem mass spectrometry offers a powerful and sensitive method for distinguishing isomers based on their unique fragmentation patterns. FTIR and UV-Vis spectroscopy serve as valuable complementary techniques, providing insights into the vibrational modes and electronic transitions that are characteristic of each isomeric form. By employing the principles and protocols outlined in this guide, researchers can ensure the accurate identification of their target molecules, a cornerstone of successful drug discovery and development.
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A Comparative Guide to the Cytotoxicity of Oxazolo[5,4-b]pyridine Derivatives as Potential Anticancer Agents
This guide provides a comprehensive analysis of the cytotoxic properties of oxazolo[5,4-b]pyridine derivatives, a promising class of heterocyclic compounds in anticancer drug discovery. While specific data on 2-(Chloromethyl)oxazolo[5,4-b]pyridine is limited in publicly available research, this guide will delve into the broader class of oxazolo[5,4-b]pyridine and the closely related and extensively studied oxazolo[5,4-d]pyrimidine analogues. We will objectively compare the cytotoxic performance of various derivatives against different cancer cell lines, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and structure-activity relationships of this compound class.
Introduction: The Therapeutic Promise of Oxazolo[5,4-b]pyridines
The oxazolo[5,4-b]pyridine scaffold is a purine isostere, meaning it is structurally similar to the fundamental building blocks of DNA and RNA. This inherent similarity allows compounds derived from this scaffold to potentially interact with various biological targets involved in cell proliferation and survival, making them attractive candidates for anticancer drug development.[1][2] Research has shown that derivatives of the broader oxazolopyrimidine class exhibit a wide range of biological activities, including the inhibition of key enzymes and signaling pathways implicated in carcinogenesis.[3][4]
The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] These receptors play a crucial role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and cancer cell proliferation. By blocking these pathways, oxazolo[5,4-b]pyridine derivatives can effectively stifle tumor growth. Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[5]
This guide will explore the cytotoxic landscape of these compounds, providing a comparative analysis of their efficacy and highlighting the key structural features that govern their anticancer activity.
Comparative Cytotoxicity of Oxazolo[5,4-b]pyridine and Oxazolo[5,4-d]pyrimidine Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound. The following tables summarize the reported IC50 values for various oxazolo[5,4-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. For comparative purposes, the IC50 values of standard chemotherapeutic agents are also included.
Table 1: Cytotoxicity (IC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives Against Various Cancer Cell Lines [6]
| Compound/Drug | A549 (Lung) | MCF7 (Breast) | LoVo (Colon) | HT29 (Colon) |
| Derivative 3g | > 500 | 184.35 | 98.15 | 58.44 |
| Cisplatin | 18.26 | 12.35 | 21.87 | 47.17 |
| 5-Fluorouracil | > 500 | 18.52 | > 500 | 381.16 |
Table 2: Cytotoxicity (IC50, µM) of Thiazolo[5,4-b]pyridine Derivatives Against Lung Cancer Cell Lines [7]
| Compound/Drug | HCC827 | NCI-H1975 | A549 |
| Derivative 10k | 0.010 | 0.08 | 0.82 |
| Osimertinib | - | - | - |
Note: Osimertinib is a known EGFR inhibitor and serves as a relevant comparator.
Table 3: Cytotoxicity (CC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives and Selectivity Index [6]
| Compound | HT29 (Colon Cancer) | NHDF (Normal Fibroblasts) | Selectivity Index (SI) |
| Derivative 3g | 58.44 | > 500 | > 8.56 |
| Cisplatin | 47.17 | 10.43 | 0.22 |
| 5-Fluorouracil | 381.16 | 21.18 | 0.06 |
The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above reveal important structure-activity relationships that govern the cytotoxicity of oxazolo[5,4-b]pyridine and related compounds.
-
Substitution at Position 7: Studies on oxazolo[5,4-d]pyrimidines have shown that the nature of the substituent at the 7-position significantly influences cytotoxic activity. For instance, the presence of a 3-(N,N-dimethylamino)propyl substituent in compound 3g conferred the highest potency against the HT29 cell line.[6]
-
Substitution at the Phenyl Ring: In a series of thiazolo[5,4-b]pyridine derivatives, the presence of a 2,5-difluorobenzenesulfonamide moiety was found to be crucial for potent anticancer activity, as seen in the highly active compound 10k.[7]
-
Impact of Specific Moieties: The introduction of certain functional groups can dramatically alter the biological activity. For example, the pyridyl group at the C(2) position and an N'-phenylurea moiety at the C(7) position of the oxazolo[5,4-d]pyrimidine ring were found to be important for interacting with the Aurora A kinase (AURKA).[1]
These SAR insights are critical for the rational design of more potent and selective anticancer agents based on the oxazolo[5,4-b]pyridine scaffold.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the most commonly employed assays in this field.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control such as cisplatin or doxorubicin.[9] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Annexin V/Propidium Iodide Assay for Apoptosis
The Annexin V assay is a standard method for detecting apoptosis.[4] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[4]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[14]
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Interpreting the Data: A Mechanistic Perspective
The cytotoxicity data, when combined with mechanistic studies, provides a powerful framework for understanding how oxazolo[5,4-b]pyridine derivatives exert their anticancer effects.
-
Kinase Inhibition: As previously mentioned, a primary mechanism of action is the inhibition of protein kinases like VEGFR-2.[3] Molecular docking studies can further elucidate the binding interactions of these compounds within the ATP-binding pocket of the kinase, providing a rationale for their inhibitory activity and guiding the design of more potent inhibitors.
-
Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer drugs. The Annexin V assay, coupled with other techniques such as Western blotting for caspase activation or Bcl-2 family protein expression, can confirm this mechanism of cell death.
Simplified Signaling Pathway
Caption: Simplified mechanism of action of oxazolopyridine derivatives.
Conclusion and Future Directions
The oxazolo[5,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The studies reviewed in this guide demonstrate that derivatives of this class exhibit significant cytotoxic activity against a range of cancer cell lines, often with favorable selectivity compared to normal cells. The key to their efficacy appears to lie in their ability to inhibit critical signaling pathways, such as those mediated by VEGFR-2, and to induce apoptosis.
Future research should focus on:
-
Synthesis and Screening of Novel Derivatives: The targeted synthesis of new analogues, guided by the structure-activity relationships discussed, could lead to the discovery of compounds with enhanced potency and selectivity.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular targets and signaling pathways affected by these compounds is crucial for their clinical development.
-
In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.
By pursuing these avenues of research, the full therapeutic potential of oxazolo[5,4-b]pyridine derivatives as a new generation of anticancer drugs can be realized.
References
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Velihina, Y., et al. (2023). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 14(4), 692-699. [Link]
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Perupogu, N., Kumar, R. D., & Ramachandran, D. (2020). Anticancer activity of newly synthesized 1,2,4-oxadiazole linked 4-(oxazolo[5,4-d]pyrimidine derivatives. Chemical Data Collections, 27, 100363. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Navigating the Labyrinth: A Comparative Guide to Enzyme Inhibition Assays for 2-(Chloromethyl)oxazolo[5,4-b]pyridine Derivatives
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, notably protein kinases and metabolic enzymes. The successful prosecution of a drug discovery campaign targeting this scaffold hinges on the robust, reliable, and insightful characterization of enzyme inhibition. This guide provides a comparative analysis of modern enzyme inhibition assays, offering field-proven insights into selecting and implementing the optimal strategy for 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Section 1: The Strategic Imperative: Choosing the Right Assay at the Right Time
The journey from a library of compounds to a clinical candidate is a multi-stage process, and the questions asked at each stage are different. Consequently, the optimal assay strategy is not a one-size-fits-all solution but a dynamic workflow. The primary screen of a large compound library demands high throughput and cost-effectiveness, while later-stage lead optimization requires detailed mechanistic and thermodynamic data.
Caption: Drug discovery assay cascade.
For 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives, which have shown potential as kinase inhibitors, the initial HTS campaign will likely employ a functional assay that measures the catalytic activity of the target enzyme.[1][2][3] Hits from this screen are then subjected to a cascade of secondary and tertiary assays to confirm their activity, elucidate their mechanism, and characterize their binding properties.
Section 2: A Comparative Analysis of Key Assay Platforms
The modern drug discovery scientist has a powerful arsenal of assays. These can be broadly categorized into two classes: biochemical (functional) assays , which measure the catalytic output of the enzyme, and biophysical assays , which measure the direct binding of the inhibitor to the enzyme. Using both provides an orthogonal validation strategy, crucial for eliminating false positives.[4]
Biochemical (Functional) Assays: Measuring What the Enzyme Does
These assays are the workhorses of HTS and directly measure the consequence of inhibition—a decrease in product formation or substrate consumption.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays have become an industry standard for kinase screening due to their high sensitivity, broad dynamic range, and resistance to optical interference from library compounds.[5] The principle involves quantifying the amount of ADP produced in the kinase reaction. After the primary kinase reaction, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts the ADP produced back into ATP, which then drives a luciferase-luciferin reaction, generating light.[1][2][6][7] The luminescent signal is directly proportional to kinase activity.
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another robust HTS technology.[8] In a typical kinase activity assay, a biotinylated substrate peptide and a phosphorylation-site-specific antibody are used. The antibody is labeled with a lanthanide donor (e.g., Europium), and streptavidin is labeled with an acceptor fluorophore. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity, resulting in an energy transfer (FRET).[9] The time-resolved format minimizes interference from compound autofluorescence.[10]
Biophysical (Binding) Assays: Measuring Physical Interaction
Biophysical assays are indispensable for confirming that a functional "hit" is a result of direct binding to the target enzyme and for providing deeper mechanistic insights.
-
Thermal Shift Assay (TSA / DSF): This technique measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding.[11][12] An inhibitor binding to the native conformation of an enzyme typically stabilizes it, leading to an increase in its Tm. The unfolding process is monitored by tracking the fluorescence of a dye that binds to exposed hydrophobic regions of the denatured protein.[13] TSA is a low-cost, medium-throughput method ideal for validating hits from a primary screen.[14]
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technology that provides real-time quantitative data on binding affinity (KD) and kinetics (kon/koff rates).[15][16] The enzyme is immobilized on a sensor chip, and the inhibitor is flowed over the surface. Binding events are detected as a change in the refractive index at the sensor surface.[17] This information is critical during lead optimization, as a long inhibitor-target residence time (slow koff) can translate to improved pharmacological efficacy.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding.[18][19] It directly measures the heat released or absorbed during the binding event as the inhibitor is titrated into a solution containing the enzyme.[20] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[21]
Performance Comparison Guide
| Assay Platform | Principle | Throughput | Information Provided | Ideal Stage | Key Consideration |
| ADP-Glo™ | Luminescence (Enzyme Activity) | High (384/1536-well) | IC₅₀, Potency | HTS, Hit-to-Lead | Universal for any ADP-producing enzyme.[5] |
| TR-FRET | Fluorescence (Enzyme Activity) | High (384/1536-well) | IC₅₀, Potency | HTS, Hit-to-Lead | Requires specific reagents (antibody, tracer).[8] |
| TSA / DSF | Fluorescence (Protein Stability) | Medium (96/384-well) | ΔTm (Binding Confirmation) | Hit Validation | Requires purified, stable protein; indirect affinity.[11] |
| SPR | Refractive Index (Mass Change) | Low-Medium | KD, kon, koff (Affinity, Kinetics) | Lead Optimization | Label-free; provides kinetic data.[15] |
| ITC | Heat Change | Low | KD, n, ΔH, ΔS (Thermodynamics) | Lead Optimization | Gold standard for thermodynamics; requires more material.[20] |
Section 3: In-Depth Experimental Protocols
Trustworthiness in experimental science is built on meticulous and well-controlled protocols. Here, we detail methodologies for a primary biochemical screen and a biophysical validation assay.
Protocol 1: High-Throughput Kinase Inhibition Screen using ADP-Glo™
This protocol is designed for determining the IC₅₀ of 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives against a target kinase, such as GSK-3β, in a 384-well format.
Causality: The ADP-Glo™ assay is chosen for its robustness, high signal-to-background ratio, and its universal applicability to kinases, making it ideal for a primary screen where the goal is to reliably identify active compounds from a large library.[5] The two-step process ingeniously separates the kinase reaction from the detection reaction, minimizing interference and maximizing sensitivity.[2][6]
Caption: ADP-Glo™ kinase assay workflow.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives in DMSO. Using an acoustic dispenser, transfer 25-50 nL of each dilution into a 384-well assay plate. Include controls: DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate (e.g., GS-2 peptide for GSK-3β) concentrations should be optimized to yield ~10-30% ATP consumption in the linear range of the reaction.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well for a final reaction volume of 5 µL.[3]
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time must be within the linear range of the enzyme reaction.[22]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[7] Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides luciferase/luciferin to generate a luminescent signal.[6] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is stable for several hours, allowing for batch processing.[5]
Protocol 2: Hit Validation using Thermal Shift Assay (TSA)
This protocol validates if the inhibitory activity observed in the functional assay is due to direct binding of the compound to the target kinase.
Causality: TSA is chosen as an orthogonal hit validation method because it relies on a different physical principle—ligand-induced protein stabilization—than the functional assay.[14] A positive result (a significant thermal shift, ΔTm) provides strong evidence that the compound is not an assay artifact (e.g., luciferase inhibitor) but a true binder of the target protein. It is cost-effective and requires only a standard real-time PCR instrument.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Protein Stock: Prepare the purified target kinase at a concentration of 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the assay is typically 1-5 µM.
-
Dye Stock: Prepare a 2000X stock of SYPRO™ Orange dye in DMSO.
-
Compound Stock: Prepare the hit compounds at a concentration of 10 mM in DMSO. Create a 50X working stock (e.g., 1 mM) for the assay.
-
-
Assay Plate Setup (96-well PCR plate):
-
For a final volume of 20 µL per well, prepare a master mix. For each reaction, combine:
-
17.5 µL of Protein Stock in buffer.
-
0.5 µL of 20X SYPRO Orange dye (diluted from 2000X stock into buffer).
-
-
Aliquot 18 µL of the master mix into each well.
-
Add 2 µL of the 10X compound working stock (for a final concentration of 100 µM) or DMSO (for no-ligand control).
-
-
Execution:
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the midpoint of this transition, which can be accurately determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the curve.
-
The thermal shift (ΔTm) is calculated as: ΔTm = Tm (protein + compound) - Tm (protein + DMSO). A ΔTm > 2 °C is generally considered a significant shift indicative of binding.
-
Section 4: Data Interpretation - Beyond the IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency, but its value is highly dependent on assay conditions, particularly the substrate concentration.[23][24] For competitive inhibitors, the IC₅₀ will increase as the substrate concentration increases.
To determine the intrinsic binding affinity of an inhibitor, the inhibition constant (Kᵢ) is calculated. For a competitive inhibitor, the Kᵢ can be derived from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. This conversion is crucial for comparing the intrinsic potencies of compounds under different assay conditions.[25]
Caption: Workflow for determining the mechanism of inhibition.
A competitive inhibitor binds to the enzyme's active site, preventing substrate binding.[26][27] Allosteric inhibitors bind to a remote site, which can result in non-competitive (inhibitor binds E and ES with equal affinity) or uncompetitive (inhibitor binds only to the ES complex) inhibition profiles.[26][28] For drug development, ATP-competitive kinase inhibitors are a well-validated and highly successful class of drugs.
Conclusion
The characterization of 2-(Chloromethyl)oxazolo[5,4-b]pyridine derivatives requires a multi-faceted and logical assay cascade. The strategy should begin with a robust, high-throughput functional assay like ADP-Glo™ to identify initial hits. These hits must then be validated through orthogonal, biophysical methods such as TSA to confirm direct target engagement. Finally, for promising lead candidates, detailed mechanistic (MOI) and kinetic (SPR) studies are essential to build a comprehensive structure-activity relationship and guide the development of compounds with superior therapeutic potential. By understanding the causality behind each assay choice and meticulously executing validated protocols, researchers can confidently navigate the complex path of enzyme inhibitor drug discovery.
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Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments. [Link]
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Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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HTRF KinEASE assay kit. Revvity. [Link]
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Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors. Springer Nature Experiments. [Link]
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Thermal shift assays for early-stage drug discovery. AXXAM. [Link]
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Thermal shift assay. Wikipedia. [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]
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Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. SLAS DISCOVERY. [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Enzyme inhibitor. Wikipedia. [Link]
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ADP Glo Protocol. Protocol. [Link]
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An Innovative Enzymatic Surface Plasmon Resonance-Based Biosensor Designed for Precise Detection of Glycine Amino Acid. MDPI. [Link]
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Isothermal titration calorimetry. Wikipedia. [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience. [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
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Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. ResearchGate. [Link]
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Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). ResearchGate. [Link]
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Enzyme Inhibition. TeachMePhysiology. [Link]
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TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]
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Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Cheminformatics. [Link]
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Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. [Link]
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Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]
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Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports. [Link]
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Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]
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What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate. [Link]
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Characterizing Binding Interactions by ITC. TA Instruments. [Link]
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A Researcher's Guide to Comparative In Silico Analysis: Computational Docking of 2-(Chloromethyl)oxazolo[5,4-b]pyridine Analogs
For drug development professionals and researchers in medicinal chemistry, the oxazolo[5,4-b]pyridine scaffold represents a promising starting point for the design of novel therapeutics. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[1] This guide provides a comprehensive, in-depth protocol for conducting computational docking studies on novel 2-(chloromethyl)oxazolo[5,4-b]pyridine analogs, a class of compounds with significant therapeutic potential.
This document is not a rigid template but a dynamic guide. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating. By grounding our methodology in authoritative sources, we aim to provide a trustworthy and expert-driven narrative for your research endeavors.
The Therapeutic Promise of Oxazolopyridines
The fusion of oxazole and pyridine rings creates a versatile heterocyclic system that has been explored for a range of biological activities, including anticancer and antimicrobial effects.[2][3] The rationale for investigating the 2-(chloromethyl)oxazolo[5,4-b]pyridine core lies in the electrophilic nature of the chloromethyl group, which can potentially form covalent bonds or key interactions with target residues, and the overall scaffold's ability to be tailored for specific biological targets.
Computational docking is an indispensable tool for predicting the binding orientation and affinity of small molecules to their macromolecular targets.[4] This in silico technique allows for the rapid screening of virtual libraries of analogs, prioritizing the most promising candidates for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline.[5]
A Comparative Docking Workflow: A Step-by-Step Guide
This section outlines a detailed workflow for a comparative docking study. As a hypothetical case study, we will target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis and a validated target for anticancer therapies.[6] The performance of our hypothetical 2-(chloromethyl)oxazolo[5,4-b]pyridine analogs will be compared against a known VEGFR-2 inhibitor.
Experimental Workflow Diagram
Caption: A typical workflow for a comparative computational docking study.
Part 1: Receptor Preparation
The foundation of a successful docking study is a high-quality, accurately prepared receptor structure.
Protocol:
-
Selection of the Target Structure:
-
Navigate to the Protein Data Bank (PDB) (rcsb.org).
-
Search for "VEGFR-2 kinase domain".
-
Select a high-resolution crystal structure complexed with a ligand. For this guide, we will use PDB ID: 2OH4.
-
-
Initial Clean-up:
-
Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger Maestro).
-
Remove all non-essential components: water molecules, co-factors, and the co-crystallized ligand. This is crucial to ensure the docking algorithm is not biased.
-
-
Protonation and Optimization:
-
Add polar hydrogen atoms. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) is critical for accurate interaction prediction.
-
Assign partial charges using a force field (e.g., Gasteiger charges).
-
Save the prepared receptor as a .pdbqt file, the required format for AutoDock Vina.
-
Causality: Proper protonation and charge assignment are essential as they dictate the electrostatic interactions, including hydrogen bonds, which are fundamental to ligand binding.[5]
Part 2: Ligand Preparation
The accuracy of ligand representation is as crucial as that of the receptor.
Protocol:
-
Ligand Sketching and Optimization:
-
Draw the 2D structures of your 2-(chloromethyl)oxazolo[5,4-b]pyridine analogs and the reference inhibitor using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D.
-
Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable.
-
-
Torsion Angle Definition:
-
Define the rotatable bonds within the ligands. This allows the docking software to explore different conformations of the ligand within the binding site.
-
Save the prepared ligands in the .pdbqt format.
-
Causality: Energy minimization provides a low-energy starting conformation for the ligand, which can improve the efficiency and accuracy of the docking search.[5]
Part 3: Molecular Docking
With the prepared receptor and ligands, we can now proceed with the docking simulation.
Protocol:
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the receptor. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely. A common approach is to center the grid on the position of the co-crystallized ligand.
-
-
Running the Docking Simulation:
-
Utilize a docking program like AutoDock Vina.[5]
-
Specify the prepared receptor, ligands, and the grid box parameters in the configuration file.
-
Execute the docking run. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Causality: The grid box defines the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the region of interest, leading to more efficient and relevant results.
Data Interpretation and Comparative Analysis
Quantitative Data Summary
The primary quantitative output from docking is the binding affinity or docking score. Lower (more negative) values indicate a stronger predicted binding affinity.
| Compound ID | Scaffold | Key Substituents | Docking Score (kcal/mol) |
| Analog-1 | 2-(chloromethyl)oxazolo[5,4-b]pyridine | R1 = H | -8.5 |
| Analog-2 | 2-(chloromethyl)oxazolo[5,4-b]pyridine | R1 = 4-fluorophenyl | -9.2 |
| Analog-3 | 2-(chloromethyl)oxazolo[5,4-b]pyridine | R1 = 3,4-dimethoxyphenyl | -9.8 |
| Reference-1 | Known VEGFR-2 Inhibitor | - | -10.5 |
Qualitative Interaction Analysis
Beyond the docking score, it is crucial to visualize and analyze the binding poses to understand the nature of the interactions.
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and receptor residues.
-
Hydrophobic Interactions: Note any interactions with nonpolar residues.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and receptor.
-
Potential Covalent Interactions: For the 2-(chloromethyl) group, examine its proximity to nucleophilic residues (e.g., Cysteine, Serine) in the active site.
Comparative Insights
By comparing the docking results of your analogs to the reference inhibitor, you can generate valuable structure-activity relationships (SAR).
-
Analog-2 vs. Analog-1: The addition of a 4-fluorophenyl group in Analog-2 resulted in a more favorable docking score, suggesting that this substitution enhances binding. Visual inspection might reveal a new hydrophobic interaction or a halogen bond.
-
Analog-3 vs. Analog-2: The dimethoxyphenyl substitution in Analog-3 further improved the predicted affinity. This could be due to additional hydrogen bonding opportunities with the methoxy groups.
-
Analogs vs. Reference-1: While the analogs show promising scores, the reference inhibitor still has a stronger predicted affinity. Analyzing the binding pose of the reference can reveal key interactions that your analogs may be missing, providing insights for further optimization.
Visualizing Molecular Interactions
Caption: Hypothetical interactions of an oxazolo[5,4-b]pyridine analog in the VEGFR-2 active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting computational docking studies of 2-(chloromethyl)oxazolo[5,4-b]pyridine analogs. The strength of this in silico approach lies in its ability to rapidly generate testable hypotheses and guide the rational design of more potent and selective inhibitors.
The insights gained from this comparative analysis, such as the importance of specific substitutions and interaction patterns, should be used to inform the next round of analog design. Promising candidates identified through docking should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate the computational predictions. Remember, computational docking is a powerful predictive tool, but experimental validation remains the gold standard in drug discovery.
References
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Acta Scientific. (2022, November 29). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Retrieved from [Link]
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PubMed. (2021, July 7). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Retrieved from [Link]
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ResearchGate. (2025, August 6). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Retrieved from [Link]
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Taylor & Francis Online. (Date unavailable). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]
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MDPI. (2025, November 6). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from [Link]
-
ResearchGate. (2024, September 25). Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. Retrieved from [Link]
-
MDPI. (Date unavailable). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Retrieved from [Link]
-
MDPI. (Date unavailable). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]
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PubMed Central. (2023, November 9). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. Retrieved from [Link]
-
MDPI. (Date unavailable). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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PubMed. (Date unavailable). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Retrieved from [Link]
-
MDPI. (Date unavailable). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]
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PubMed. (Date unavailable). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from [Link]
-
3ASenrise. (Date unavailable). 2-(chloromethyl)oxazolo[4,5-b]pyridine, 97%. Retrieved from [Link]
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PubMed. (Date unavailable). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. Retrieved from [Link]
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ResearchGate. (Date unavailable). ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Heterocyclic 2,6-Bis(substituted)-1,3,4-thiadiazolo-, Oxadiazolo-, and Oxathiazolidino-Pyridine Derivatives from 2,6-Pyridine Dicarboxylic Acid Dihydrazide. Retrieved from [Link]
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ResearchGate. (2025, October 18). Diazo Glutaconimides: an Unexplored Type of Heterocyclic α‐Diazocarbonyl Compounds Conveniently Evolved into Pyridine‐2,6(1H,3H)‐diones and Oxazolo[5,4‐b]pyridin‐5(4H)‐ones. Retrieved from [Link]
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Chemical Review and Letters. (Date unavailable). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Retrieved from [Link]
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PubMed. (Date unavailable). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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PubMed Central. (Date unavailable). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved from [Link]
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MDPI. (2020, August 4). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Retrieved from [Link]
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PubMed Central. (2019, September 5). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]
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ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
Sources
- 1. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)oxazolo[5,4-b]pyridine
The procedures outlined below are based on established best practices for handling halogenated organic compounds and pyridine derivatives, in accordance with regulatory guidelines.[5][6][7]
Hazard Assessment and Causality
Due to the presence of a chloromethyl group and a pyridine ring, 2-(Chloromethyl)oxazolo[5,4-b]pyridine is presumed to possess significant health and environmental hazards. Structurally similar compounds, such as 2-chloro-5-(chloromethyl)pyridine, are known to be harmful if swallowed and to cause severe skin burns and eye damage.[1][2][4] Therefore, it is imperative to treat this compound as a hazardous substance.
Key Structural Concerns:
-
Chlorinated Organic Compound: Halogenated solvents and reagents can be toxic and persistent in the environment.[6][7] Improper disposal can lead to contamination of soil and water.
-
Pyridine Derivative: Pyridine and its derivatives are often flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[5][8]
-
Reactive Moiety: The chloromethyl group is a reactive functional group that can participate in unwanted chemical reactions if not handled and disposed of correctly.
Based on these structural alerts, all waste containing 2-(Chloromethyl)oxazolo[5,4-b]pyridine must be managed as hazardous waste.[1][6]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling 2-(Chloromethyl)oxazolo[5,4-b]pyridine in any capacity, including for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which could lead to burns or absorption.[4] |
| Eye Protection | Chemical splash goggles. | To protect against accidental splashes that could cause severe eye damage.[2][4] |
| Lab Coat | A fully buttoned, long-sleeved lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or vapors.[4] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of 2-(Chloromethyl)oxazolo[5,4-b]pyridine.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 110704-34-2 | 2-(chloromethyl)oxazolo[4,5-b]pyridine [3asenrise.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
